Product packaging for 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one(Cat. No.:CAS No. 854584-01-3)

6-Bromo-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B1376268
CAS No.: 854584-01-3
M. Wt: 227.06 g/mol
InChI Key: AFHCUZXZHPMRQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Bromo-3,4-dihydroquinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C8H7BrN2O and its molecular weight is 227.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrN2O B1376268 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one CAS No. 854584-01-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3,4-dihydro-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c9-5-1-2-6-7(3-5)10-4-8(12)11-6/h1-3,10H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHCUZXZHPMRQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(N1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80736017
Record name 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854584-01-3
Record name 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-1,2,3,4-tetrahydroquinoxalin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis of 6-bromo-3,4-dihydroquinoxalin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The quinoxalinone scaffold is a core structure in various biologically active molecules.[1][2] This document outlines a reliable and well-documented synthetic pathway, starting from the preparation of the key precursor, 4-bromo-1,2-phenylenediamine, followed by its cyclization to the target molecule.

The narrative is structured to provide not only the procedural steps but also the underlying chemical principles and rationale for the experimental choices, ensuring a thorough understanding for researchers, scientists, and professionals in drug development.

Part 1: Synthesis of the Key Precursor: 4-Bromo-1,2-phenylenediamine

The successful synthesis of the target quinoxalinone is critically dependent on the availability and purity of the starting material, 4-bromo-1,2-phenylenediamine. The most common and effective method for its preparation involves the regioselective bromination of o-phenylenediamine. A key challenge in this step is to prevent the formation of poly-brominated byproducts. This is elegantly overcome by the temporary protection of the highly activating amino groups through acetylation.

Reaction Pathway: From o-Phenylenediamine to 4-Bromo-1,2-phenylenediamine

The synthesis is a three-step process:

  • Acetylation: The amino groups of o-phenylenediamine are protected as acetamides using acetic anhydride. This deactivates the aromatic ring sufficiently to allow for controlled monobromination.

  • Bromination: The diacetylated intermediate is then brominated. The acetyl groups direct the incoming electrophile (bromine) to the para position relative to one of the amino groups.

  • Hydrolysis (Deprotection): The acetyl groups are removed by alkaline hydrolysis to yield the desired 4-bromo-1,2-phenylenediamine.

Synthesis_Pathway_1 o-Phenylenediamine o-Phenylenediamine Diacetylated_Intermediate N,N'-(1,2-Phenylene)diacetamide o-Phenylenediamine->Diacetylated_Intermediate Acetic Anhydride, Acetic Acid Brominated_Intermediate N,N'-(4-Bromo-1,2-phenylene)diacetamide Diacetylated_Intermediate->Brominated_Intermediate Bromine Final_Product_1 4-Bromo-1,2-phenylenediamine Brominated_Intermediate->Final_Product_1 NaOH, H2O/Methanol

Caption: Synthesis of 4-Bromo-1,2-phenylenediamine.

Experimental Protocol: Synthesis of 4-Bromo-1,2-phenylenediamine

This protocol is adapted from established and patented procedures.[3][4][5]

Step 1: Acetylation of o-Phenylenediamine

  • In a 1 L round-bottom flask, dissolve 80 g of o-phenylenediamine in 640 mL of glacial acetic acid.

  • Cool the stirred solution in an ice bath.

  • Slowly add 158 g of acetic anhydride dropwise, maintaining the temperature of the reaction mixture below 20°C.

  • After the addition is complete, remove the ice bath and warm the mixture to 50°C.

  • Stir for 1 hour at 50°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the o-phenylenediamine is fully consumed.

Step 2: Bromination

  • Cool the reaction mixture to 25°C.

  • Add 80 g of sodium bromide to the mixture and stir until dissolved.

  • Slowly add 92 g of 30% hydrogen peroxide dropwise over a period of 2 hours. The H₂O₂ and NaBr react in situ to generate bromine.

  • After the addition, heat the reaction mixture to 50°C and stir for an additional 2 hours. Monitor the disappearance of the intermediate by TLC.

Step 3: Hydrolysis

  • Pour the reaction mixture into 2000 g of ice water containing 9 g of sodium sulfite. The sulfite is added to quench any unreacted bromine.

  • Stir the mixture until the red color of bromine disappears, and a white solid precipitates.

  • Filter the solid and wash with water to obtain crude N,N'-(4-bromo-1,2-phenylene)diacetamide.

  • In a 3 L flask, add the crude solid to a solution of 122 g of sodium hydroxide in 1.2 L of methanol and 200 mL of water.

  • Heat the mixture to reflux (approximately 80°C) for 4-6 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the mixture, and the product will crystallize.

  • Filter the solid, wash with cold water, and dry to yield 4-bromo-1,2-phenylenediamine.

ReagentMolar Mass ( g/mol )Amount (g)MolesMolar Ratio
o-Phenylenediamine108.14800.741.0
Acetic Anhydride102.091581.552.1
Sodium Bromide102.89800.781.05
Hydrogen Peroxide (30%)34.0192~0.81~1.1
Sodium Hydroxide40.001223.054.1

Table 1: Reagents for the synthesis of 4-bromo-1,2-phenylenediamine.

Part 2: Synthesis of this compound

The core of this guide focuses on the cyclization reaction to form the desired quinoxalinone. This is achieved through the condensation of 4-bromo-1,2-phenylenediamine with a suitable two-carbon synthon. Chloroacetic acid is a readily available and effective reagent for this transformation.

Reaction Pathway: Cyclization to form the Quinoxalinone

The reaction proceeds via an initial nucleophilic substitution, followed by an intramolecular cyclization (amidation) to form the heterocyclic ring.

Synthesis_Pathway_2 Start_Material 4-Bromo-1,2-phenylenediamine Intermediate N-(2-Amino-5-bromophenyl)-2-chloroacetamide (Intermediate) Start_Material->Intermediate Chloroacetic Acid, Aqueous Ammonia Final_Product This compound Intermediate->Final_Product Intramolecular Cyclization (Heat)

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is an adaptation of a general procedure for the synthesis of 3,4-dihydroquinoxalin-2(1H)-ones.[6]

  • In a 250 mL round-bottom flask, suspend 10.0 g of 4-bromo-1,2-phenylenediamine and 5.0 g of chloroacetic acid in 100 mL of water.

  • To this suspension, add 15 mL of 33% aqueous ammonia. The ammonia acts as a base to neutralize the carboxylic acid and facilitate the reaction.

  • Heat the reaction mixture to reflux (100°C) for 1-2 hours.

  • Monitor the reaction by TLC. The product is significantly less polar than the starting diamine.

  • Upon completion, cool the reaction mixture in an ice bath.

  • The product will precipitate as a light brown or off-white solid.

  • Filter the solid under reduced pressure and wash thoroughly with cold water to remove any unreacted starting materials and salts.

  • Dry the solid at 100-110°C to obtain this compound. Further purification can be achieved by recrystallization from ethanol if necessary.

ReagentMolar Mass ( g/mol )Amount (g)MolesMolar Ratio
4-Bromo-1,2-phenylenediamine187.0410.00.0531.0
Chloroacetic Acid94.505.00.0531.0
Aqueous Ammonia (33%)17.03 (as NH₃)15 mL-Excess

Table 2: Reagents for the synthesis of this compound.

Mechanism and Scientific Rationale

The synthesis of the quinoxalinone ring from an o-phenylenediamine and an α-halo acid is a classic example of heterocyclic chemistry.

  • Initial Nucleophilic Acyl Substitution: One of the amino groups of 4-bromo-1,2-phenylenediamine acts as a nucleophile and attacks the carbonyl carbon of chloroacetic acid. This is an acid-base reaction followed by nucleophilic substitution, leading to the formation of an amide intermediate, N-(2-amino-5-bromophenyl)-2-chloroacetamide. The presence of a base like ammonia facilitates this by deprotonating the carboxylic acid and one of the amino groups, increasing their nucleophilicity.

  • Intramolecular Cyclization: The second amino group of the intermediate then performs an intramolecular nucleophilic attack on the carbon atom bearing the chlorine. This is an SN2 reaction where the amino group displaces the chloride ion, forming the six-membered heterocyclic ring. This step is driven by the formation of a stable lactam (an amide within a cyclic system) and is often promoted by heating.

The regioselectivity of the initial acylation is a key consideration. The two amino groups in 4-bromo-1,2-phenylenediamine have different electronic environments. However, under the reaction conditions, both are sufficiently nucleophilic, and the subsequent intramolecular cyclization is rapid, leading to the desired product.

Conclusion

The synthesis of this compound can be reliably achieved through a two-stage process. The initial preparation of 4-bromo-1,2-phenylenediamine via a protection-bromination-deprotection sequence provides the necessary precursor in good yield and purity. The subsequent cyclization with chloroacetic acid is a straightforward and efficient method to construct the quinoxalinone ring system. The protocols detailed in this guide are robust and scalable, providing a solid foundation for researchers and professionals in the field of drug discovery and development.

References

An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Heterocyclic Scaffold

6-Bromo-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic organic compound built upon the quinoxalinone core. As a brominated derivative, it serves as a versatile intermediate and a crucial building block in the landscape of medicinal chemistry and materials science.[1][2] The presence of the bromine atom provides a reactive handle for further molecular elaboration through various cross-coupling reactions, while the dihydroquinoxalinone scaffold itself is a privileged structure found in a multitude of biologically active molecules.[3] This guide offers a comprehensive overview of its physicochemical properties, synthesis, and potential applications, providing researchers with the foundational knowledge required for its effective utilization.

Chemical Identity and Physicochemical Profile

The fundamental identity and computed physicochemical parameters of this compound are summarized below. These properties are critical for predicting its behavior in various chemical and biological systems, from reaction kinetics to pharmacokinetic profiles.

PropertyValueSource(s)
IUPAC Name 6-bromo-3,4-dihydro-1H-quinoxalin-2-onePubChem[4]
CAS Number 854584-01-3ChemicalBook, BLDpharm[2][5]
Molecular Formula C₈H₇BrN₂OAppretech, ChemicalBook[2][6]
Molecular Weight 227.06 g/mol Appretech, BLDpharm[5][6]
Exact Mass 225.974 g/mol Parkway Scientific[7]
XLogP3 1.6Parkway Scientific[7]
Topological Polar Surface Area 41.1 ŲParkway Scientific[7]
Hydrogen Bond Donor Count 2Parkway Scientific[7]
Hydrogen Bond Acceptor Count 2Parkway Scientific[7]
Rotatable Bond Count 0Parkway Scientific[7]
Complexity 198Parkway Scientific[7]

Synthesis and Spectroscopic Characterization

While a specific, peer-reviewed synthesis for this compound is not extensively documented, a general and highly plausible synthetic route involves the condensation of a substituted o-phenylenediamine with an α-keto acid or its ester.[8]

General Synthetic Protocol

A representative synthesis would proceed via the cyclocondensation of 4-bromo-1,2-diaminobenzene with an α-keto ester like ethyl 2-chloroacetate or ethyl glyoxalate, followed by reduction or cyclization. A more direct approach involves the reaction with chloroacetyl chloride followed by intramolecular cyclization.

Step-by-Step Methodology:

  • Acylation: Dissolve 4-bromo-1,2-diaminobenzene in a suitable aprotic solvent, such as dichloromethane or THF.

  • Cool the solution in an ice bath to 0 °C.

  • Add a base, such as triethylamine or pyridine, to the solution.

  • Slowly add a solution of chloroacetyl chloride dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by TLC.

  • Cyclization: Upon completion of the acylation, add a stronger base (e.g., sodium hydride or potassium carbonate) to promote intramolecular cyclization to the desired this compound.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the final compound.

Synthesis_Workflow reagent1 4-Bromo-1,2-diaminobenzene intermediate N-(2-amino-4-bromophenyl)-2-chloroacetamide reagent1->intermediate Acylation (Base, Solvent) reagent2 Chloroacetyl Chloride reagent2->intermediate product This compound intermediate->product Intramolecular Cyclization (Base)

Caption: Plausible synthetic workflow for this compound.

Spectroscopic Interpretation
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons on the benzene ring will appear as a set of doublets and a doublet of doublets in the downfield region (typically δ 6.8-7.5 ppm). The methylene (-CH₂-) protons at position 3 will likely appear as a singlet around δ 3.4-4.0 ppm. The two N-H protons will present as broad singlets, with the chemical shift being dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR will display eight distinct signals. The carbonyl carbon (C=O) will be the most downfield signal, typically in the range of δ 165-175 ppm. The aromatic carbons will resonate between δ 110-140 ppm, with the carbon attached to the bromine atom showing a characteristic shift. The methylene carbon (-CH₂-) will be found in the upfield region, likely around δ 40-50 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the N-H stretching vibrations (around 3200-3400 cm⁻¹) and a prominent C=O (amide) stretching band around 1650-1680 cm⁻¹. C-N stretching and aromatic C=C stretching bands will also be present in the fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom.

Reactivity, Stability, and Applications

Chemical Reactivity

The reactivity of this compound is governed by its functional groups: the secondary amines, the amide moiety, and the aryl bromide.

  • N-Functionalization: The nitrogen atoms at positions 1 and 4 can undergo alkylation, acylation, or arylation, allowing for the introduction of various substituents to modulate the compound's properties.

  • Palladium-Catalyzed Cross-Coupling: The bromine atom at the 6-position is a key site for synthetic diversification. It readily participates in Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, enabling the formation of C-C and C-N bonds to build more complex molecular architectures.

Reactivity_Hub core 6-Bromo-3,4-dihydro- quinoxalin-2(1H)-one node_suzuki Suzuki Coupling (Boronic Acids) core->node_suzuki Pd Catalyst node_sonogashira Sonogashira Coupling (Alkynes) core->node_sonogashira Pd/Cu Catalyst node_buchwald Buchwald-Hartwig Amination (Amines) core->node_buchwald Pd Catalyst node_alkylation N-Alkylation (Alkyl Halides) core->node_alkylation Base

Caption: Reactivity of this compound.

Stability and Storage

This compound is generally stable under standard laboratory conditions. For long-term storage, it is recommended to keep it in a cool, dark, and dry place, ideally at 2 to 8 °C, in a tightly sealed container to prevent degradation.[5][7]

Applications in Drug Discovery

The 3,4-dihydroquinoxalin-2(1H)-one scaffold is of significant interest in medicinal chemistry due to its presence in compounds with a wide range of biological activities.[3] Derivatives have been investigated as:

  • Kinase Inhibitors: The quinoxalinone core has been utilized to develop potent inhibitors of various kinases, which are crucial targets in oncology and inflammatory diseases.

  • Antimicrobial and Antifungal Agents: Certain derivatives have shown promising activity against various bacterial and fungal strains.[9]

  • Neuroprotective Agents: This scaffold is being explored for the development of treatments for neurodegenerative diseases like Alzheimer's.[1]

Safety and Handling

Based on GHS classifications, this compound is considered harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.

Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety glasses, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

References

An In-Depth Technical Guide to the Spectral Data of 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Bromo-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound featuring a quinoxalinone core. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its presence in various biologically active molecules.[1][2] The precise structural elucidation of such compounds is paramount for understanding their structure-activity relationships (SAR) and ensuring their purity and identity. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose.[1][3][4][5]

This guide provides a comprehensive analysis of the spectral data for this compound. It is designed for researchers, scientists, and drug development professionals, offering not just the data itself, but also the underlying principles and experimental considerations necessary for a thorough and robust characterization.

Molecular Structure and Spectroscopic Implications

Before delving into the spectral data, it is crucial to analyze the molecular structure of this compound.

Structure:

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

¹H NMR Spectral Data Interpretation

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.6Singlet1HNH (amide)The amide proton is typically deshielded and appears as a broad singlet.
~7.2-7.0Multiplet2HAr-H Aromatic protons adjacent to the bromine and nitrogen substituents.
~6.8Doublet1HAr-H Aromatic proton ortho to the NH group.
~6.5Singlet1HNH (amine)The amine proton, often exchangeable with water.
~4.2Singlet2HCH₂ Methylene protons adjacent to the amide carbonyl and the aromatic ring.
¹³C NMR Spectral Data Interpretation

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)AssignmentRationale
~165C =OThe amide carbonyl carbon is significantly deshielded.
~140-110Aromatic C Six distinct signals are expected for the six aromatic carbons.
~45C H₂The aliphatic methylene carbon.

Note: Quaternary carbons, such as the one bearing the bromine atom, often show weaker signals in the ¹³C NMR spectrum. [6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The Attenuated Total Reflectance (ATR) method is a common and convenient sampling technique. [8][9][10]

Experimental Protocol: ATR-FTIR Data Acquisition
  • Background Scan: Ensure the diamond crystal of the ATR accessory is clean. [11]Run a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid this compound powder onto the crystal.

  • Apply Pressure: Use the built-in press to ensure firm contact between the sample and the crystal. [8]4. Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

  • Cleaning: After analysis, clean the crystal with a suitable solvent (e.g., isopropanol) and a soft tissue. [11]

Workflow for ATR-FTIR Analysis

FTIR_Workflow cluster_setup Instrument Setup cluster_acq Sample Measurement cluster_analysis Data Analysis clean Clean ATR Crystal background Acquire Background Scan clean->background apply_sample Place Sample on Crystal background->apply_sample Ready for Sample apply_pressure Apply Pressure apply_sample->apply_pressure acquire_spectrum Acquire Sample Spectrum apply_pressure->acquire_spectrum process Process Spectrum (Baseline Correction) acquire_spectrum->process peak_pick Identify Key Absorption Bands process->peak_pick interpret Correlate Bands to Functional Groups peak_pick->interpret

Caption: Workflow for ATR-FTIR data acquisition and interpretation.

IR Spectral Data Interpretation
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3350-3250N-H StretchAmine and Amide
3100-3000C-H StretchAromatic
2950-2850C-H StretchAliphatic (CH₂)
~1670C=O StretchAmide (Lactam) [2]
1620-1580C=C StretchAromatic Ring
~1500N-H BendAmine/Amide
1100-1000C-N StretchAmine/Amide
~600-500C-Br StretchBromo-Aromatic

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it minimizes fragmentation. [12][13][14]

Experimental Protocol: ESI-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min). [14]3. Ionization: Apply a high voltage to the ESI needle to generate charged droplets. The analysis is typically run in positive ion mode to form the protonated molecule [M+H]⁺. [15][16]4. Mass Analysis: The generated ions are transferred into the mass analyzer (e.g., quadrupole or time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

Workflow for ESI-MS Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) cluster_analysis Data Analysis dissolve Dissolve Sample in Methanol infuse Direct Infusion (5-10 µL/min) dissolve->infuse Introduce Sample ionize Electrospray Ionization (Positive Mode) infuse->ionize analyze Mass Analysis (m/z separation) ionize->analyze detect Ion Detection analyze->detect identify_M Identify [M+H]⁺ and [M+2+H]⁺ peaks detect->identify_M check_ratio Verify ~1:1 Isotopic Ratio identify_M->check_ratio confirm_mw Confirm Molecular Weight check_ratio->confirm_mw

Caption: Workflow for ESI-Mass Spectrometry analysis.

Mass Spectrum Interpretation

The key feature to identify is the isotopic pattern for bromine.

m/zIonRationale
227.0[M+H]⁺Molecular ion peak corresponding to the molecule containing the ⁷⁹Br isotope, plus a proton.
229.0[M+2+H]⁺Molecular ion peak corresponding to the molecule containing the ⁸¹Br isotope, plus a proton. [17]

Self-Validation: The presence of two peaks at m/z 227 and 229 with nearly equal intensity (~1:1 ratio) is a definitive confirmation of a molecule containing one bromine atom. [18][19]This provides a high degree of confidence in the assigned molecular formula.

Integrated Spectral Analysis

The true power of spectroscopic characterization lies in the integration of data from all three techniques.

  • MS confirms the molecular weight (226.06 g/mol for C₈H₇BrN₂O) and the presence of one bromine atom.

  • IR confirms the presence of key functional groups: N-H (amine/amide), C=O (amide), aromatic C=C, and the C-Br bond.

  • NMR provides the complete carbon-hydrogen framework, showing the number and connectivity of aromatic and aliphatic protons and carbons, ultimately confirming the precise isomeric structure of this compound.

Together, these techniques provide an unambiguous structural elucidation of the target molecule, a critical requirement for any research or development endeavor.

References

An In-Depth Technical Guide to the Solubility Profile of 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Bromo-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its utility as a building block in the development of novel therapeutics necessitates a thorough understanding of its physicochemical properties, paramount among which is solubility. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound across a range of relevant solvents. We will delve into the molecular characteristics that govern its solubility, present detailed protocols for both qualitative and quantitative assessment, and offer field-proven insights to guide experimental design. This document is structured to serve as a practical, authoritative resource for scientists engaged in research and development involving this molecule.

Part 1: Foundational Physicochemical Characteristics & Solubility Prediction

A molecule's solubility is not an arbitrary property but a direct consequence of its structure. Before embarking on experimental determination, a predictive analysis based on its physicochemical properties provides a logical starting point.

Molecular Profile

This compound possesses a bicyclic heterocyclic core with features that create a nuanced solubility profile. The presence of a bromine substituent, a lactam ring, and secondary amine functionalities results in a molecule with both lipophilic and hydrophilic character.[1] A summary of its key computed properties is presented in Table 1.

Table 1: Key Physicochemical Properties of this compound

Property Value Source
CAS Number 854584-01-3 PubChem[1]
Molecular Formula C₈H₇BrN₂O PubChem[1]
Molecular Weight 227.06 g/mol PubChem[1]
XLogP3-AA 1.6 PubChem[1]
Topological Polar Surface Area (TPSA) 41.1 Ų PubChem[1][2]
Hydrogen Bond Donors 2 PubChem[1][2]

| Hydrogen Bond Acceptors | 2 | PubChem[1][2] |

Expert Analysis & Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3]

  • Polarity and Lipophilicity : The XLogP3 value of 1.6 indicates a moderate degree of lipophilicity, suggesting that the compound will favor organic solvents over water.[1] The nonpolar benzene ring and the hydrophobic bromine atom contribute to this characteristic.

  • Hydrogen Bonding : With two hydrogen bond donors (the two N-H groups) and two acceptors (the carbonyl oxygen and the nitrogen atoms), the molecule can interact favorably with polar protic solvents like alcohols (e.g., ethanol, methanol) and polar aprotic solvents capable of accepting hydrogen bonds (e.g., DMSO, DMF, acetone).[1][2]

  • Aqueous Solubility : The TPSA of 41.1 Ų is relatively low, which, combined with the XLogP3 value, predicts low solubility in pure water. However, the presence of acidic (amide N-H) and basic (amine N-H) sites suggests that solubility can be significantly modulated by pH. The compound is expected to show enhanced solubility in aqueous base due to the deprotonation of the weakly acidic amide proton, forming a more polar salt.[4]

The interplay of these molecular features dictates the compound's likely solubility profile, as illustrated in the diagram below.

G cluster_mol Molecular Properties of this compound cluster_prop Physicochemical Characteristics cluster_sol Predicted Solubility Behavior Mol C₈H₇BrN₂O Aromatic Aromatic Ring + Bromine Atom Mol->Aromatic contributes to Hetero Lactam & Amine Groups (N-H, C=O) Mol->Hetero contributes to Lipo Lipophilicity (XLogP = 1.6) Aromatic->Lipo Polar Polarity / H-Bonding (TPSA = 41.1 Ų, 2 Donors, 2 Acceptors) Hetero->Polar Sol_NP Low in Nonpolar Solvents (e.g., Hexane) Lipo->Sol_NP Sol_Aq Low in Water (pH-dependent) Lipo->Sol_Aq limits Sol_PA High in Polar Aprotic Solvents (e.g., DMSO, DMF) Polar->Sol_PA Sol_PP Moderate in Polar Protic Solvents (e.g., Ethanol) Polar->Sol_PP Polar->Sol_Aq enables pH modulation

Caption: Relationship between molecular structure and predicted solubility.

Part 2: Experimental Solubility Assessment Protocols

While predictions are invaluable for initial planning, empirical data is non-negotiable for scientific rigor. The following protocols are designed as self-validating systems to generate reliable solubility data.

Workflow for Systematic Solubility Testing

A tiered approach, starting with qualitative tests before moving to quantitative analysis, is the most efficient method for characterizing a compound's solubility. This ensures that resources for more labor-intensive quantitative methods are directed effectively.

G cluster_qual Qualitative Assessment start Start: Obtain Pure Compound qual_test Part 2.2: Perform Qualitative Solubility Screening start->qual_test water Water qual_test->water hcl 5% HCl (aq) qual_test->hcl naoh 5% NaOH (aq) qual_test->naoh dmso DMSO qual_test->dmso etoh Ethanol qual_test->etoh dcm DCM qual_test->dcm hex Hexane qual_test->hex quant_decision Is Quantitative Data Required? water->quant_decision hcl->quant_decision naoh->quant_decision dmso->quant_decision etoh->quant_decision dcm->quant_decision hex->quant_decision quant_test Part 2.3: Perform Quantitative Solubility Measurement (Shake-Flask Method) quant_decision->quant_test Yes stop End quant_decision->stop No analyze Analyze Supernatant (e.g., HPLC, UV-Vis) quant_test->analyze calculate Calculate Solubility (mg/mL or Molarity) analyze->calculate report Report Final Solubility Profile calculate->report report->stop

Caption: Systematic workflow for solubility determination.

Protocol: Qualitative Solubility Screening

This protocol provides a rapid assessment of solubility in a diverse set of solvents, classifying the compound's behavior and identifying suitable solvents for reactions or purification.[4][5]

Objective: To classify the compound as "Soluble," "Sparingly Soluble," or "Insoluble" in key solvents. A common threshold defines "soluble" as dissolving >25 mg in 0.75 mL of solvent.[5]

Materials:

  • This compound

  • Small test tubes or 1.5 mL vials

  • Vortex mixer

  • Analytical balance

  • Solvents: Deionized Water, 5% HCl (aq), 5% NaOH (aq), Dimethyl Sulfoxide (DMSO), Ethanol, Dichloromethane (DCM), Hexane

Procedure:

  • Preparation: Accurately weigh approximately 25 mg of the compound into a clean, dry test tube.[5]

  • Solvent Addition: Add 0.75 mL of the first test solvent to the tube in three 0.25 mL portions.

  • Mixing: After each addition, cap the tube and vortex vigorously for 30-60 seconds.[6] Visually inspect for dissolution.

  • Observation: After the final addition and mixing, allow the tube to stand for 2-3 minutes and observe.

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Sparingly Soluble: A significant portion of the solid dissolves, but some remains undissolved.

    • Insoluble: The solid does not appear to dissolve at all.

  • Record: Record the observation in a table similar to Table 2.

  • Repeat: Repeat steps 1-5 for each solvent. For tests in 5% NaOH and 5% HCl, observe for any reaction (e.g., color change, effervescence) in addition to solubility.[4]

Table 2: Predicted Qualitative Solubility Profile

Solvent Class Solvent Predicted Outcome Rationale
Aqueous Water Insoluble Moderate lipophilicity, non-ionizable at neutral pH.
Aqueous Acid 5% HCl Insoluble The amine is part of an amide-like system and is not strongly basic.
Aqueous Base 5% NaOH Soluble Deprotonation of the amide N-H forms a water-soluble sodium salt.
Polar Aprotic DMSO, DMF Soluble Strong H-bond accepting ability and high polarity of the solvent.
Polar Protic Ethanol, Methanol Sparingly Soluble Can act as both H-bond donor and acceptor, but alkyl chain reduces polarity.
Chlorinated Dichloromethane (DCM) Sparingly Soluble Moderate polarity is suitable for a molecule with mixed characteristics.

| Nonpolar | Hexane, Toluene | Insoluble | Mismatch in polarity; "like dissolves like" principle.[3] |

Protocol: Quantitative Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic equilibrium solubility. It is time-consuming but provides highly accurate and reproducible data crucial for drug development.

Objective: To determine the precise concentration (e.g., in mg/mL) of a saturated solution of the compound at a specific temperature.

Materials:

  • This compound (excess amount)

  • Scintillation vials or glass flasks with sealed caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and validated analytical method, or a UV-Vis Spectrophotometer with a calibration curve.

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial (enough to ensure saturation, e.g., 5-10 mg). Record the exact weight.

  • Solvent Addition: Add a precise volume of the chosen solvent (e.g., 2.0 mL) to the vial.

  • Equilibration: Seal the vial tightly and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Shake the slurry for a minimum of 24 hours to ensure equilibrium is reached.[3] Some systems may require 48-72 hours; consistency is key.

  • Phase Separation: After equilibration, let the vial stand undisturbed in the same temperature-controlled environment for at least 1-2 hours to allow undissolved solids to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean analysis vial. This step is critical to remove any microscopic solid particles.

  • Dilution: Accurately dilute the saturated solution with a suitable solvent to bring its concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method to determine its concentration.

  • Calculation: Calculate the original solubility in the saturated solution, accounting for the dilution factor. Express the final result in mg/mL and/or Molarity.

Part 3: Safety & Handling Considerations

Professional laboratory practice demands adherence to safety protocols.

  • Hazard Profile: this compound is classified with the following hazards: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[1][7]

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8] Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.[2]

Conclusion

While publicly available quantitative data for this compound is scarce, a robust solubility profile can be predicted from its molecular structure and confirmed through systematic experimental evaluation. Its amphipathic character, with both lipophilic and hydrogen-bonding regions, suggests primary solubility in polar aprotic solvents like DMSO and pH-dependent solubility in aqueous base. The detailed qualitative and quantitative protocols provided in this guide offer a reliable framework for researchers to generate the high-quality, reproducible data essential for advancing research and development activities involving this important chemical entity.

References

The Multifaceted Therapeutic Potential of Quinoxalinone Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The quinoxalinone scaffold, a heterocyclic aromatic compound, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth technical exploration of the diverse therapeutic potential of quinoxalinone derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on their anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties. We will delve into the molecular mechanisms underpinning these activities, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for their biological evaluation.

Anticancer Activity: Targeting the Hallmarks of Cancer

Quinoxalinone derivatives have garnered significant attention for their potent anticancer activities, targeting various hallmarks of cancer including sustained proliferative signaling, evasion of apoptosis, and angiogenesis.[1][2]

Mechanisms of Action

The anticancer efficacy of quinoxalinone derivatives stems from their ability to interact with a range of molecular targets crucial for cancer cell survival and proliferation.[1][3]

  • Kinase Inhibition: A primary mechanism involves the inhibition of protein kinases that are often dysregulated in cancer.[4] Quinoxalinone-based compounds have been shown to be competitive inhibitors of the ATP-binding sites of key kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), which are pivotal for tumor angiogenesis and cell growth.[1][3][4] Inhibition of these receptors disrupts downstream signaling pathways, leading to reduced cell proliferation and tumor growth.[1] Some derivatives also show inhibitory activity against other kinases like platelet-derived growth factor receptor (PDGFR), Src, and c-Met.[4]

  • Topoisomerase II Inhibition: Certain quinoxalinone derivatives function as topoisomerase II inhibitors.[1] By stabilizing the covalent complex between the enzyme and DNA, these agents induce DNA strand breaks, ultimately leading to cell cycle arrest and apoptosis.[1]

  • Induction of Apoptosis and Cell Cycle Arrest: A common consequence of treatment with quinoxalinone anticancer agents is the induction of programmed cell death (apoptosis) and cell cycle arrest, frequently at the G2/M phase.[1][4] These effects are often downstream consequences of their primary mechanisms of action, such as kinase inhibition.[1]

  • HDAC6 Inhibition: Novel quinoxaline-based scaffolds have been identified that exhibit broad-spectrum antiproliferative activity through a distinct mechanism involving binding to the zinc finger ubiquitin-binding domain of histone deacetylase 6 (HDAC6).[5]

The following diagram illustrates the key anticancer mechanisms of quinoxalinone derivatives.

anticancer_mechanisms cluster_cell Cancer Cell Growth Factors Growth Factors Receptor Tyrosine Kinases (VEGFR, EGFR) Receptor Tyrosine Kinases (VEGFR, EGFR) Growth Factors->Receptor Tyrosine Kinases (VEGFR, EGFR) Activate Signaling Cascade Signaling Cascade Receptor Tyrosine Kinases (VEGFR, EGFR)->Signaling Cascade Initiates Apoptosis Apoptosis Receptor Tyrosine Kinases (VEGFR, EGFR)->Apoptosis Inhibits Signaling Cascade->Apoptosis Inhibits Proliferation Proliferation Signaling Cascade->Proliferation Promotes Topoisomerase II Topoisomerase II DNA DNA Topoisomerase II->DNA Relieves supercoiling Cell Cycle Arrest Cell Cycle Arrest Topoisomerase II->Cell Cycle Arrest Leads to HDAC6 HDAC6 HDAC6->Proliferation Regulates Cell Cycle Arrest->Proliferation Inhibits Quinoxalinone Derivatives Quinoxalinone Derivatives Quinoxalinone Derivatives->Receptor Tyrosine Kinases (VEGFR, EGFR) Inhibits Quinoxalinone Derivatives->Topoisomerase II Inhibits Quinoxalinone Derivatives->HDAC6 Inhibits

Caption: Anticancer Mechanisms of Quinoxalinone Derivatives.

In Vitro Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various quinoxalinone derivatives against different human cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound XVaHCT1164.4[4]
Compound XVaMCF-75.3[4]
Compound VIIIcHCT116-[4]
Compound VIIIaHepG29.8[4]
Compound VIIIcMCF-79.0[4]
Compound 11(unspecified)0.81 - 2.91[6]
Compound 13(unspecified)0.81 - 2.91[6]
Compound 4a(unspecified)3.21 - 4.54[6]
Compound 5(unspecified)3.21 - 4.54[6]
Experimental Protocol: MTT Assay for Cell Viability

This colorimetric assay is a standard method to assess the metabolic activity of cells and, by inference, their viability and proliferation.

Materials:

  • 96-well plates

  • Human cancer cell lines (e.g., HCT116, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Quinoxalinone derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]

  • Treat the cells with various concentrations of the quinoxalinone derivatives and incubate for 48-72 hours.[1]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.[1]

  • Measure the absorbance at 570 nm using a microplate reader.[1]

Antimicrobial Activity: A Broad Spectrum of Action

Quinoxalinone derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[7][8][9]

Mechanisms of Action

The precise mechanisms of antimicrobial action are still under investigation for many derivatives, but some proposed mechanisms include:

  • Inhibition of DNA Gyrase: Some quinoxalinone derivatives have shown inhibitory activity against bacterial DNA gyrase, an essential enzyme for DNA replication, which is a validated target for antibacterial drugs.[10]

  • Disruption of Cell Wall Synthesis: Interference with the synthesis of the bacterial cell wall is another potential mechanism.

  • Inhibition of Biofilm Formation: Some derivatives may prevent the formation of biofilms, which are crucial for bacterial survival and resistance.

In Vitro Antimicrobial Activity Data

The antimicrobial activities of synthesized quinoxalinone derivatives have been evaluated against various microorganisms.

Compound/DerivativeMicroorganismActivityReference
Various Synthesized CompoundsStaphylococcus aureus, Bacillus cereus, Serratia marcescens, Proteus mirabilisVaried antibacterial activity[7]
Quinoxalin-2(1H)-one derivativesMultidrug-resistant bacteriaMIC values: 1.95–15.62 µg/mL[10]
Compound 5kAcidovorax citrulliGood antibacterial activity[11]
Compound 5jRhizoctonia solaniEC50: 8.54 µg/mL[11]
Compound 5tRhizoctonia solaniEC50: 12.01 µg/mL[11]
Experimental Protocol: Agar Diffusion Technique

This method is widely used to assess the antimicrobial activity of chemical substances.

Materials:

  • Petri dishes with appropriate agar medium

  • Bacterial or fungal strains

  • Quinoxalinone derivatives (dissolved in a suitable solvent like DMSO)

  • Sterile paper discs or cups (8 mm diameter)

  • Incubator

Procedure:

  • Inoculate the agar media with the test microorganisms.[7]

  • Place a solution of the test compound (e.g., 250 μg/mL in DMSO) into cups cut into the agar or onto sterile paper discs placed on the agar surface.[7]

  • Incubate the plates under appropriate conditions for the specific microorganism.

  • Measure the diameter of the zone of inhibition around the cup/disc. The size of the zone is proportional to the antimicrobial activity of the compound.

Antiviral Activity: Combating Viral Infections

Quinoxalinone derivatives have emerged as a promising class of compounds with a broad spectrum of antiviral activities, including against human immunodeficiency virus (HIV), herpes simplex virus (HSV), and human cytomegalovirus (HCMV).[12][13][14]

Mechanisms of Action

The antiviral mechanisms of quinoxalinone derivatives are diverse and target different stages of the viral life cycle:

  • Reverse Transcriptase Inhibition: Some quinoxalinone derivatives are potent inhibitors of HIV-1 reverse transcriptase, a key enzyme for the replication of the virus.[12]

  • Integrase Inhibition: A new class of quinoxalinone-based integrase inhibitors has proven effective against HIV.[12]

  • Inhibition of Viral Replication: Several derivatives have shown the ability to inhibit the replication of DNA viruses like HSV and HCMV through various mechanisms.[13]

In Vitro Antiviral Activity Data
Compound/DerivativeVirusActivityReference
S-2720HIV-1 Reverse TranscriptasePotent inhibitor[12]
Compound 19HIV-1 Reverse TranscriptaseEC50 = 3.1 nM[12]
Two novel derivativesHCMVEC50 < 0.05 µM[12]
1-(4-chloro-8-methyl[1][5][7]triazolo[4,3a]quinoxaline-1-yl)-3-phenyl thioureaHerpes simplex virusReduced plaques by 25% at 20 µg/mL[13]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Quinoxalinone derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential in treating various inflammatory conditions.[15][16][17]

Mechanisms of Action

The anti-inflammatory effects of these compounds are attributed to their ability to modulate key inflammatory pathways:

  • Inhibition of Pro-inflammatory Cytokines: Quinoxalinone derivatives can decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[15]

  • Inhibition of Leukocyte Migration: They can act on leukocyte migration, a critical step in the inflammatory response.[15]

  • Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX): Some derivatives exhibit inhibitory activity against COX and LOX enzymes, which are involved in the synthesis of prostaglandins and leukotrienes, respectively.[17][18]

In Vivo Anti-inflammatory Activity Data
Compound/DerivativeModelEffectReference
DEQX and OAQXMouse carrageenan peritonitisDecreased IL-1β and TNF-α levels[15]
Compound 7bCarrageenan-induced edema41% inhibition[17]

Neuroprotective Effects: A Potential Avenue for Neurodegenerative Diseases

Recent studies have highlighted the neuroprotective potential of quinoxalinone derivatives, particularly in the context of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[19][20][21]

Mechanisms of Action

The neuroprotective effects of quinoxalinone derivatives are multifaceted and involve:

  • Antioxidant Activity: They can decrease intracellular reactive oxygen species (ROS), thereby protecting neurons from oxidative stress.[19][20]

  • Anti-inflammatory Activity: By downregulating inflammatory cytokines in the brain, they can mitigate neuroinflammation, a key component of neurodegenerative diseases.[19][20]

  • AChE Inhibitory Activity: Some derivatives exhibit acetylcholinesterase (AChE) inhibitory activity, which is a therapeutic strategy for Alzheimer's disease.[19][20]

  • Modulation of Neuronal Viability: Certain compounds have been shown to enhance neuronal viability and block Aβ-induced toxicity in models of Alzheimer's disease.[19][20] In models of Parkinson's disease, some derivatives have been shown to protect dopaminergic neurons.[21][22]

Experimental Workflow: Evaluating Neuroprotective Effects in a Cellular Model of Alzheimer's Disease

neuroprotection_workflow Cell Culture (PC12 cells) Cell Culture (PC12 cells) Induce Toxicity (Aβ) Induce Toxicity (Aβ) Cell Culture (PC12 cells)->Induce Toxicity (Aβ) Treatment (Quinoxalinone Derivatives) Treatment (Quinoxalinone Derivatives) Induce Toxicity (Aβ)->Treatment (Quinoxalinone Derivatives) Assess Neuronal Viability Assess Neuronal Viability Treatment (Quinoxalinone Derivatives)->Assess Neuronal Viability Measure ROS Levels Measure ROS Levels Treatment (Quinoxalinone Derivatives)->Measure ROS Levels Measure Inflammatory Cytokines Measure Inflammatory Cytokines Treatment (Quinoxalinone Derivatives)->Measure Inflammatory Cytokines AChE Inhibition Assay AChE Inhibition Assay Treatment (Quinoxalinone Derivatives)->AChE Inhibition Assay

Caption: Workflow for assessing neuroprotective effects.

Conclusion

The quinoxalinone scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The diverse range of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects, underscores the significant potential of this chemical class. Further exploration of structure-activity relationships, optimization of lead compounds, and in-depth mechanistic studies are warranted to fully harness the therapeutic benefits of quinoxalinone derivatives in addressing a wide spectrum of human diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers to advance the discovery and development of novel quinoxalinone-based drugs.

References

The Emergence of a Versatile Scaffold: A Technical Guide to 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 6-bromo-3,4-dihydroquinoxalin-2(1H)-one, a heterocyclic compound that has emerged as a valuable building block in medicinal chemistry. While a singular "discovery" paper for this specific molecule is not readily identifiable in seminal literature, its history is intrinsically linked to the broader development of quinoxalinone chemistry. This document details the logical synthetic pathways, key chemical properties, and the evolving applications of this important scaffold, particularly its role as a key intermediate in the development of novel therapeutics.

Introduction: The Quinoxalinone Core in Medicinal Chemistry

The quinoxalinone ring system is a privileged scaffold in drug discovery, forming the core of numerous compounds with a wide range of biological activities.[1] These activities include, but are not limited to, antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The dihydro-quinoxalinone variant, in particular, offers a three-dimensional structure that can be strategically modified to interact with various biological targets. The introduction of a bromine atom at the 6-position provides a versatile handle for further chemical modifications through cross-coupling reactions, making this compound a highly sought-after intermediate in the synthesis of complex pharmaceutical agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its application in synthetic chemistry, providing insights into its solubility, stability, and reactivity.

PropertyValueSource
CAS Number 854584-01-3Commercial Suppliers
Molecular Formula C₈H₇BrN₂OCommercial Suppliers
Molecular Weight 227.06 g/mol Commercial Suppliers
Appearance White to off-white solidCommercial Suppliers
Melting Point Not consistently reported-
Solubility Soluble in polar organic solvents like DMSO and DMFGeneral knowledge of similar compounds

The Genesis of a Scaffold: Synthesis and Methodologies

The most logical and widely practiced approach for the synthesis of this compound involves the cyclocondensation of a substituted ortho-phenylenediamine with a suitable two-carbon electrophile. This method is a variation of the classical quinoxaline synthesis.

Synthesis of the Key Precursor: 4-Bromo-1,2-phenylenediamine

The journey to our target molecule begins with the synthesis of its essential precursor, 4-bromo-1,2-phenylenediamine. A common and efficient method for its preparation involves the selective bromination of o-phenylenediamine. To control the regioselectivity and avoid over-bromination, the amino groups are often first protected, typically by acetylation. The protected diamine is then brominated, followed by deprotection to yield the desired product.

Experimental Protocol: Synthesis of 4-Bromo-1,2-phenylenediamine

  • Step 1: Acetylation of o-phenylenediamine. o-Phenylenediamine is treated with acetic anhydride in a suitable solvent, such as glacial acetic acid, to form 1,2-diacetamidobenzene.

  • Step 2: Bromination. The resulting diacetylated compound is then reacted with a brominating agent, such as a solution of bromine in acetic acid or N-bromosuccinimide (NBS), to introduce a bromine atom at the 4-position of the benzene ring.

  • Step 3: Hydrolysis. The 4-bromo-1,2-diacetamidobenzene is subsequently hydrolyzed under acidic or basic conditions to remove the acetyl protecting groups, yielding 4-bromo-1,2-phenylenediamine.

Caption: Synthetic pathway to 4-Bromo-1,2-phenylenediamine.

Cyclocondensation to Form the Quinoxalinone Ring

With the key precursor in hand, the final step is the formation of the quinoxalinone ring. This is typically achieved through a cyclocondensation reaction between 4-bromo-1,2-phenylenediamine and a two-carbon synthon possessing two electrophilic centers or a latent electrophilic center.

Common C2 Synthons for Quinoxalinone Formation:

  • Chloroacetic Acid or its Esters (e.g., Ethyl Chloroacetate): This is a direct and common method. The reaction proceeds via an initial N-alkylation followed by an intramolecular nucleophilic acyl substitution to close the ring.

  • Glyoxylic Acid: This α-keto acid can also be used, leading to the formation of the quinoxalinone ring.

  • Ethyl Bromoacetate: Similar to chloroacetate esters, this reagent provides the necessary two-carbon unit for cyclization.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: 4-bromo-1,2-phenylenediamine and an equimolar amount of ethyl chloroacetate are dissolved in a high-boiling polar solvent such as ethanol, n-butanol, or dimethylformamide (DMF).

  • Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product often precipitates out of the solution. The solid is collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether) to remove impurities, and can be further purified by recrystallization.

Caption: General synthetic route to this compound.

A Versatile Intermediate in Modern Drug Discovery

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules. The bromine atom at the 6-position is strategically placed for participation in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Application in the Synthesis of Aldosterone Synthase Inhibitors

Recent patent literature highlights the use of the quinolinone scaffold, a close structural relative of quinoxalinone, in the development of potent and selective inhibitors of aldosterone synthase (CYP11B2). For instance, U.S. Patent US8685960B2 describes the synthesis of a series of 6-pyridin-3-yl-3,4-dihydro-1H-quinolin-2-one derivatives. While this patent does not explicitly detail the synthesis of this compound, the synthetic strategies employed for the quinolinone core are analogous and underscore the importance of halogenated heterocyclic intermediates in accessing such therapeutic agents.

Conclusion

This compound stands as a testament to the enduring importance of fundamental heterocyclic scaffolds in the advancement of medicinal chemistry. While its specific discovery may be interwoven with the broader history of quinoxalinone synthesis, its modern-day utility is clear and well-documented. The straightforward and logical synthetic pathways to this compound, coupled with the reactivity of its bromine substituent, ensure its continued role as a key building block in the quest for novel and effective therapeutics. This guide provides the foundational knowledge necessary for researchers to confidently incorporate this versatile intermediate into their synthetic strategies.

References

An In-depth Technical Guide to 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one, a key heterocyclic building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the commercial sourcing, synthesis, analytical characterization, and the pivotal role of this compound in the discovery of novel therapeutics, particularly kinase inhibitors.

Introduction: The Significance of the Quinoxalinone Scaffold

The 3,4-dihydroquinoxalin-2(1H)-one core is recognized as a privileged scaffold in drug design. Its rigid, bicyclic structure provides an excellent framework for the development of highly specific and potent inhibitors of various biological targets. The introduction of a bromine atom at the 6-position offers a versatile handle for further chemical modifications through cross-coupling reactions, enabling the exploration of a broad chemical space and the optimization of structure-activity relationships (SAR).

This guide will focus on the practical aspects of working with this compound, from procurement to its application in synthetic workflows, providing field-proven insights to streamline research and development efforts.

Commercial Availability and Sourcing

This compound (CAS No. 854584-01-3) is readily available from a range of commercial suppliers. When selecting a supplier, it is crucial to consider not only the cost but also the purity of the compound, the availability of analytical data (e.g., Certificate of Analysis with NMR and HPLC data), and the supplier's ability to provide larger quantities for scale-up studies.

Below is a comparative table of prominent suppliers:

SupplierCatalog NumberPurityAvailable QuantitiesAdditional Information
BLDpharm 854584-01-3≥97%1g, 5g, 10gOffers a range of related heterocyclic building blocks.[1]
Parkway Scientific HI-181>95%1g, 3gProvides physical properties and patent literature references.[2]
Appretech Scientific APT005243≥98%InquireSpecializes in custom synthesis and catalog chemicals.[3]
ChemicalBook CB62614562VariesVariesLists multiple suppliers, allowing for price and availability comparison.[4]
Cenmed C007B-605442≥97%5gProvides hazard and precautionary statements.[5]

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is typically achieved through the condensation of 4-bromo-1,2-phenylenediamine with a suitable two-carbon electrophile, such as chloroacetyl chloride or chloroacetic acid. The following protocol is an adaptation of a general method for the synthesis of 3,4-dihydroquinoxalin-2(1H)-ones and is designed to be a self-validating system.[6]

Reaction Scheme

Synthesis of this compound cluster_reactants Reactants cluster_product Product cluster_conditions Conditions Reactant1 4-Bromo-1,2-phenylenediamine Conditions Aqueous Ammonia Water Reflux Reactant2 Chloroacetic Acid Product This compound Conditions->Product Condensation

Caption: Synthetic route to this compound.

Step-by-Step Experimental Protocol

Materials:

  • 4-Bromo-1,2-phenylenediamine

  • Chloroacetic acid

  • Aqueous ammonia (33%)

  • Water

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-bromo-1,2-phenylenediamine (1 equivalent), chloroacetic acid (1 equivalent), and water.

  • Basification: To the stirred mixture, slowly add aqueous ammonia (approximately 10-15% of the water volume). The ammonia acts as a base to neutralize the HCl formed during the reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution as a solid.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product with cold water to remove any remaining salts and water-soluble impurities.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound.

  • Drying: Dry the purified product in a vacuum oven.

Self-Validation: The success of the synthesis can be validated at each step. The formation of the product can be monitored by TLC. The final product's identity and purity should be confirmed by melting point determination, NMR, and HPLC analysis.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized or purchased this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of the compound. Below are the expected chemical shifts for ¹H and ¹³C NMR.

¹H NMR (400 MHz, DMSO-d₆):

  • δ ~10.5 ppm (s, 1H): NH proton of the amide.

  • δ ~8.8 ppm (s, 1H): NH proton of the dihydroquinoxaline ring.

  • δ ~7.0-7.2 ppm (m, 3H): Aromatic protons.

  • δ ~3.9 ppm (s, 2H): CH₂ protons of the dihydroquinoxaline ring.

¹³C NMR (100 MHz, DMSO-d₆):

  • δ ~168 ppm: Carbonyl carbon (C=O).

  • δ ~140-120 ppm: Aromatic carbons.

  • δ ~110 ppm: Carbon attached to bromine.

  • δ ~45 ppm: Methylene carbon (CH₂).

Note: These are predicted chemical shifts. Actual values may vary depending on the solvent and other experimental conditions.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of the compound. A reverse-phase HPLC method is typically employed.

Hypothetical HPLC Method:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm

| Injection Volume | 10 µL |

A high-purity sample should exhibit a single major peak with a purity level of ≥98%.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound (C₈H₇BrN₂O), the expected molecular weight is approximately 227.06 g/mol .[7] The mass spectrum will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br).

Applications in Drug Discovery and Development

The primary application of this compound is as a key intermediate in the synthesis of kinase inhibitors. The bromine atom serves as a convenient point for introducing various substituents via palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination.

Application_Workflow cluster_start Starting Material cluster_reactions Key Reactions cluster_products Derivative Library cluster_screening Screening and Optimization Start This compound Suzuki Suzuki Coupling (Aryl Boronic Acids) Start->Suzuki Heck Heck Coupling (Alkenes) Start->Heck Buchwald Buchwald-Hartwig Amination (Amines) Start->Buchwald Derivatives Library of Substituted Quinoxalinone Derivatives Suzuki->Derivatives Heck->Derivatives Buchwald->Derivatives Screening Biological Screening (e.g., Kinase Assays) Derivatives->Screening SAR SAR Optimization Screening->SAR Lead Lead Compound SAR->Lead

Caption: Workflow for the use of this compound in drug discovery.

This strategic derivatization allows for the fine-tuning of the molecule's properties to achieve desired potency, selectivity, and pharmacokinetic profiles. The 3,4-dihydroquinoxalin-2(1H)-one scaffold has been successfully employed in the development of inhibitors for a range of kinases, including JNK3, CDK9, and BET proteins, which are implicated in various diseases such as cancer and neurodegenerative disorders.[8]

Conclusion

This compound is a valuable and versatile building block for medicinal chemists. Its commercial availability, straightforward synthesis, and the reactivity of the bromine substituent make it an ideal starting point for the synthesis of libraries of novel compounds for drug discovery. A thorough understanding of its properties and handling, as outlined in this guide, is essential for its effective utilization in the quest for new and improved therapeutics.

References

Methodological & Application

Synthesis of 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one Derivatives: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of 6-bromo-3,4-dihydroquinoxalin-2(1H)-one and its derivatives. This scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of various therapeutic agents, notably kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational synthetic procedures and advanced derivatization techniques.

Introduction: The Significance of the this compound Scaffold

The 3,4-dihydroquinoxalin-2(1H)-one core is a key pharmacophore found in a multitude of biologically active molecules. The introduction of a bromine atom at the 6-position provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the exploration of the chemical space around this scaffold. This strategic modification is crucial for tuning the pharmacological properties of the resulting compounds. Notably, derivatives of this scaffold have shown potent inhibitory activity against a range of kinases, including c-Jun N-terminal kinase 3 (JNK3), which is implicated in neurodegenerative diseases and other pathological conditions.[1] The ability to systematically synthesize a library of these derivatives is therefore of high importance in modern drug discovery programs.

Part 1: Synthesis of the Core Scaffold: this compound

The most direct and efficient method for the synthesis of the this compound core involves the condensation of 4-bromo-1,2-phenylenediamine with a suitable two-carbon synthon, such as chloroacetic acid or its derivatives. This approach is robust, scalable, and proceeds through a well-established reaction mechanism.

Reaction Scheme:

Synthesis_of_6_Bromo_3_4_dihydroquinoxalin_2_1H_one start_materials 4-Bromo-1,2-phenylenediamine + Chloroacetic Acid intermediate Intermediate (amide formation) start_materials->intermediate Reflux, H2O/NH3(aq) product This compound intermediate->product Intramolecular Cyclization (-H2O)

Caption: Synthesis of the core scaffold.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the established synthesis of the non-brominated analog and is optimized for the synthesis of the 6-bromo derivative.[2]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
4-Bromo-1,2-phenylenediamine187.0410.0 g53.46
Chloroacetic Acid94.505.05 g53.46
Aqueous Ammonia (33%)17.0315 mL-
Water18.02120 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser, add 4-bromo-1,2-phenylenediamine (10.0 g, 53.46 mmol) and water (120 mL).

  • To this suspension, add chloroacetic acid (5.05 g, 53.46 mmol) and aqueous ammonia (15 mL).

  • Heat the reaction mixture to reflux with vigorous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • A light brown solid will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with copious amounts of cold water to remove any unreacted starting materials and inorganic salts.

  • Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Expected Outcome:

The procedure should yield this compound as a light brown to off-white solid. The typical yield for this reaction is in the range of 80-90%. The product can be used in the next step without further purification if the purity is deemed sufficient by analytical methods such as NMR or LC-MS.

Part 2: Derivatization of the Core Scaffold: N-Arylation Reactions

The N-H bonds at the 1- and 4-positions of the this compound scaffold are amenable to substitution, allowing for the introduction of a wide variety of aryl and heteroaryl groups. The Buchwald-Hartwig amination and the Ullmann condensation are two of the most powerful and widely used methods for the construction of these C-N bonds.

A. Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly versatile and tolerant of a wide range of functional groups.[3][4]

Buchwald_Hartwig_Amination reactants This compound + Aryl Halide product N-Aryl-6-bromo-3,4-dihydroquinoxalin-2(1H)-one reactants->product Pd Catalyst, Ligand, Base, Solvent, Heat Ullmann_Condensation reactants This compound + Aryl Halide product N-Aryl-6-bromo-3,4-dihydroquinoxalin-2(1H)-one reactants->product Cu Catalyst, Ligand, Base, Solvent, High Temp.

References

Application Notes and Protocols for 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one as a versatile scaffold in medicinal chemistry. This document outlines the synthesis of the core structure, key derivatization protocols, and its application in developing potent kinase inhibitors and antimicrobial agents, supported by experimental methodologies and rationale.

Introduction: The Quinoxalinone Scaffold - A Privileged Structure in Drug Discovery

The quinoxalinone core is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for substituent groups, facilitating precise interactions with biological targets. The 3,4-dihydroquinoxalin-2(1H)-one variant, in particular, has emerged as a key building block for the development of targeted therapeutics.

The strategic placement of a bromine atom at the 6-position of this scaffold offers a chemically tractable handle for a variety of cross-coupling reactions. This allows for the systematic and efficient exploration of the chemical space around the core, a fundamental practice in modern drug discovery for optimizing potency, selectivity, and pharmacokinetic properties. This guide will focus on leveraging the 6-bromo functionality for the synthesis of diverse compound libraries with therapeutic potential.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₇BrN₂O
Molecular Weight 227.06 g/mol
Appearance Off-white to light brown solid
Solubility Soluble in DMSO, DMF, and methanol
CAS Number 854584-01-3

Synthesis of the Core Scaffold: this compound

Protocol 3.1: Adapted Synthesis of this compound

This two-step protocol involves the reductive cyclization of a suitable nitro-aniline precursor.

Step 1: Synthesis of N-(4-bromo-2-nitrophenyl)-2-chloroacetamide

  • To a solution of 4-bromo-2-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield N-(4-bromo-2-nitrophenyl)-2-chloroacetamide.

Step 2: Reductive Cyclization to this compound

  • Dissolve N-(4-bromo-2-nitrophenyl)-2-chloroacetamide (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (5.0 eq) and a catalytic amount of ammonium chloride.

  • Heat the mixture to reflux (approximately 80-90 °C) for 4-6 hours. The reaction involves the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter through a pad of celite to remove the iron catalyst.

  • Concentrate the filtrate under reduced pressure to remove ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify by recrystallization or flash column chromatography to obtain this compound.

Diversification of the Scaffold: Key Cross-Coupling Protocols

The bromine atom at the 6-position is ideally suited for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. The following protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions are provided as robust starting points for library synthesis.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the quinoxalinone core and various aryl or heteroaryl boronic acids.[3][4]

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Combine Reactants: - 6-Bromo-quinoxalinone - Arylboronic acid - Base (e.g., K2CO3) Catalyst Add Catalyst System: - Palladium source (e.g., Pd(dppf)Cl2) - Ligand (if needed) Reactants->Catalyst Solvent Add Degassed Solvent: (e.g., Dioxane/H2O) Catalyst->Solvent Degas Degas Mixture (N2 or Ar bubbling) Solvent->Degas Heat Heat to Reaction Temp. (e.g., 80-100 °C) Degas->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Work-up Monitor->Workup Extract Extract with Organic Solvent Workup->Extract Purify Purify by Chromatography Extract->Purify Analysis Characterize Product (NMR, MS) Purify->Analysis

Protocol 4.1.1: Suzuki-Miyaura Coupling of this compound

  • To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq), and sodium carbonate (2.0 eq).[5]

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 (v/v) ratio via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Rationale: The choice of Pd(dppf)Cl₂ is often effective for electron-rich heterocyclic systems. The aqueous base (Na₂CO₃) is crucial for the transmetalation step of the catalytic cycle.[4]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination allows for the synthesis of 6-amino-quinoxalinone derivatives by coupling the bromo-scaffold with a wide range of primary and secondary amines.[6][7]

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl L_n(Br)Pd(II)-Ar OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord HNR'R'' PdII_Amine [L_n(Br)Pd(II)(Ar)(HNR'R'')]^+ AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L_n(Br)Pd(II)(Ar)(NR'R'') Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product

Protocol 4.2.1: Buchwald-Hartwig Amination of this compound

  • In a glovebox or under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 eq) to an oven-dried Schlenk tube.[1]

  • Add this compound (1.0 eq) and the desired primary or secondary amine (1.2 eq).

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C.

  • Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Rationale: The combination of a palladium(0) source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as Xantphos is highly effective for C-N bond formation.[1] NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle.

Application in Kinase Inhibitor Development

Derivatives of the 3,4-dihydroquinoxalin-2(1H)-one scaffold have shown significant promise as inhibitors of various protein kinases, which are critical targets in oncology and neurodegenerative diseases.

Targeting c-Jun N-terminal Kinase 3 (JNK3)

JNK3 is predominantly expressed in the brain and is implicated in the progression of neurodegenerative disorders like Alzheimer's and Parkinson's disease. The 3,4-dihydroquinoxalin-2(1H)-one core has been identified as a key fragment for potent and selective JNK3 inhibitors.

Table 1: Inhibitory Activity of Representative Quinoxalinone Derivatives against Kinases

Compound IDModification at 6-positionJNK3 IC₅₀ (nM)JNK1 IC₅₀ (nM)JNK2 IC₅₀ (nM)
JNK3i-1 4-Fluorophenyl4.1147.844.0
JNK3i-2 3-Methoxyphenyl15.2>1000256.7
JNK3i-3 Pyridin-3-yl8.9345.1102.3

Data adapted from analogous series of JNK3 inhibitors.

JNK3_Signaling_Pathway Stress Cellular Stress (e.g., Oxidative Stress) MAPKKK MAPKKK (e.g., ASK1) Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK3 JNK3 MKK4_7->JNK3 cJun c-Jun JNK3->cJun Apoptosis Apoptosis (Neuronal Cell Death) cJun->Apoptosis Inhibitor 6-Aryl-quinoxalinone (JNK3 Inhibitor) Inhibitor->JNK3

Protocol for In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

  • Reaction Setup: In a 96-well plate, add the kinase (e.g., JNK3), a suitable substrate (e.g., a generic kinase substrate peptide), and the test compound (6-substituted-3,4-dihydroquinoxalin-2(1H)-one derivative) at varying concentrations.

  • Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's protocol. This reagent depletes the remaining ATP.

  • Luminescence Signal: Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

  • Measurement: Measure the luminescence using a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Application as Antimicrobial Agents

The quinoxalinone scaffold has also been explored for its potential as an antimicrobial agent. The introduction of various substituents at the 6-position can modulate the antibacterial and antifungal activity.

Table 2: Antibacterial Activity of Representative 3,4-dihydroquinoxalin-2(1H)-one Derivatives

Compound IDModification at N-1 and N-4S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
AB-1 N-1: 4-bromophenacyl, N-4: 4-fluorophenylamino>10012.5
AB-2 N-1: 4-bromophenacyl, N-4: 4-chlorophenylamino5025
AB-3 N-1: 4-bromophenacyl, N-4: 4-iodophenylamino6.256.25

Data adapted from a series of N-substituted 3,4-dihydroquinoxalin-2(1H)-one derivatives.[8]

Protocol for Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., S. aureus, E. coli).

  • Serial Dilutions: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile scaffold for medicinal chemistry. Its amenability to robust and efficient diversification through palladium-catalyzed cross-coupling reactions allows for the rapid generation of compound libraries. The demonstrated potential of its derivatives as potent kinase inhibitors and antimicrobial agents underscores its significance in modern drug discovery. The protocols and data presented in these application notes serve as a practical guide for researchers to unlock the full potential of this privileged structure in their quest for novel therapeutics.

References

Application Notes and Protocols: The 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one Scaffold for Potent and Selective JNK3 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The c-Jun N-terminal kinase 3 (JNK3), an isoform predominantly expressed in the brain, has emerged as a high-value therapeutic target for a range of neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[1][2][3] Its critical role in neuronal apoptosis and stress signaling pathways makes its selective inhibition a promising strategy for neuroprotection.[4][5] This document provides an in-depth guide to utilizing the 6-bromo-3,4-dihydroquinoxalin-2(1H)-one scaffold as a foundational structure for the rational design and development of potent and selective JNK3 inhibitors. We will delve into the mechanistic rationale, synthetic strategies, and detailed protocols for the biological evaluation of these compounds, offering field-proven insights to accelerate discovery efforts.

The Rationale: Why Target JNK3 in Neurodegeneration?

The JNK signaling cascade is a critical component of the mitogen-activated protein kinase (MAPK) pathway, which responds to various stress stimuli like oxidative stress and inflammatory cytokines.[6] While JNK1 and JNK2 are ubiquitously expressed, JNK3 is primarily localized in neurons, making it an attractive target for achieving tissue-specific therapeutic effects with a reduced risk of off-target side effects.[3][7]

Over-activation of JNK3 is a key event in the pathology of several neurodegenerative disorders.[4] It is implicated in the phosphorylation of downstream targets like c-Jun, which in turn modulates the expression of genes involved in neuronal apoptosis.[4][8] Furthermore, JNK3 activity has been linked to the production of β-amyloid plaques and the development of neurofibrillary tangles in Alzheimer's disease.[3] Therefore, the development of small molecule inhibitors that can selectively block the kinase activity of JNK3 holds significant therapeutic potential.

Below is a diagram illustrating the central role of JNK3 in the neuronal stress signaling pathway and the point of intervention for inhibitors.

G cluster_0 Upstream Activation cluster_1 JNK3 Core Pathway cluster_2 Downstream Effects Stress Stimuli Stress Stimuli MAP3K MAP3K (e.g., MLK) Stress Stimuli->MAP3K MAP2K MKK4 / MKK7 MAP3K->MAP2K JNK3 JNK3 MAP2K->JNK3 phosphorylates cJun c-Jun / ATF2 JNK3->cJun phosphorylates Gene Expression Apoptotic Gene Expression cJun->Gene Expression Neuronal Apoptosis Neuronal Apoptosis Gene Expression->Neuronal Apoptosis Inhibitor 6-Bromo-3,4-dihydro- quinoxalin-2(1H)-one Derivatives Inhibitor->JNK3 inhibits

Caption: Simplified JNK3 signaling pathway in neuronal apoptosis.

The Scaffold: this compound

Quinoxaline and its derivatives have been identified as versatile scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including kinase inhibition.[9][10] The 3,4-dihydroquinoxalin-2(1H)-one core, in particular, has been successfully employed as a key fragment for developing JNK3 inhibitors.[11]

A lead compound, (Z)-3-(2-(naphthalen-1-yl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one (referred to as J46), was identified as a potent JNK3 inhibitor.[11] However, it suffered from poor selectivity, also inhibiting DDR1 and EGFR kinases, and had suboptimal physicochemical properties.[11] This necessitated a rational design approach to optimize the scaffold. The 6-bromo substitution on the quinoxalinone ring serves as a crucial handle for synthetic modifications and can contribute to favorable interactions within the kinase binding pocket.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective JNK3 inhibitors from the this compound scaffold hinges on understanding its structure-activity relationship.[11][12][13]

  • The Quinoxalinone Core: This bicyclic system forms key hydrogen bonds with the hinge region of the JNK3 ATP-binding site.

  • The 6-Bromo Substituent: This group can be modified to explore interactions with different pockets of the enzyme, influencing both potency and selectivity.

  • Side Chain Modifications: The substituent at the 3-position is critical for activity. Modifications here can be tailored to exploit specific features of the JNK3 active site, leading to enhanced selectivity over other kinases like JNK1 and JNK2.[7][14]

Through systematic optimization of the lead compound J46, a highly selective inhibitor, J46-37, was developed.[11] This compound demonstrated potent inhibition of JNK3 while showing significantly reduced activity against DDR1 and EGFR.[11]

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of novel JNK3 inhibitors based on the this compound scaffold.

General Synthetic Protocol for 3,4-dihydroquinoxalin-2(1H)-one Derivatives

The synthesis of these inhibitors typically involves a condensation reaction. The following is a generalized procedure based on established methods.[11]

Step 1: Synthesis of the this compound Core This starting material can be synthesized through the reaction of 4-bromo-1,2-phenylenediamine with chloroacetyl chloride.

Step 2: Knoevenagel Condensation

  • To a solution of this compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add the desired aromatic aldehyde or ketone (1.1 equivalents).

  • Add a catalytic amount of a base, such as piperidine or pyrrolidine.

  • Reflux the reaction mixture for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with a cold solvent (e.g., ethanol) and dry under a vacuum.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Self-Validation: The structure and purity of the synthesized compounds should be rigorously confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Kinase Inhibition Assay Protocol (ADP-Glo™ Kinase Assay)

This biochemical assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[15][16] It is a robust method for determining the IC50 values of inhibitors.

Materials:

  • Recombinant human JNK3 enzyme

  • Kinase substrate (e.g., ATF2)

  • ATP

  • Test compounds (serial dilutions)

  • ADP-Glo™ Kinase Assay Kit

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase buffer.

  • Reaction Setup: In a 384-well plate, add the following in order:

    • 1 µL of the test compound at various concentrations.

    • 2 µL of recombinant JNK3 enzyme.

    • 2 µL of a mixture of the kinase substrate and ATP to initiate the reaction.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[15][16]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[15][16]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • The luminescent signal is directly proportional to the kinase activity.[16]

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[15]

G cluster_workflow In Vitro Kinase Assay Workflow A Prepare Serial Dilutions of Inhibitor B Add Reagents to 384-Well Plate: 1. Inhibitor 2. JNK3 Enzyme 3. Substrate/ATP Mix A->B C Incubate at RT (60 min) B->C D Add ADP-Glo™ Reagent (Stop Reaction) C->D E Incubate at RT (40 min) D->E F Add Kinase Detection Reagent E->F G Incubate at RT (30-60 min) F->G H Measure Luminescence G->H I Calculate % Inhibition & Determine IC50 H->I

Caption: Workflow for the ADP-Glo™ JNK3 inhibitor assay.

Cell-Based Assay Protocol (MTT Assay for Neuroprotection)

This assay assesses the ability of the JNK3 inhibitors to protect neuronal cells from a toxic stimulus, such as amyloid-β-induced toxicity, a hallmark of Alzheimer's disease.[15]

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics

  • Aggregated amyloid-β (1-42) peptide

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 2 hours.

  • Induction of Toxicity: Expose the cells to a toxic concentration of aggregated amyloid-β (1-42) for 24-48 hours. Include a vehicle-treated control group and an amyloid-β only control group.

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding DMSO.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Cell viability is proportional to the absorbance.

    • Calculate the percentage of neuroprotection for each compound concentration relative to the amyloid-β-treated control.

Data Presentation

The inhibitory activity and selectivity of novel compounds should be systematically tabulated for clear comparison.

Table 1: Inhibitory Activity of Representative Quinoxalinone Derivatives

Compound IDJNK1 IC50 (nM)JNK2 IC50 (nM)JNK3 IC50 (nM)Reference
J46 (Lead) --Potent[11]
J46-37 (Optimized) >50-fold selective vs JNK3>50-fold selective vs JNK3Potent[11]
Example Inhibitor 147.844.04.1[15]

Data presented is illustrative and should be replaced with experimentally determined values.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of next-generation JNK3 inhibitors. Its synthetic tractability, coupled with a clear structure-activity relationship, allows for rational optimization to achieve both high potency and isoform selectivity. The protocols outlined in this guide provide a robust framework for researchers to synthesize, characterize, and validate novel inhibitors based on this scaffold. By leveraging these methodologies, the scientific community can accelerate the discovery of new therapeutic agents for the treatment of devastating neurodegenerative diseases.

References

Application Notes and Protocols for the N-Arylation of 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Arylated Quinoxalinones in Modern Drug Discovery

The 3,4-dihydroquinoxalin-2(1H)-one scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds and pharmaceuticals. These structures are integral to molecules exhibiting properties such as potent norepinephrine reuptake inhibition and activity against various cancer cell lines.[1] The strategic introduction of an aryl group at the N1 position of this lactam system, a process known as N-arylation, profoundly influences the molecule's steric and electronic properties. This modification is a cornerstone in medicinal chemistry for modulating pharmacological activity, optimizing pharmacokinetic profiles, and exploring structure-activity relationships (SAR).

This guide provides an in-depth exploration of the protocols for the N-arylation of 6-bromo-3,4-dihydroquinoxalin-2(1H)-one, a versatile building block for chemical biology and drug development. We will delve into the two most powerful catalytic systems for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The focus will be on not just the procedural steps, but the underlying chemical principles that govern the selection of catalysts, ligands, bases, and reaction conditions, thereby empowering researchers to troubleshoot and adapt these methods for their specific synthetic challenges.

Mechanistic Insights: A Tale of Two Metals

The successful N-arylation of this compound hinges on the formation of a carbon-nitrogen bond between the lactam nitrogen and an aryl group. This is most efficiently achieved through transition metal catalysis.

The Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines and N-aryl heterocycles due to its broad substrate scope and high functional group tolerance.[2][3] The reaction proceeds through a catalytic cycle involving a palladium(0) species.[4]

The Catalytic Cycle:

  • Oxidative Addition: A coordinatively unsaturated Pd(0) complex, stabilized by electron-rich, bulky phosphine ligands, undergoes oxidative addition to the aryl bromide (in this case, the C-Br bond of the quinoxalinone is less reactive than a potential aryl iodide coupling partner, but more reactive than an aryl chloride). This forms a Pd(II) intermediate.[2][5][6]

  • Amide Coordination and Deprotonation: The lactam nitrogen of this compound coordinates to the Pd(II) center. A base then deprotonates the N-H bond to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the reductive elimination of the N-aryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][3][6]

The choice of ligand is critical. Bulky, electron-donating phosphine ligands, such as Xantphos or BINAP, facilitate both the oxidative addition and the reductive elimination steps, leading to higher reaction efficiency.[7][8][9]

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Pd(II)_Complex [(L)2Pd(Ar)(Br)] Oxidative_Addition->Pd(II)_Complex Amine_Coordination Lactam Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination Lactam-NH, Base Pd_Amido_Complex [(L)2Pd(Ar)(N-Lactam)] Amine_Coordination->Pd_Amido_Complex Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product N-Aryl-Quinoxalinone Reductive_Elimination->Product

Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

The Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation, typically requiring higher temperatures than the Buchwald-Hartwig reaction.[10] Modern protocols often utilize ligands to improve reaction efficiency and lower the required temperature.[11]

The Catalytic Cycle:

The mechanism of the copper-catalyzed N-arylation of amides is thought to involve a Cu(I)/Cu(III) cycle.[12]

  • Formation of Copper Amide: The lactam reacts with a Cu(I) salt in the presence of a base to form a copper(I) amidate complex.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) amidate, forming a Cu(III) intermediate.

  • Reductive Elimination: The N-aryl product is formed via reductive elimination, regenerating a Cu(I) species.

Ligands, such as diamines (e.g., DMEDA), are crucial for stabilizing the copper catalyst and facilitating the reaction.[13][14][15]

Ullmann_Condensation_Cycle Cu(I)X Cu(I)X Amide_Coordination Lactam Coordination & Deprotonation Cu(I)X->Amide_Coordination Lactam-NH, Base Cu(I)_Amide [Cu(I)(N-Lactam)] Amide_Coordination->Cu(I)_Amide Oxidative_Addition Oxidative Addition Cu(I)_Amide->Oxidative_Addition Ar-Br Cu(III)_Complex [Ar-Cu(III)(N-Lactam)(X)] Oxidative_Addition->Cu(III)_Complex Reductive_Elimination Reductive Elimination Cu(III)_Complex->Reductive_Elimination Reductive_Elimination->Cu(I)X Product N-Aryl-Quinoxalinone Reductive_Elimination->Product

Figure 2: Proposed Catalytic Cycle for the Ullmann Condensation.

Experimental Protocols

The following protocols are designed as a starting point for the N-arylation of this compound. Optimization of reaction conditions may be necessary for specific arylating agents.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol is adapted from established procedures for the N-arylation of lactams and related heterocycles.[16][17][18]

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (e.g., aryl bromide or iodide) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene or dioxane

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add this compound, the aryl halide, Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-arylated product.

Buchwald_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification a Add this compound, aryl halide, Pd₂(dba)₃, Xantphos, and NaOtBu to Schlenk tube b Add anhydrous, degassed solvent a->b c Seal and heat to 90-110 °C with stirring b->c d Monitor by TLC or LC-MS c->d e Cool to room temperature d->e f Dilute and filter through celite e->f g Wash with water and brine f->g h Dry, filter, and concentrate g->h i Purify by column chromatography h->i

Figure 3: Experimental Workflow for Buchwald-Hartwig Amination.

Protocol 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)

This protocol is based on modern Ullmann-type couplings for N-arylation of amides and related heterocycles.[19][20][21]

Materials:

  • This compound (1.0 equiv)

  • Aryl iodide (1.2 equiv)

  • Copper(I) iodide (CuI) (10 mol%)

  • N,N'-Dimethylethylenediamine (DMEDA) (20 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous dimethyl sulfoxide (DMSO) or dioxane

  • Reaction vessel (e.g., Schlenk tube)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound, the aryl iodide, CuI, and K₃PO₄.

  • Solvent and Ligand Addition: Add the anhydrous solvent, followed by the addition of DMEDA via syringe.

  • Reaction: Seal the vessel and stir the mixture at 110-130 °C for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated product.

Data Presentation: Comparison of Catalytic Systems

The choice between a palladium or copper-based system can depend on factors such as cost, substrate scope, and functional group compatibility. The following table summarizes typical reaction parameters.

ParameterBuchwald-Hartwig (Palladium)Ullmann Condensation (Copper)
Catalyst Pd₂(dba)₃ or Pd(OAc)₂CuI or Cu₂O
Ligand Bulky phosphines (e.g., Xantphos, BINAP)Diamines (e.g., DMEDA), Amino acids
Base NaOtBu, K₃PO₄, Cs₂CO₃K₃PO₄, K₂CO₃, Cs₂CO₃
Solvent Toluene, DioxaneDMSO, Dioxane, DMF
Temperature 80-110 °C110-130 °C
Typical Yields Good to ExcellentModerate to Good
Functional Group Tolerance HighModerate

Troubleshooting and Considerations

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium or copper catalyst is of high quality and has not been deactivated by exposure to air or moisture.[22] For palladium catalysis, using a pre-catalyst can sometimes improve results.

    • Ligand Degradation: Phosphine ligands can be sensitive to air. Handle them under an inert atmosphere.

    • Insufficient Base: The base is crucial for deprotonating the lactam. Ensure the base is anhydrous and of sufficient strength.

    • Solvent Quality: Use anhydrous and degassed solvents to prevent catalyst deactivation and side reactions.

  • Side Reactions:

    • Homocoupling of Aryl Halide: This can occur at higher temperatures or with highly active catalysts. Lowering the temperature or catalyst loading may help.

    • Hydrodehalogenation: This side reaction can be promoted by certain bases and reaction conditions.

Safety Precautions

  • Palladium and Copper Catalysts: While generally used in small quantities, these heavy metals should be handled with care. Avoid inhalation of dust and skin contact.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. Handle them in a well-ventilated fume hood or glovebox.

  • Bases: Sodium tert-butoxide is a strong, corrosive base. Potassium phosphate and cesium carbonate are irritants. Handle with appropriate personal protective equipment (PPE).

  • Solvents: Toluene, dioxane, and DMSO are flammable and have associated health risks. Use in a well-ventilated area and avoid ignition sources.

Conclusion

The N-arylation of this compound is a powerful transformation for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Both the Buchwald-Hartwig amination and the Ullmann condensation offer viable routes to these valuable products. A thorough understanding of the reaction mechanisms and the roles of the various components is key to achieving high yields and purity. The protocols and insights provided in this guide are intended to serve as a robust foundation for researchers to successfully implement and adapt these important synthetic methods.

References

Application Notes and Protocols for the Evaluation of 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one in Antibacterial Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Quinoxalinone Scaffold

The quinoxalinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including anticancer, antifungal, and antibacterial properties[1][2]. Derivatives of 3,4-dihydroquinoxalin-2(1H)-one, in particular, have demonstrated promising antibacterial efficacy against both Gram-positive and Gram-negative bacteria[3]. The introduction of various substituents onto the quinoxalinone ring system allows for the fine-tuning of their pharmacological profiles. The subject of this guide, 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one, is a halogenated derivative within this class. While extensive research has been conducted on the broader family of quinoxalinones, this specific molecule represents a frontier for new antibacterial discovery.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in investigating the antibacterial potential of this compound. It provides a logical, evidence-based framework for a thorough preliminary evaluation, from initial screening to mechanism of action studies. The protocols herein are designed to be self-validating and are grounded in established microbiological and biochemical methodologies.

Scientific Rationale and Postulated Mechanism of Action

Quinoxaline derivatives are known to exert their antibacterial effects through various mechanisms. A prominent mode of action for many antibacterial agents in this class is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV[4]. These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated targets for antibiotic development. Quinolone antibiotics, a well-established class of antibacterial drugs, also target these enzymes. It is therefore a primary hypothesis that this compound may function as an inhibitor of bacterial DNA gyrase and/or topoisomerase IV.

The bromination at the 6-position of the quinoxalinone core is a key structural feature. Halogenation can significantly influence the physicochemical properties of a molecule, such as lipophilicity and electronic distribution, which in turn can affect cell permeability, target binding affinity, and metabolic stability. Therefore, the bromine substituent on this scaffold may enhance its antibacterial potency or confer a unique spectrum of activity.

This guide will first outline the fundamental protocols to determine the in vitro antibacterial activity of this compound. Subsequently, it will provide a detailed methodology to investigate its potential inhibitory effect on DNA gyrase, a key step in elucidating its mechanism of action.

Part 1: In Vitro Antibacterial Activity Assessment

The initial step in evaluating a novel compound is to determine its intrinsic antibacterial activity. This is typically achieved through a series of standardized in vitro assays.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. The broth microdilution method is a widely accepted and efficient technique for determining MIC values.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35-37°C)

Procedure:

  • Preparation of Compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO.

  • Bacterial Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Dispense 50 µL of sterile CAMHB into all wells of a 96-well plate, except for the first column.

    • Prepare a working solution of the test compound in CAMHB at twice the highest desired final concentration. Add 100 µL of this solution to the wells in the first column.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard the final 50 µL from the tenth column.

  • Controls:

    • Growth Control: Wells containing only the bacterial inoculum in CAMHB (no compound).

    • Sterility Control: Wells containing only CAMHB (no bacteria or compound).

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Data Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Data Presentation: Summarize the quantitative MIC data in a clear and structured table.

Bacterial StrainGram StainThis compound MIC (µg/mL)
Staphylococcus aureusPositiveExperimental Value
Escherichia coliNegativeExperimental Value
Pseudomonas aeruginosaNegativeExperimental Value
Enterococcus faecalisPositiveExperimental Value

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Compound Prepare Compound Stock Solution Dilution Serial Dilution of Compound in 96-Well Plate Compound->Dilution Bacteria Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Plate with Standardized Bacteria Bacteria->Inoculation Dilution->Inoculation Incubation Incubate at 37°C for 16-20 hours Inoculation->Incubation Reading Read Plate for Visible Growth Incubation->Reading MIC_Value Determine MIC Value Reading->MIC_Value

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Protocol 2: Bacterial Growth Curve Analysis

To understand the effect of this compound on bacterial growth kinetics, a growth curve analysis is performed. This assay monitors the growth of bacteria over time in the presence of the compound at its MIC and sub-MIC concentrations.

Materials:

  • Materials from Protocol 1

  • Sterile culture flasks or tubes

  • Shaking incubator

Procedure:

  • Overnight Culture: Inoculate a single colony of the test bacterium into a tube containing 10 mL of broth and incubate overnight at 37°C.[3]

  • Sub-culturing: Inoculate 5 mL of the overnight culture into a 250 mL flask containing 250 mL of fresh broth.

  • Compound Addition: Prepare flasks with different concentrations of this compound (e.g., 0.5x MIC, 1x MIC, 2x MIC) and a growth control flask with no compound.

  • Incubation and Measurement: Incubate the flasks at 37°C with shaking. At regular intervals (e.g., every 30-60 minutes), aseptically remove an aliquot from each flask and measure the optical density (OD) at 600 nm using a spectrophotometer.[2][5]

  • Data Analysis: Plot the OD600 values against time for each concentration. This will generate a growth curve showing the different phases of bacterial growth (lag, log, stationary, and death phases).[3][4]

Data Presentation: The results should be presented as a graph with time on the x-axis and OD600 on the y-axis.

Part 2: Elucidating the Mechanism of Action

Based on the known activity of related quinoxalinone compounds, a plausible mechanism of action for this compound is the inhibition of bacterial DNA gyrase.

Protocol 3: DNA Gyrase Supercoiling Inhibition Assay

This in vitro biochemical assay directly measures the ability of a compound to inhibit the supercoiling activity of purified DNA gyrase.

Materials:

  • Purified bacterial DNA gyrase (e.g., from E. coli or S. aureus)

  • Relaxed plasmid DNA (e.g., pBR322)

  • ATP

  • Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, and bovine serum albumin)

  • This compound

  • Positive control inhibitor (e.g., Ciprofloxacin)

  • Agarose gel electrophoresis system

  • DNA stain (e.g., ethidium bromide or SYBR Safe)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of this compound or the positive control.

  • Enzyme Addition: Add a defined unit of DNA gyrase to each reaction mixture.

  • Initiation of Reaction: Add ATP to start the supercoiling reaction. Include a control reaction with no ATP to visualize the relaxed DNA, and a control with enzyme and ATP but no inhibitor to visualize complete supercoiling.

  • Incubation: Incubate the reactions at 37°C for 1 hour.

  • Termination of Reaction: Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.

  • Agarose Gel Electrophoresis: Load the reaction products onto an agarose gel and run the electrophoresis to separate the different DNA topoisomers. Supercoiled DNA migrates faster than relaxed DNA.

  • Visualization and Analysis: Stain the gel with a DNA stain and visualize it under UV light. The inhibition of supercoiling will be observed as a decrease in the amount of the fast-migrating supercoiled DNA band and an increase in the slower-migrating relaxed DNA band with increasing concentrations of the inhibitor. The 50% inhibitory concentration (IC₅₀) can be determined from these results.

Experimental Workflow for DNA Gyrase Inhibition Assay

DnaGyrase_Workflow cluster_setup Reaction Setup cluster_reaction Reaction and Analysis Reagents Combine Assay Buffer, Relaxed Plasmid DNA, and Test Compound Enzyme Add Purified DNA Gyrase Reagents->Enzyme Start Initiate with ATP Incubate at 37°C Enzyme->Start Stop Terminate Reaction with Stop Buffer Start->Stop Electrophoresis Agarose Gel Electrophoresis Stop->Electrophoresis Visualize Stain and Visualize Gel Electrophoresis->Visualize Result Analyze Inhibition of Supercoiling (IC50) Visualize->Result

Caption: Workflow for DNA Gyrase Supercoiling Inhibition Assay.

Conclusion and Future Directions

This guide provides a foundational framework for the antibacterial evaluation of this compound. By following these protocols, researchers can obtain crucial data on its in vitro efficacy and begin to unravel its mechanism of action. Positive results from these initial studies would warrant further investigation, including:

  • Minimum Bactericidal Concentration (MBC) Assays: To determine if the compound is bactericidal or bacteriostatic.

  • Time-Kill Kinetic Assays: To assess the rate at which the compound kills bacteria.

  • Spectrum of Activity: Testing against a broader panel of clinically relevant and drug-resistant bacterial strains.

  • Cytotoxicity Assays: Evaluating the compound's toxicity against mammalian cell lines to determine its therapeutic index.

  • In Vivo Efficacy Studies: Assessing the compound's effectiveness in animal models of infection.

The exploration of novel derivatives of the 3,4-dihydroquinoxalin-2(1H)-one scaffold, such as the 6-bromo substituted compound, is a promising avenue in the urgent search for new antibacterial agents to combat the growing threat of antimicrobial resistance.

References

Application Notes and Protocols for the Suzuki Coupling of 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Suzuki Coupling in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in constructing carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in medicinal chemistry for the synthesis of complex organic molecules, particularly in the creation of biaryl and heteroaryl structures that are prevalent in pharmaceuticals.[1][2] The reaction's broad functional group tolerance, relatively mild conditions, and the commercial availability and low toxicity of its boronic acid reagents contribute to its widespread adoption.[1]

This application note provides a detailed experimental guide for the Suzuki coupling of 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one, a heterocyclic scaffold of significant interest in drug development due to its presence in various bioactive compounds.[3][4] We will delve into the mechanistic underpinnings of the reaction, offer a rationale for the selection of key reagents, and present a robust, step-by-step protocol for researchers in academic and industrial settings.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (in this case, this compound) to a Pd(0) species. This step forms a Pd(II) complex. The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[1] Bromides often provide a good balance of reactivity and stability.

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex.[1] This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5]

  • Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Causality Behind Experimental Choices: A Scientist's Perspective

The success of a Suzuki coupling reaction is highly dependent on the judicious selection of several key components. Here, we rationalize the choices for the coupling of this compound.

The Substrate: this compound

The quinoxalinone core is a privileged scaffold in medicinal chemistry.[3][4] The bromine atom at the 6-position serves as an excellent handle for the Suzuki coupling due to the favorable reactivity of aryl bromides in the oxidative addition step.[1] The lactam functionality within the quinoxalinone structure is generally stable under typical Suzuki conditions.

The Palladium Catalyst and Ligand

The choice of palladium catalyst and its associated ligand is paramount for a successful reaction.

  • Palladium Source: While various palladium sources can be used, pre-catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) are commonly employed.[6] Modern pre-catalysts, such as those from the Buchwald or Nolan groups, offer high reactivity and stability, often allowing for lower catalyst loadings and milder reaction conditions.[7][8] N-heterocyclic carbene (NHC) palladium complexes have also emerged as highly effective catalysts, particularly for challenging substrates.[7][9][10]

  • Ligand: The ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and facilitating the elementary steps of the catalytic cycle.[11][12] For heteroaromatic substrates, bulky and electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos), are often highly effective.[8][12] These ligands promote both the oxidative addition and reductive elimination steps.[8][13]

The Boronic Acid/Ester

A wide variety of aryl and heteroaryl boronic acids and their corresponding esters can be used as coupling partners.[14] Boronic acids are often used directly, but for substrates prone to protodeboronation (hydrolysis of the C-B bond), more stable boronic esters like pinacol esters can be advantageous.[14][15] The purity of the boronic acid is critical, as impurities can poison the catalyst.[16]

The Base

The base is essential for activating the boronic acid for transmetalation.[12] Common choices include inorganic bases like potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and potassium phosphate (K3PO4).[1] The choice of base can significantly impact the reaction outcome, and its selection is often empirical. For sensitive substrates, milder bases may be necessary to avoid side reactions.

The Solvent System

The solvent must solubilize the reactants and facilitate the reaction.[17] A mixture of an organic solvent and water is frequently used.[1] Common organic solvents include 1,4-dioxane, tetrahydrofuran (THF), and toluene.[14][17] The presence of water is often beneficial for the dissolution of the inorganic base and can accelerate the transmetalation step. However, for substrates sensitive to hydrolysis, anhydrous conditions may be required.[18]

Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of specific parameters may be necessary for different coupling partners.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥97%Commercially Available
Arylboronic Acid≥95%Commercially Available
Palladium Catalyst (e.g., Pd(dppf)Cl2)≥98%Commercially Available
Ligand (if required, e.g., XPhos)≥98%Commercially Available
Base (e.g., K2CO3)Anhydrous, ≥99%Commercially Available
Solvent (e.g., 1,4-Dioxane)AnhydrousCommercially Available
WaterDeionized, DegassedIn-house
Step-by-Step Procedure
  • Reaction Setup: To a dry reaction vessel (e.g., a round-bottom flask or microwave vial) equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K2CO3, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum and thoroughly purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. Maintaining an inert atmosphere is crucial to prevent oxidation and deactivation of the palladium catalyst.[19]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., Pd(dppf)Cl2, 1-5 mol%) and, if necessary, an additional ligand. Subsequently, add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of 1,4-dioxane and water) via syringe.[6]

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C). Stir the mixture vigorously for the duration of the reaction (typically 2-24 hours).[19]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.[6]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with water and brine.[6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-3,4-dihydroquinoxalin-2(1H)-one.[20][21]

Visualizing the Workflow

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base inert Establish Inert Atmosphere (Argon or Nitrogen Purge) reagents->inert catalyst_solvent Add Catalyst and Degassed Solvent inert->catalyst_solvent heating Heat and Stir (80-110 °C) catalyst_solvent->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring extraction Aqueous Work-up (Extraction & Washing) monitoring->extraction Reaction Complete drying Dry and Concentrate extraction->drying purification Column Chromatography drying->purification product Isolated Product purification->product

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst.Use a fresh batch of catalyst or a more robust pre-catalyst.[15]
Poorly degassed solvent/reagents.Ensure all solvents and the reaction mixture are thoroughly degassed.[15]
Inappropriate base or solvent.Screen a variety of bases and solvent systems.[22]
Protodeboronation of Boronic Acid Presence of excess water; harsh conditions.Use a more stable boronic ester (e.g., pinacol ester); use milder reaction conditions.[15][23]
Homocoupling of Boronic Acid Presence of oxygen.Rigorously exclude oxygen from the reaction.[15]
Dehalogenation of Starting Material Side reaction after oxidative addition.Optimize the ligand and reaction conditions.[15]

Safety Precautions

  • General: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

  • Solvents: Organic solvents like 1,4-dioxane and toluene are flammable and have associated health risks. Handle them appropriately.

  • Exothermic Reactions: Suzuki reactions can be exothermic, especially on a larger scale. Monitor the reaction temperature and have a cooling bath readily available.[24][25]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of 6-aryl-3,4-dihydroquinoxalin-2(1H)-ones. By understanding the underlying mechanism and the rationale behind the choice of reagents, researchers can effectively troubleshoot and optimize this important transformation. The protocol provided herein serves as a robust starting point for the successful implementation of this reaction in drug discovery and development programs.

References

Application Notes and Protocols: Leveraging 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one in Modern Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery.[1][2][3] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making the development of specific and potent kinase inhibitors a paramount objective for pharmaceutical research.[4] High-throughput screening (HTS) serves as the cornerstone for identifying novel kinase inhibitors from vast chemical libraries.[1][5][6] A key strategy in this endeavor is "scaffold-based drug design," which utilizes privileged molecular frameworks that are known to interact with the ATP-binding site of kinases.[4][7]

The quinoxaline scaffold has emerged as a versatile and valuable pharmacophore in the design of kinase inhibitors, with numerous derivatives demonstrating potent activity against a range of kinase targets.[8][9][10][11] This application note provides a detailed guide for researchers on the strategic use of 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one as a foundational scaffold for the generation of diverse chemical libraries and their subsequent evaluation in kinase inhibitor screening cascades. We will explore the rationale behind its selection, provide detailed protocols for library synthesis and multi-tiered screening, and offer insights into data interpretation.

The Strategic Advantage of the this compound Scaffold

The utility of this compound lies in its unique combination of a privileged core structure and a reactive functional handle. The dihydroquinoxalin-2(1H)-one core is a known hinge-binding motif, a critical interaction domain within the ATP pocket of many kinases.[12][13] The strategic placement of a bromine atom at the 6-position provides a versatile anchor for chemical diversification through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This enables the systematic exploration of the surrounding chemical space to enhance potency and selectivity for a target kinase.

Derivatives of the closely related 3,4-dihydroquinoxalin-2(1H)-one have been successfully developed as potent inhibitors for targets such as c-Jun N-terminal kinase 3 (JNK3) and as selective BET inhibitors, demonstrating the therapeutic potential of this scaffold.[12][14]

Workflow for a Scaffold-Based Kinase Inhibitor Discovery Campaign

A successful kinase inhibitor discovery program using the this compound scaffold typically follows a multi-stage process. This workflow is designed to efficiently identify and validate potent and selective inhibitors from a custom-synthesized library.

Kinase Inhibitor Screening Workflow cluster_0 Phase 1: Library Generation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Hit Validation & Characterization cluster_3 Phase 4: Lead Optimization Start 6-Bromo-3,4-dihydro- quinoxalin-2(1H)-one Scaffold Synthesis Parallel Synthesis of Derivative Library Start->Synthesis Diversification Reactions QC Library QC & Plating Synthesis->QC HTS High-Throughput Biochemical Screen (e.g., ADP-Glo) QC->HTS Screening Concentration Hit_ID Primary Hit Identification HTS->Hit_ID Activity Threshold IC50 Dose-Response & IC50 Determination Hit_ID->IC50 Hit Confirmation Cellular_Assay Cellular Target Engagement (e.g., NanoBRET) IC50->Cellular_Assay Confirmed Hits Selectivity Kinase Selectivity Profiling Cellular_Assay->Selectivity Cell-Active Hits SAR Structure-Activity Relationship (SAR) Analysis Selectivity->SAR Lead_Opt Iterative Synthesis & Optimization SAR->Lead_Opt

Caption: Overall workflow for a kinase inhibitor discovery campaign.

Protocols for Implementation

Protocol 1: Hypothetical Parallel Synthesis of a Derivative Library

This protocol provides a conceptual framework for generating a diverse library from the this compound scaffold using a Suzuki cross-coupling reaction, a common and robust method for C-C bond formation.

Objective: To synthesize a 96-well plate library of 6-aryl-3,4-dihydroquinoxalin-2(1H)-one derivatives.

Materials:

  • This compound

  • A diverse set of 96 boronic acids or esters

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • 96-well reaction block with reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Preparation of Reagents:

    • In each well of a 96-well reaction block, add this compound (1.0 eq).

    • Prepare stock solutions of the 96 different boronic acids (1.2 eq) in a suitable solvent and dispense one unique boronic acid into each well.

    • Prepare a stock solution of the palladium catalyst and base (2.0 eq) in the reaction solvent.

  • Reaction Setup:

    • Add the catalyst/base solution to each well.

    • Seal the reaction block securely.

    • Purge the reaction block with an inert gas (e.g., nitrogen) for 10-15 minutes to remove oxygen.

  • Reaction Execution:

    • Heat the reaction block to 80-100°C with stirring.

    • Allow the reaction to proceed for 12-24 hours. Monitor reaction completion for a few representative wells by LC-MS if possible.

  • Work-up and Purification:

    • Cool the reaction block to room temperature.

    • Quench the reaction by adding water to each well.

    • Extract the product from each well using an appropriate organic solvent (e.g., ethyl acetate). This can be automated using liquid handling systems.

    • The combined organic layers for each well can be washed with brine.

    • For HTS, crude products are often sufficient after solvent evaporation. For hit validation, parallel purification (e.g., via HPLC) is necessary.

  • Quality Control and Plating:

    • Analyze the purity and confirm the identity of a subset of the library compounds using LC-MS.

    • Prepare a master plate of the library by dissolving each compound in DMSO to a stock concentration (e.g., 10 mM).

    • Create daughter plates for screening at the desired concentrations.

Protocol 2: Primary High-Throughput Biochemical Kinase Assay (ADP-Glo™)

This protocol describes a universal, luminescence-based assay to measure kinase activity by quantifying the amount of ADP produced. It is highly amenable to HTS.[15]

Objective: To screen the synthesized library for inhibition of a target kinase.

Materials:

  • Target kinase and its specific substrate

  • ATP

  • Kinase reaction buffer

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • Synthesized compound library plates

  • Positive control inhibitor (e.g., Staurosporine)

  • White, opaque 384-well assay plates

  • Luminometer

Step-by-Step Methodology:

  • Assay Preparation:

    • Prepare the kinase reaction buffer. Optimal conditions (e.g., MgCl₂ concentration) may need to be determined for each kinase.[16]

    • Prepare a solution containing the kinase and its substrate in the reaction buffer.

    • Prepare a solution of ATP in the reaction buffer. The concentration should ideally be at or near the Kₘ for the specific kinase to ensure sensitivity to competitive inhibitors.

  • Compound Dispensing:

    • Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 25-50 nL) of each compound from the library plate to the 384-well assay plate.

    • Include wells for negative controls (DMSO only, 100% activity) and positive controls (known inhibitor, 0% activity).

  • Kinase Reaction:

    • Add the kinase/substrate solution to each well of the assay plate.

    • Allow a pre-incubation period of 15-30 minutes at room temperature to permit compound binding to the kinase.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at the optimal temperature (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes). The reaction should be in the linear range.

  • ADP Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent to each well. This reagent also depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the luciferase/luciferin mix to generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature to stabilize the signal.

  • Data Acquisition and Analysis:

    • Read the luminescence on a plate reader.

    • Calculate the percent inhibition for each compound relative to the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

    • Identify primary "hits" as compounds that exceed a certain inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

Protocol 3: Secondary Cellular Target Engagement Assay (NanoBRET™)

This protocol determines if a "hit" compound can bind to its target kinase within a live cell, providing crucial data on cell permeability and on-target activity in a physiological context.[17][18]

Objective: To validate the on-target activity of primary hits in a cellular environment.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding the target kinase fused to NanoLuc® luciferase

  • NanoBRET™ Tracer

  • Opti-MEM® I Reduced Serum Medium

  • Transfection reagent (e.g., FuGENE® HD)

  • White, 96-well or 384-well cell culture plates

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • Plate reader capable of measuring BRET signals (two distinct emission wavelengths)

Step-by-Step Methodology:

  • Cell Transfection:

    • Plate HEK293 cells in the assay plates.

    • Prepare a transfection complex of the kinase-NanoLuc® plasmid and transfection reagent in Opti-MEM®.

    • Add the complex to the cells and incubate for 24 hours to allow for protein expression.

  • Compound Treatment:

    • Prepare serial dilutions of the hit compounds in Opti-MEM®.

    • Add the diluted compounds to the transfected cells.

  • Tracer Addition and Signal Detection:

    • Immediately after adding the compounds, add the NanoBRET™ Tracer (at a pre-determined optimal concentration) to the wells.

    • Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor mixture to all wells.

    • Incubate for a short period (e.g., 2-5 minutes) at room temperature.

  • Data Acquisition and Analysis:

    • Measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., >600 nm) simultaneously using a BRET-capable plate reader.

    • Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).

    • Plot the BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. This value represents the concentration of the compound required to displace 50% of the tracer from the target kinase.

Data Presentation and Interpretation

Data from the screening cascade should be systematically organized to facilitate decision-making.

Table 1: Hypothetical Primary HTS Data Summary

Compound ID% Inhibition @ 10 µMHit Status
L0018.2Non-hit
L00292.5Hit
L00315.7Non-hit
L00478.1Hit
.........

Table 2: Hypothetical Hit Validation and Cellular Activity

Compound IDBiochemical IC₅₀ (nM)Cellular IC₅₀ (nM)
L002150850
L0042,500>10,000

Interpretation: In this hypothetical example, compound L002 is prioritized for further study. It demonstrates potent inhibition in the biochemical assay and, critically, shows on-target engagement in a cellular context, albeit with a rightward shift in potency, which is common. Compound L004 , despite being a primary hit, shows weak biochemical potency and poor cellular activity, suggesting it may be a false positive or has poor cell permeability.

Visualizing Structure-Activity Relationships (SAR)

The data gathered allows for the development of an SAR, which guides the next phase of lead optimization.

Caption: Example SAR table for hit compounds.

Conclusion

This compound represents a highly valuable starting point for scaffold-based kinase inhibitor discovery. Its privileged core structure, combined with a synthetically tractable bromine handle, allows for the creation of diverse and novel chemical libraries. By employing a systematic screening cascade, from high-throughput biochemical assays to secondary cellular target engagement studies, researchers can efficiently identify and validate promising new kinase inhibitor leads. The protocols and workflow detailed in this application note provide a robust framework for leveraging this scaffold to accelerate the discovery of next-generation targeted therapeutics.

References

Application Notes and Protocols for the Development of Novel Anticancer Agents from 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Quinoxalinone Scaffold

The quinoxalinone core is a privileged heterocyclic scaffold in medicinal chemistry, forming the foundation of numerous compounds with a wide spectrum of biological activities.[1] Derivatives of this versatile structure have demonstrated significant promise as anticancer agents by targeting key cellular pathways involved in tumor progression, proliferation, and survival.[2] The strategic modification of the quinoxalinone ring system allows for the fine-tuning of potency and selectivity towards specific molecular targets within cancer cells.

This guide focuses on the development of novel anticancer agents derived from the starting material, 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one . The presence of the bromine atom at the 6-position offers a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse library of derivatives.[3][4] Furthermore, the secondary amine within the dihydroquinoxalinone ring system provides a site for N-alkylation or N-arylation, further expanding the chemical space for drug discovery.

These application notes will provide a comprehensive overview of the synthetic strategies, detailed experimental protocols for biological evaluation, and an in-depth analysis of the potential mechanisms of action of these novel compounds. The primary focus will be on their activity as inhibitors of key signaling pathways frequently dysregulated in cancer, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Phosphoinositide 3-kinase (PI3K)/Akt pathway.

Synthetic Strategies and Protocols

The development of a diverse library of compounds from this compound is crucial for establishing a robust structure-activity relationship (SAR). The two primary points of diversification on this scaffold are the nitrogen at the 1-position (N-alkylation/arylation) and the bromine atom at the 6-position (palladium-catalyzed cross-coupling).

Protocol 1: N-Alkylation of this compound

This protocol describes the synthesis of N-substituted derivatives of the starting material. N-alkylation can significantly impact the compound's solubility, cell permeability, and interaction with biological targets.

Reaction Scheme:

N_Alkylation start 6-Bromo-3,4-dihydro- quinoxalin-2(1H)-one reagents Alkyl/Aryl Halide (R-X) Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, Acetone) start->reagents 1. product N-substituted-6-Bromo-3,4- dihydroquinoxalin-2(1H)-one reagents->product 2.

Caption: General workflow for N-Alkylation.

Materials:

  • This compound

  • Alkyl or benzyl halide (e.g., iodomethane, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Thin Layer Chromatography (TLC) plates

  • Column chromatography setup (Silica gel)

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF at room temperature, add potassium carbonate (2.0 eq).

  • Stir the mixture for 15 minutes under an inert atmosphere.

  • Add the desired alkyl or benzyl halide (1.2 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature or heat to 50-60 °C and monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-substituted product.

Protocol 2: Suzuki-Miyaura Cross-Coupling of N-Substituted-6-Bromo-3,4-dihydroquinoxalin-2(1H)-one

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[4] This protocol outlines the coupling of the 6-bromo-quinoxalinone scaffold with various aryl or heteroaryl boronic acids to introduce diverse substituents at this position.

Reaction Scheme:

Suzuki_Coupling start N-substituted-6-Bromo-3,4- dihydroquinoxalin-2(1H)-one reagents Arylboronic Acid Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) Solvent (e.g., Toluene/Ethanol/Water) start->reagents 1. product 6-Aryl-N-substituted-3,4- dihydroquinoxalin-2(1H)-one reagents->product 2.

Caption: General workflow for Suzuki-Miyaura Coupling.

Materials:

  • N-substituted-6-Bromo-3,4-dihydroquinoxalin-2(1H)-one

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene, Ethanol, and Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Thin Layer Chromatography (TLC) plates

  • Column chromatography setup (Silica gel)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the N-substituted-6-Bromo-3,4-dihydroquinoxalin-2(1H)-one (1.0 eq), arylboronic acid (1.5 eq), and sodium carbonate (2.0 eq) in a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl substituted quinoxalinone derivative.

In Vitro Biological Evaluation: Protocols and Data Interpretation

Once a library of novel quinoxalinone derivatives has been synthesized, a systematic in vitro evaluation is necessary to determine their anticancer potential. The following protocols outline standard assays for assessing cytotoxicity, induction of apoptosis, and inhibition of specific signaling pathways.

Protocol 3: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. This assay is a primary screening tool to determine the cytotoxic effects of the newly synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, HepG2 for liver cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Synthesized quinoxalinone derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the synthesized quinoxalinone derivatives in the complete culture medium. Treat the cells with various concentrations of the compounds (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Table 1: Representative Cytotoxicity Data (IC₅₀ in µM) of Hypothetical 6-Substituted Quinoxalinone Derivatives

Compound IDR¹ (N-substituent)R² (C6-substituent)MCF-7 (Breast)HCT-116 (Colon)HepG2 (Liver)
QD-1 -H-Br>100>100>100
QD-2 -CH₃-Br85.292.588.1
QD-3 -CH₂Ph-Br70.378.975.4
QD-4 -CH₃-Ph15.612.818.2
QD-5 -CH₂Ph-Ph5.23.96.8
QD-6 -CH₂Ph4-MeO-Ph2.81.53.1
Doxorubicin --0.80.51.2
Protocol 4: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

Inducing apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs. The Annexin V-FITC/PI assay is a flow cytometry-based method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Synthesized quinoxalinone derivatives

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compounds at their respective IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations can be distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Mechanism of Action: Targeting Key Cancer Signaling Pathways

Quinoxalinone derivatives have been shown to exert their anticancer effects through the inhibition of various protein kinases that are crucial for cancer cell signaling.[5] Two prominent targets are VEGFR-2 and the PI3K/Akt pathway, both of which are pivotal in tumor angiogenesis, cell growth, and survival.[6]

VEGFR-2 Signaling Pathway Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. By inhibiting VEGFR-2, quinoxalinone derivatives can effectively cut off the tumor's blood supply.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates PLCg PLCγ Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt Akt->pAkt Proliferation Cell Proliferation, Survival, Angiogenesis pAkt->Proliferation Promotes Inhibitor Quinoxalinone Derivative Inhibitor->VEGFR2 Inhibits Autophosphorylation PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt Akt->pAkt mTOR mTOR pAkt->mTOR Activates Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Promotes Inhibitor Quinoxalinone Derivative Inhibitor->PI3K Inhibits

References

Illuminating Biology: A Guide to the Synthesis and Application of Quoxalinone-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Quinoxalinone Scaffold in Fluorescence Imaging

For researchers, scientists, and professionals in drug development, the quest for more sensitive, stable, and versatile fluorescent tools is a perpetual endeavor.[1] In recent years, quinoxalinone scaffolds have emerged as a compelling class of heterocyclic aromatic compounds for the development of advanced fluorescent probes.[1] Possessing inherent chemical stability and a structure that is readily amenable to chemical modification, quinoxalinones offer a versatile platform for creating probes with fine-tuned photophysical properties.[1] This guide provides a comprehensive overview of the methodology for synthesizing fluorescent probes from quinoxalinone cores, detailing their superior photophysical characteristics and providing protocols for their application in biological imaging. While quinoxalinones have been widely explored for their biological activities, their potential as fluorophores has been historically underexplored, especially when compared to their oxygenated counterparts, coumarins.[2][3] However, recent research has highlighted their significant advantages, including large Stokes shifts, high quantum yields, and enhanced photostability, positioning them as powerful tools for illuminating the intricate workings of biological systems.[1]

Core Principles of Quinoxalinone Probe Design

The fluorescence of quinoxalinone derivatives is governed by the electronic properties of the core structure and the nature of its substituents. The quinoxalinone core itself is an electron-deficient system, and its fluorescence can be modulated by the introduction of electron-donating or electron-withdrawing groups.[4] This "push-pull" electronic structure is a key principle in the design of many fluorophores, leading to intramolecular charge transfer (ICT) upon photoexcitation, which often results in a large Stokes shift and sensitivity to the local environment.

The versatility of the quinoxalinone scaffold allows for the strategic incorporation of different functional groups to tailor the probe for specific applications. For instance, attaching a recognition moiety for a particular analyte can lead to a "turn-on" or "turn-off" fluorescence response upon binding. Furthermore, modifications can enhance properties like aggregation-induced emission (AIE), where the probe is non-emissive in solution but becomes highly fluorescent upon aggregation, a useful property for imaging specific cellular structures or events.[5]

Synthetic Methodologies for Quinoxalinone-Based Probes

The synthesis of quinoxalinone-based fluorescent probes typically involves a multi-step process that begins with the construction of the core quinoxalinone scaffold, followed by functionalization to introduce the desired photophysical properties and sensing capabilities.

General Workflow for Quinoxalinone Probe Synthesis

The overall process can be visualized as a three-stage workflow:

Quinoxalinone Probe Synthesis Workflow cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Functionalization cluster_2 Stage 3: Probe Finalization Scaffold_Construction Quinoxalinone Core Synthesis Functional_Group_Addition Introduction of Functional Groups (e.g., via Cross-Coupling) Scaffold_Construction->Functional_Group_Addition Core Scaffold Sensing_Moiety_Attachment Attachment of Sensing Moiety Functional_Group_Addition->Sensing_Moiety_Attachment Functionalized Core Final_Probe Purified Fluorescent Probe Sensing_Moiety_Attachment->Final_Probe Final Probe Sensing Mechanism Probe_Off Quinoxalinone Probe (Non-fluorescent) No_Light No/Low Emission Probe_Off->No_Light Analyte Analyte Probe_On Probe-Analyte Complex (Highly Fluorescent) Light_Out Fluorescence Emission Probe_On->Light_Out Light_In Excitation Light Light_In->Probe_Off Light_In->Probe_On Probe_OffAnalyte Probe_OffAnalyte Probe_OffAnalyte->Probe_On Binding/ Reaction

References

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this important heterocyclic intermediate. The insights provided herein are based on established chemical principles and field-proven methodologies to ensure you achieve the highest possible purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. A common synthesis involves the cyclocondensation of 4-bromo-1,2-diaminobenzene with a two-carbon synthon like ethyl bromoacetate.

Key potential impurities include:

  • Unreacted Starting Materials: Residual 4-bromo-1,2-diaminobenzene is a frequent impurity.[1][2] Its presence can be readily detected by TLC or LC-MS.

  • Over-brominated Species: Depending on the reaction conditions during the synthesis of the 4-bromo-1,2-diaminobenzene precursor, trace amounts of dibrominated species might be present and carry through the synthesis.[3]

  • Positional Isomers: Although less common with standard synthetic routes, minor isomers could form depending on the precise reagents and conditions used.

  • Oxidation/Degradation Products: Quinoxalinone scaffolds can be susceptible to oxidation, especially when heated in the presence of air, leading to colored impurities.[4]

The following diagram illustrates the potential sources of impurities originating from the synthesis pathway.

cluster_0 Synthesis of Precursor cluster_1 Final Cyclization Step 4-bromo-2-nitroaniline 4-bromo-2-nitroaniline Unreacted_Nitro Unreacted 4-bromo-2-nitroaniline 4-bromo-2-nitroaniline->Unreacted_Nitro Debrominated_Nitro Debrominated Nitroaniline 4-bromo-2-nitroaniline->Debrominated_Nitro Side Reaction (e.g., aggressive hydrogenation) 4-bromo-1,2-diaminobenzene 4-bromo-1,2-diaminobenzene (Precursor) 4-bromo-2-nitroaniline->4-bromo-1,2-diaminobenzene Reduction (e.g., SnCl2, H2/Pd) crude_product Crude 6-Bromo-3,4-dihydro- quinoxalin-2(1H)-one 4-bromo-1,2-diaminobenzene->crude_product Unreacted_Diamine Unreacted 4-bromo-1,2-diaminobenzene 4-bromo-1,2-diaminobenzene->Unreacted_Diamine ethyl_bromoacetate Ethyl Bromoacetate ethyl_bromoacetate->crude_product Oxidized_Product Oxidized Quinoxalinone (Colored Impurity) crude_product->Oxidized_Product Air/Heat

Caption: Potential impurity sources in the synthesis of this compound.

Q2: My purified product is off-white or has a distinct yellow/brown color. What causes this and how can it be resolved?

A2: Discoloration is a common issue with quinoxaline derivatives and is typically caused by the formation of minor, highly conjugated oxidation products.[4] These impurities are often present in trace amounts but have strong chromophores.

Solution:

  • Activated Charcoal Treatment: The most effective method for removing colored impurities is treatment with activated charcoal during recrystallization. After dissolving your crude product in the hot solvent, add a small amount (typically 1-2% w/w) of activated charcoal.[5][6]

  • Hot Filtration: Boil the solution with the charcoal for 5-10 minutes, then perform a rapid hot gravity filtration through a fluted filter paper to remove the charcoal and the adsorbed impurities.[6]

  • Inert Atmosphere: When handling the compound at elevated temperatures, such as during solvent evaporation, using an inert atmosphere (Nitrogen or Argon) can minimize further oxidation.

Q3: How can I reliably assess the purity of my final product?

A3: A multi-pronged approach is essential for accurately determining chemical purity.[7] No single method is foolproof.

Analytical Method Information Provided Advantages Limitations Reference
HPLC (Reversed-Phase) Quantitative purity (% area), detection of non-volatile impurities.High sensitivity and resolution; considered the gold standard for purity analysis.Requires method development; may not detect non-UV active impurities.[8][9]
¹H NMR Structural confirmation, detection of proton-containing impurities.Provides detailed structural information; can be quantitative (qNMR).Lower sensitivity than HPLC; may not detect impurities without protons.[8]
LC-MS Molecular weight confirmation of the main peak and impurities.High specificity; excellent for identifying unknown impurities.Response factors can vary, making it less quantitative than HPLC-UV.[10]
Melting Point Indication of purity; pure compounds have a sharp melting range.Simple, fast, and inexpensive.A sharp melting point does not guarantee the absence of impurities (e.g., eutectic mixtures).[7]

Troubleshooting Guide

This section addresses specific experimental issues in a problem-solution format.

Problem 1: My compound "oils out" during recrystallization instead of forming crystals.

Causality: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its own melting point, or when the solution is supersaturated to a degree that precipitation occurs faster than crystal lattice formation.[5]

Troubleshooting Steps:

  • Reheat and Add More Solvent: Reheat the mixture until the oil fully redissolves. Add a small amount of additional hot solvent to reduce the saturation level.

  • Slow Down Cooling: Allow the flask to cool very slowly. Insulating the flask can promote the formation of well-defined crystals.

  • Modify the Solvent System: If the issue persists, add a small amount of a solvent in which the compound is more soluble (a "co-solvent") to the hot mixture. For this compound, if you are using an ethanol/water system and it oils out, adding more ethanol can resolve the issue.

  • Scratching: Once the solution is cool and supersaturated, scratching the inside of the flask with a glass rod can initiate nucleation.[5]

Problem 2: I am seeing significant streaking or tailing of my product on a silica gel column.

Causality: The lactam and secondary amine functionalities in the quinoxalinone ring can interact strongly with the acidic silanol groups on the surface of standard silica gel. This strong interaction can lead to poor chromatographic performance.

Troubleshooting Steps:

  • Deactivate the Silica: Add a small amount of a basic modifier like triethylamine (typically 0.5-1% v/v) to your mobile phase. This neutralizes the acidic sites on the silica gel, leading to sharper peaks.[4]

  • Change the Stationary Phase: Consider using a less acidic stationary phase. Neutral alumina can be an effective alternative for basic compounds.[4]

  • Use a Reverse-Phase Column: If the compound is sufficiently non-polar, reverse-phase chromatography (e.g., C18 silica) with a mobile phase like acetonitrile/water or methanol/water can provide excellent separation.[11]

  • Optimize Solvent Polarity: Ensure your chosen eluent system provides an appropriate Rf value (typically 0.2-0.4) on TLC before scaling up to a column. A gradient elution from a non-polar to a more polar solvent system is often effective.[12] A common system for similar compounds is ethyl acetate/petroleum ether or dichloromethane/methanol.[4][13]

Problem 3: My compound appears to be degrading on the silica gel column, resulting in low recovery and new spots on TLC.

Causality: The acidic nature of silica gel can catalyze the degradation of sensitive compounds. The large surface area and prolonged contact time during column chromatography can exacerbate this issue.

Troubleshooting Steps:

  • Use Deactivated Silica: As mentioned above, pre-treating the silica gel with a base or using a modified eluent is the first line of defense.

  • Flash Chromatography: Minimize the contact time between the compound and the stationary phase. Use flash column chromatography with positive pressure to speed up the elution process.[12]

  • Dry Loading: Instead of loading your sample dissolved in a strong solvent, pre-adsorb it onto a small amount of silica gel or Celite. Evaporate the solvent to get a dry, free-flowing powder and carefully add this to the top of your packed column. This often results in better resolution and less streaking.[12]

  • Alternative Purification: If the compound is highly sensitive, avoid silica gel chromatography altogether. Focus on optimizing recrystallization or consider preparative HPLC for higher purity requirements.

The following decision tree provides a systematic approach to troubleshooting recrystallization issues.

start Recrystallization Attempt oiling_out Compound 'Oils Out'? start->oiling_out no_crystals No Crystals Form Upon Cooling? oiling_out->no_crystals No reheat 1. Reheat to dissolve oil. 2. Add more solvent. 3. Cool slowly. oiling_out->reheat Yes colored_crystals Crystals are Colored? no_crystals->colored_crystals No scratch 1. Scratch flask with glass rod. 2. Add a seed crystal. 3. Cool in an ice bath. no_crystals->scratch Yes success Pure Crystals Obtained colored_crystals->success No charcoal 1. Redissolve in hot solvent. 2. Add activated charcoal. 3. Perform hot filtration. colored_crystals->charcoal Yes fail Re-evaluate Solvent System reheat->no_crystals reheat->fail If persists scratch->colored_crystals scratch->fail If persists charcoal->success

Caption: Decision tree for troubleshooting common recrystallization problems.

Experimental Protocols

Protocol 1: Purification by Recrystallization with Charcoal Treatment

This protocol provides a general method for purifying this compound that is discolored.

  • Solvent Selection: Based on the polarity of the molecule, ethanol, ethyl acetate, or a mixture of ethanol and water are good starting points. Test solubility in small vials first. The ideal solvent dissolves the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude solid. Add the minimum amount of hot solvent to dissolve the compound completely. Stirring and heating are essential.

  • Decolorization: Remove the flask from the heat source. Add a small amount of activated charcoal (approx. 1-2% of the solute's weight).[6]

  • Hot Filtration: Gently bring the mixture back to a boil for 5-10 minutes. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. To maximize yield, the flask can then be placed in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Protocol 2: General Protocol for Flash Column Chromatography

This protocol is for separating the target compound from less polar or more polar impurities.

  • TLC Analysis: Develop a TLC solvent system that gives your target compound an Rf value of approximately 0.2-0.4. A good starting point is a mixture of ethyl acetate and petroleum ether (e.g., starting with 20:80 and increasing polarity).

  • Column Packing: Pack a glass column with silica gel (slurry packing with the initial, least polar eluent is recommended).[12]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully load this powder onto the top of the packed column.[12]

  • Elution: Begin eluting with the low-polarity solvent system determined from your TLC analysis. Gradually increase the polarity of the eluent (gradient elution) to first elute less polar impurities, followed by your target compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

References

Technical Support Center: Synthesis of 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-bromo-3,4-dihydroquinoxalin-2(1H)-one and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists to troubleshoot common side reactions and optimize synthetic outcomes. The following question-and-answer guide provides direct, actionable advice grounded in established chemical principles to address challenges encountered in the lab.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My primary reaction to form the this compound core results in a significant, hard-to-remove impurity. What is the likely culprit and how can I prevent it?

This is a frequently encountered issue. The most common byproduct when synthesizing the quinoxalin-2(1H)-one core via the condensation of 4-bromo-1,2-phenylenediamine with an α-keto acid (or its ester) is the corresponding benzimidazole derivative .[1]

Understanding the Causality:

The formation of either the desired quinoxalinone or the benzimidazole byproduct stems from a competitive cyclization pathway of a common Schiff base intermediate. The reaction conditions, particularly the presence of an oxidant and the choice of solvent, can significantly influence which pathway is favored.[1] In some instances, an oxygen atmosphere has been shown to preferentially lead to the benzimidazole byproduct through an oxidative process.[1]

Troubleshooting Workflow: Quinoxalinone vs. Benzimidazole Formation

G start_node Start: Condensation of 4-bromo-1,2-phenylenediamine and α-keto acid/ester intermediate Schiff Base Intermediate start_node->intermediate path_a Desired Pathway: Intramolecular Cyclization & Tautomerization intermediate->path_a Favored by: Inert Atmosphere Controlled Temp. path_b Side Reaction Pathway: Competitive Cyclization & (often) Oxidation intermediate->path_b Favored by: Oxidative Conditions (e.g., Air/O2) product_a Product: 6-Bromo-3,4-dihydro- quinoxalin-2(1H)-one path_a->product_a product_b Byproduct: 5-Bromo-benzimidazole Derivative path_b->product_b

Caption: Competitive cyclization pathways in quinoxalinone synthesis.

Mitigation Strategies:

  • Atmosphere Control: The most critical factor is often the reaction atmosphere. Conducting the condensation under an inert atmosphere (e.g., Nitrogen or Argon) can suppress the oxidative pathway leading to the benzimidazole and favor the desired quinoxalinone formation.[1]

  • Solvent and Temperature Optimization: The choice of solvent can influence the reaction outcome. While polar protic solvents like ethanol are common, exploring a range of solvents and carefully controlling the temperature can help optimize the reaction for the desired product.[2]

  • Catalyst Choice: While many condensations proceed thermally or with simple acid catalysis, certain catalysts may favor one pathway over the other. If using a catalyst, consider milder options to avoid unwanted side reactions.[3]

ParameterRecommended ConditionRationale
Atmosphere Inert (Nitrogen or Argon)Minimizes oxidative formation of the benzimidazole byproduct.[1]
Solvent Ethanol, Acetic AcidCommon solvents for this condensation; may require optimization.[4]
Temperature Reflux (monitor closely)Provides energy for cyclization; avoid excessive heat to prevent degradation.
Q2: I am attempting a subsequent modification on the bromine atom (e.g., Suzuki or Buchwald-Hartwig coupling) and I'm observing significant formation of the dehalogenated (des-bromo) product. What is causing this?

This side reaction is known as hydrodehalogenation , and it is a common challenge in palladium-catalyzed cross-coupling reactions.[5] In this process, the bromine atom is replaced by a hydrogen atom, leading to the formation of 3,4-dihydroquinoxalin-2(1H)-one as a byproduct, which reduces the yield of your target molecule and complicates purification.

Understanding the Causality:

Hydrodehalogenation typically occurs when a hydride species is generated in the catalytic cycle. This hydride can be transferred to the palladium center, competing with the desired transmetalation step (in Suzuki coupling) or amine binding (in Buchwald-Hartwig amination).[5] Reductive elimination of the resulting aryl-hydride intermediate yields the unwanted dehalogenated product. Sources of these detrimental hydrides can include the solvent (especially alcohols), the base, or even certain phosphine ligands.[5][6]

Troubleshooting Workflow: Minimizing Hydrodehalogenation

G Simplified Pd(0)/Pd(II) Catalytic Cycle pd0 Pd(0)L_n ox_add Oxidative Addition (Ar-Br) pd0->ox_add pd_complex L_n(Ar)Pd(II)-Br ox_add->pd_complex transmetal Transmetalation (Suzuki) or Amine Coordination (B-H) pd_complex->transmetal hydride_transfer Hydride Transfer pd_complex->hydride_transfer red_elim Reductive Elimination transmetal->red_elim product Desired Product (Ar-Nu) red_elim->product product->pd0 Catalyst Regeneration hydride_source Hydride Source (Solvent, Base, etc.) hydride_source->hydride_transfer pd_hydride L_n(Ar)Pd(II)-H hydride_transfer->pd_hydride red_elim_side Reductive Elimination pd_hydride->red_elim_side byproduct Byproduct (Ar-H) red_elim_side->byproduct byproduct->pd0 Catalyst Regeneration

Caption: Competing pathways in Pd-catalyzed cross-coupling.

Mitigation Strategies:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can accelerate the desired reductive elimination step, outcompeting the hydrodehalogenation pathway.[5] Screen different classes of ligands (e.g., Josiphos, XPhos, SPhos) to find the optimal one for your substrate.

  • Solvent and Base Choice: Avoid alcoholic solvents like methanol or isopropanol, which are known hydride sources.[5][6] Opt for aprotic solvents like toluene, dioxane, or THF. The base can also be a source of hydrides; consider using weaker inorganic bases like Cs₂CO₃ or K₃PO₄ instead of strong alkoxides (e.g., NaOtBu) if dehalogenation is severe.[6]

  • Water Content: While counterintuitive, trace amounts of water can sometimes be a hydrogen source in these reactions.[7] Ensure you are using anhydrous solvents and reagents.

ParameterCondition to AvoidRecommended AlternativeRationale
Solvent Alcohols (e.g., MeOH, i-PrOH)Anhydrous Toluene, Dioxane, THFAlcohols can be oxidized by Pd to generate hydride species.[5]
Base Strong Alkoxides (NaOtBu)K₂CO₃, K₃PO₄, Cs₂CO₃Stronger bases can sometimes promote side reactions; weaker bases may suffice.[6]
Ligand Less bulky, electron-poorBulky, electron-rich phosphinesPromotes desired reductive elimination over competing pathways.[5]
Q3: I am trying to N-alkylate the quinoxalinone core, but I'm getting a mixture of products or no reaction. What should I consider?

N-alkylation of the 3,4-dihydroquinoxalin-2(1H)-one core can be complicated by the presence of two potential nitrogen nucleophiles (N1 and N4) and the lactam oxygen, which can lead to issues with regioselectivity and competing O-alkylation.

Understanding the Causality:

The lactam N-H (at the N1 position) is generally more acidic and sterically accessible, making it the more common site for alkylation under standard basic conditions (e.g., NaH, K₂CO₃ in DMF or THF). However, the reactivity can be influenced by several factors:

  • Ambident Nucleophile: The deprotonated quinoxalinone is an ambident nucleophile. Alkylation can occur at N1, N4, or the exocyclic oxygen. O-alkylation is a known side reaction for similar lactam systems like 2-pyridones.[8]

  • Steric Hindrance: The choice of alkylating agent and the substitution pattern on the quinoxalinone ring can sterically direct the reaction to one site over another.

  • Over-alkylation: Using an excess of the alkylating agent or a very strong base can lead to dialkylation at both N1 and N4, especially if the N4 position is not protected.

Troubleshooting Strategies:

  • Control Stoichiometry and Base: Use a slight excess (1.05-1.2 equivalents) of the alkylating agent and a suitable base. For selective N1 alkylation, NaH or K₂CO₃ in an aprotic polar solvent like DMF is a standard starting point.[8]

  • Protecting Groups: If selective N4 alkylation is desired, or to prevent dialkylation, the N1 position may need to be protected first (e.g., with a Boc or SEM group), followed by alkylation at N4 and subsequent deprotection.

  • Alternative Synthetic Routes: If direct alkylation proves problematic, consider an alternative strategy. For instance, an N4-alkylated derivative can be synthesized by starting with an N-alkylated 1,2-phenylenediamine and then performing the cyclization to form the quinoxalinone ring.

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound to Minimize Benzimidazole Formation

This protocol is adapted from general procedures for quinoxalinone synthesis, with specific modifications to suppress the formation of the benzimidazole byproduct.[1][4]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-1,2-phenylenediamine (1.0 eq) and ethyl glyoxalate (approx. 50% solution in toluene, 1.1 eq).

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add anhydrous ethanol (sufficient to dissolve the reactants upon heating) via a syringe under the inert atmosphere.

  • Reaction: Heat the mixture to reflux under the nitrogen/argon atmosphere. Monitor the reaction progress by TLC or LC-MS (typically 2-6 hours).

  • Workup: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates from the solution.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake with cold ethanol to remove residual impurities. If necessary, the crude product can be further purified by recrystallization from ethanol or by silica gel column chromatography.[2]

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination of 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Buchwald-Hartwig amination of 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one. This document is designed for researchers, chemists, and drug development professionals who are working with this specific, and often challenging, heterocyclic substrate. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize this critical C-N bond-forming reaction effectively.

The 3,4-dihydroquinoxalin-2(1H)-one scaffold is a privileged structure in medicinal chemistry. However, its successful functionalization via palladium-catalyzed cross-coupling presents unique challenges. The presence of multiple nitrogen atoms, including an acidic N-H in the lactam ring, can lead to catalyst inhibition, side reactions, and low yields if reaction conditions are not carefully selected.[1][2] This guide consolidates field-proven insights and literature-backed strategies to navigate these complexities.

Core Principles: The Buchwald-Hartwig Catalytic Cycle

A foundational understanding of the reaction mechanism is paramount for effective troubleshooting. The generally accepted catalytic cycle involves a Pd(0)/Pd(II) pathway.[3] The choice of ligand, base, and solvent directly influences the efficiency of each step.

Buchwald_Hartwig_Cycle pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(Br) Oxidative Addition Complex pd0->oa_complex Oxidative Addition amine_coord [L-Pd(II)(Ar)(HNR¹R²)]⁺Br⁻ Amine Coordination oa_complex->amine_coord Ligand Exchange amido_complex L-Pd(II)(Ar)(NR¹R²) Amido Complex amine_coord->amido_complex Deprotonation product Ar-NR¹R² amido_complex->product Reductive Elimination base_h [Base-H]⁺Br⁻ amido_complex->base_h product->pd0 Regenerates Catalyst start Ar-Br start->oa_complex amine HNR¹R² amine->amine_coord base Base base->amine_coord

Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.

The efficiency of this cycle is critically dependent on bulky, electron-rich phosphine ligands which promote both the initial oxidative addition and the final, product-releasing reductive elimination step.[4][5]

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered when coupling amines with this compound.

Q1: My reaction shows low to no conversion of the starting material. What are the primary factors to investigate?

This is the most frequent issue and typically points to an inactive catalytic system. The quinoxalinone substrate is particularly prone to catalyst inhibition.[1][2]

Causality: The nitrogen atoms in the heterocyclic ring can coordinate to the palladium center, forming stable, off-cycle complexes that prevent the catalyst from participating in the reaction. The choice of ligand is your most powerful tool to overcome this.

Troubleshooting Steps:

  • Evaluate the Catalyst System (Palladium Source & Ligand):

    • Switch to a Pre-catalyst: If you are generating the Pd(0) catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, consider switching to a well-defined palladium pre-catalyst (e.g., a G3 or G4 pre-catalyst). Pre-catalysts ensure the efficient and reliable formation of the active L-Pd(0) species, which can be unreliable with Pd(II) sources that require reduction.[6]

    • Screen Bulky Biarylphosphine Ligands: Standard ligands may not be sufficient. Your screening should focus on sterically hindered, electron-rich biarylphosphine ligands. These ligands favor the formation of a monoligated palladium complex, which is often more active and less prone to deactivation by the heterocyclic substrate.[5]

  • Re-evaluate Your Base:

    • Solubility is Key: Strong, inorganic bases like NaOtBu or K₃PO₄ can have poor solubility in common organic solvents.[6] If the base is not sufficiently dissolved, it cannot perform the crucial deprotonation step. Vigorous stirring or sonication can sometimes help, but a change in solvent or base may be necessary.[7]

    • Base Strength: While a strong base is needed, the lactam N-H on your substrate is acidic and can be deprotonated by very strong bases like NaOtBu. This can lead to side reactions or insolubility. Consider screening slightly weaker, but effective, bases.

Recommended Ligand & Base Screening Protocol:

ParameterCondition 1 (Aggressive)Condition 2 (Balanced)Condition 3 (Mild)
Pd Pre-catalyst XPhos Pd G3 (2 mol%)tBuXPhos Pd G3 (2 mol%)RuPhos Pd G3 (2 mol%)
Ligand XPhos (4 mol%)tBuXPhos (4 mol%)RuPhos (4 mol%)
Base NaOtBu (1.5 equiv)LHMDS (1.5 equiv)K₃PO₄ (2.0 equiv)
Solvent Toluene1,4-Dioxanet-Amyl alcohol
Temperature 100-110 °C100 °C100 °C
Q2: My starting material is consumed, but the yield of the desired product is low. I see a significant amount of a side product corresponding to the debrominated starting material (hydrodehalogenation).

This indicates that your catalyst is active but an unproductive side reaction is outcompeting the desired C-N bond formation.

Causality: Hydrodehalogenation occurs when the palladium-amido intermediate undergoes β-hydride elimination (if the amine has a β-hydrogen) or when other pathways lead to the replacement of the bromine with a hydrogen atom. This is often exacerbated by certain ligand/base combinations or the presence of water.[5]

Troubleshooting Steps:

  • Change the Ligand: This is the most effective solution. The steric bulk of the ligand can significantly influence the rate of reductive elimination versus side reactions.

    • Increase Steric Bulk: Move from a less bulky ligand (e.g., BINAP) to a highly bulky biarylphosphine ligand like XPhos or tBuBrettPhos.[1][5] The steric hindrance provided by these ligands can accelerate reductive elimination, minimizing the lifetime of intermediates that could lead to side products.

  • Ensure Anhydrous Conditions: While some Buchwald-Hartwig reactions tolerate small amounts of water, it can be a proton source for hydrodehalogenation.[8] Ensure your solvent and reagents are dry and the reaction is run under a rigorously inert atmosphere (Argon or Nitrogen).

  • Modify the Base: In some cases, a switch from an alkoxide base (NaOtBu) to a phosphate (K₃PO₄) or carbonate (Cs₂CO₃) base can reduce the incidence of this side reaction.[6]

Q3: The reaction works well with aromatic amines but fails or gives poor yields with aliphatic (primary or secondary) amines. Why?

Different classes of amines have vastly different steric profiles and electronic properties, requiring tailored catalyst systems.[6]

Causality: Aliphatic amines are generally more basic and better ligands for palladium than aromatic amines. This can lead to the formation of stable bis-amine palladium complexes that are reluctant to undergo reductive elimination. Furthermore, primary aliphatic amines are prone to forming di-arylated products.

Troubleshooting Flowchart for Amine-Specific Issues

Amine_Troubleshooting start Low Yield with Specific Amine amine_type What is the amine type? start->amine_type primary Primary Aliphatic Amine amine_type->primary Primary Aliphatic secondary Secondary Aliphatic Amine amine_type->secondary Secondary Aliphatic aromatic Aromatic Amine amine_type->aromatic Aromatic sol_primary Use BrettPhos ligand. Consider LiHMDS as base to improve functional group tolerance. [4] primary->sol_primary sol_secondary Use RuPhos or a Josiphos-type ligand. These are highly effective for hindered secondary amines. [20] secondary->sol_secondary sol_aromatic XPhos or tBuXPhos are generally robust. If issues persist, check base and solvent. aromatic->sol_aromatic

Figure 2: Decision tree for ligand selection based on amine coupling partner.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a robust starting point that can be modified based on the troubleshooting advice above.

  • Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv) and the corresponding ligand (e.g., XPhos, 0.04 equiv, if not using a pre-catalyst with the ligand already incorporated).

  • Reagent Addition: In a glovebox or under a positive pressure of inert gas, add the base (e.g., NaOt-Bu, 1.4 equiv), this compound (1.0 equiv), and the amine coupling partner (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, to make a 0.1 M solution with respect to the aryl bromide) via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.[3]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and quench carefully with water. Filter the mixture through a pad of celite to remove palladium residues. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

Navigating the Synthesis Maze: A Technical Support Guide for 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center | Troubleshooting Guides & FAQs

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one. As a Senior Application Scientist, I understand the intricate challenges you face in the laboratory. This guide is designed to be a dynamic resource, moving beyond simple protocols to provide in-depth, field-tested insights into preventing the decomposition of this valuable synthetic intermediate. Here, we will explore the "why" behind the "how," empowering you to anticipate and overcome common hurdles in your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common decomposition pathways for this compound during a typical reaction?

A1: this compound, while a robust building block, is susceptible to several decomposition pathways under suboptimal conditions. The primary modes of degradation to be vigilant about are:

  • Hydrolysis: The lactam (amide) bond within the quinoxalinone ring is prone to hydrolysis under both strong acidic and basic conditions, leading to ring-opening.

  • Dehalogenation: The bromine atom can be reductively cleaved, particularly in the presence of certain catalysts like palladium on carbon with a hydrogen source, or under harsh reductive conditions.

  • Oxidation: The dihydroquinoxalinone core can be sensitive to strong oxidizing agents, potentially leading to undesired side products.

  • Thermal Decomposition: Like many organic molecules, prolonged exposure to high temperatures can lead to nonspecific degradation.

Understanding these pathways is the first step toward designing robust reaction protocols.

Q2: I am observing significant byproduct formation in my N-alkylation reaction. What could be the cause and how can I mitigate it?

A2: Byproduct formation during N-alkylation is a frequent challenge. The most common culprits are O-alkylation and di-alkylation. The lactam moiety of the quinoxalinone exists in tautomeric equilibrium, presenting both nitrogen and oxygen as potential nucleophiles.

Troubleshooting N-Alkylation:

Issue Potential Cause Recommended Solution
O-Alkylation Product Observed Use of a strong, non-hindered base (e.g., NaH) can favor O-alkylation. The choice of solvent can also influence the N- vs. O-selectivity.Employ a milder, bulkier base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Polar aprotic solvents like DMF or acetonitrile are generally preferred.
Di-alkylation (at both N1 and N4) Excess alkylating agent and prolonged reaction times can lead to a second alkylation event.Use a stoichiometric amount of the alkylating agent (1.0-1.2 equivalents). Monitor the reaction closely by TLC or LC-MS and quench it upon consumption of the starting material.
Low Conversion/Decomposition The base might be too strong, leading to decomposition of the starting material or product. The temperature may be too high.Screen different bases (e.g., K₂CO₃, Cs₂CO₃, DBU). Run the reaction at a lower temperature for a longer duration.

A general starting protocol for N-alkylation would involve stirring the this compound with 1.5 equivalents of K₂CO₃ in anhydrous DMF, followed by the dropwise addition of 1.1 equivalents of the alkyl halide at room temperature. The reaction should then be monitored until completion.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, are powerful tools for functionalizing the C6-position of the quinoxalinone core. However, these reactions are not without their pitfalls.

Common Issue: Dehalogenation of the Starting Material

One of the most frustrating side reactions is the reductive dehalogenation of the bromo-substituent, leading to the formation of 3,4-dihydroquinoxalin-2(1H)-one.

Causality and Prevention:

  • Hydrogen Source: The primary cause of dehalogenation is the presence of a hydrogen source that can participate in a reductive cycle with the palladium catalyst. This can be residual water, alcohols used as solvents, or even certain bases.

  • Catalyst Choice: Some palladium catalysts, particularly those on activated carbon (Pd/C) when used with a hydrogen source, are highly effective for dehalogenation.[1]

  • Ligand Selection: The choice of phosphine ligand can significantly influence the propensity for dehalogenation.

Experimental Protocol to Minimize Dehalogenation in a Suzuki-Miyaura Coupling:

  • Rigorous Drying: Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas for 10-15 minutes before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.

  • Catalyst and Ligand Selection: Use a catalyst system less prone to dehalogenation. For Suzuki couplings, Pd(dppf)Cl₂ is often a good starting point.

  • Base Selection: Use a thoroughly dried base, such as potassium carbonate or cesium carbonate.

  • Reaction Monitoring: Monitor the reaction by LC-MS to track the consumption of starting material and the formation of both the desired product and the dehalogenated byproduct.

Logical Workflow for Troubleshooting Dehalogenation:

Dehalogenation_Troubleshooting start Dehalogenation Observed check_reagents Check Reagent Purity & Dryness (Solvent, Base, Boronic Acid) start->check_reagents Initial Check change_catalyst Change Pd Catalyst/Ligand (e.g., from Pd(PPh₃)₄ to Pd(dppf)Cl₂) check_reagents->change_catalyst If Reagents are Pure lower_temp Lower Reaction Temperature change_catalyst->lower_temp If Dehalogenation Persists optimize_base Optimize Base (e.g., K₂CO₃ vs. Cs₂CO₃) lower_temp->optimize_base Further Optimization success Dehalogenation Minimized optimize_base->success Successful Outcome

Caption: Troubleshooting workflow for dehalogenation.

Advanced Topics

Preventing Ring Opening under Strongly Acidic or Basic Conditions

The amide bond in the quinoxalinone ring is susceptible to hydrolysis, which can lead to the formation of the corresponding amino acid derivative.

Mechanism of Hydrolysis:

  • Acid-Catalyzed: Protonation of the carbonyl oxygen activates the carbonyl carbon towards nucleophilic attack by water.

  • Base-Catalyzed: Direct nucleophilic attack of a hydroxide ion on the carbonyl carbon, followed by elimination of the amino group, which is subsequently protonated.

Protective Group Strategies:

In multi-step syntheses where harsh acidic or basic conditions are unavoidable, protection of the lactam nitrogen may be necessary. A Boc (tert-butyloxycarbonyl) group can be introduced to protect the N1 position and can be removed under milder acidic conditions. However, the introduction and removal of protecting groups add steps to the synthesis and should be considered carefully.[2][3]

Experimental Workflow for Assessing Stability:

To empirically determine the stability of your this compound derivative under specific reaction conditions, a small-scale pilot experiment is recommended.

Caption: Workflow for assessing compound stability.

By methodically addressing these potential issues, researchers can significantly improve the success rate of reactions involving this compound, leading to higher yields and purer products.

References

Technical Support Center: Scale-Up Synthesis of 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when transitioning this synthesis from laboratory to pilot or production scale. The following information is synthesized from established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

Introduction

This compound is a key heterocyclic scaffold in medicinal chemistry, often serving as a building block for various therapeutic agents.[1][2] While its synthesis on a laboratory scale is relatively straightforward, scaling up presents significant challenges that can impact yield, purity, and process safety. The most common and industrially viable route involves the cyclocondensation of 4-bromo-1,2-phenylenediamine with a two-carbon electrophile, typically chloroacetic acid or its esters.[3] This guide focuses on this pathway, providing troubleshooting advice and detailed protocols to navigate the complexities of large-scale production.

Core Synthetic Pathway

The fundamental transformation for producing this compound is the reaction between 4-bromo-1,2-phenylenediamine and chloroacetic acid. The reaction proceeds via an initial N-acylation followed by an intramolecular nucleophilic substitution to form the heterocyclic ring, releasing HCl as a byproduct.

Synthetic_Pathway cluster_reactants Starting Materials A 4-Bromo-1,2-phenylenediamine I Intermediate (A-acylated amine) A->I N-Acylation Step 1 B Chloroacetic Acid B->I P This compound I->P Intramolecular Cyclization (-HCl) Step 2

Caption: General synthetic pathway for this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the scale-up process in a question-and-answer format.

Q1: We are observing a significant drop in yield and slower reaction times when moving from a 100 g to a 5 kg scale. What are the likely causes and how can we mitigate this?

A1: This is a classic scale-up challenge primarily rooted in mass and heat transfer limitations. What works in a round-bottom flask doesn't translate directly to a large reactor.

  • Causality:

    • Inefficient Mixing: In large reactors, magnetic stirring is replaced by overhead mechanical stirring. If the impeller design or agitation speed is not optimal, poor mixing can lead to localized "hot spots" or areas of high reactant concentration. This can promote side reactions and degradation. Conversely, areas with poor reactant mixing will experience slower reaction rates.

    • Heat Transfer Issues: The surface-area-to-volume ratio decreases dramatically as you scale up. A 10 L reactor has much less surface area per unit volume to dissipate heat compared to a 1 L flask. The cyclization step is often exothermic, and an inability to remove this heat efficiently can lead to a temperature spike, causing decomposition of the starting material and product.

  • Troubleshooting & Optimization:

    • Improve Agitation: Switch from simple overhead stirrers to those with better designs for solid suspension and homogenization, such as a pitched-blade turbine or anchor stirrer. Baffles within the reactor are also critical to ensure turbulent, effective mixing.

    • Controlled Reagent Addition: Instead of adding the chloroacetic acid solution all at once, implement a controlled addition profile using a dosing pump. This allows the cooling system to keep up with the heat of reaction, maintaining a stable internal temperature.

    • Optimize Your Solvent: The choice of solvent is critical. While water is often used in lab-scale procedures for its green credentials and ability to dissolve the HCl byproduct, a co-solvent system or a higher-boiling-point solvent might offer better temperature control and solubility profiles at scale.[3]

Q2: The isolated product from our pilot-scale batch is off-color (e.g., dark brown instead of light tan) and contains new impurities not seen in our lab-scale runs. What is happening?

A2: The appearance of new impurities and color changes are typically due to the extended reaction times and higher thermal stress experienced at larger scales. Phenylenediamines are notoriously susceptible to oxidation.

  • Causality:

    • Oxidation of Starting Material: 4-bromo-1,2-phenylenediamine can oxidize in the presence of air, especially when heated for prolonged periods. This oxidation leads to highly colored, polymeric impurities that are difficult to remove.

    • Side Reactions: At higher temperatures or longer reaction times, side reactions like double acylation or the formation of other regioisomers can become more prevalent. One potential impurity could arise from reactions involving the less reactive amino group if the reaction temperature is too high.

  • Troubleshooting & Optimization:

    • Inert Atmosphere: Always run the reaction under an inert atmosphere (Nitrogen or Argon). Ensure all solvents are degassed before use. This is a critical step to prevent the oxidation of the electron-rich diamine starting material.

    • In-Process Controls (IPCs): Implement regular monitoring of the reaction using techniques like HPLC or TLC. This allows you to track the consumption of starting materials and the formation of both the product and impurities. Knowing when impurities form is key to preventing them.

    • Temperature Control: Strict temperature control is paramount. An unexpected exotherm can "burn" the batch, leading to significant impurity formation. Ensure your reactor's temperature probe is correctly calibrated and positioned.

Q3: During the work-up, we are struggling with product isolation. The product isn't precipitating as cleanly as it did in the lab, and filtration is very slow. How can we improve this?

A3: Product isolation and achieving a consistent crystalline form are frequent hurdles in process chemistry. This often points to issues with crystallization conditions and morphology.

  • Causality:

    • Supersaturation Control: In the lab, cooling a reaction mixture in an ice bath causes rapid crystallization. On a large scale, this "crash cooling" can lead to the formation of very fine particles or an oily precipitate, which are difficult to filter and wash.

    • pH Control: The product's solubility is pH-dependent. Inconsistent pH adjustment during neutralization can lead to incomplete precipitation or the co-precipitation of impurities.

  • Troubleshooting & Optimization:

    • Controlled Cooling Profile: Do not crash cool the batch. Implement a programmed, slow cooling ramp (e.g., 10-20 °C per hour) to allow for the growth of larger, more easily filterable crystals.

    • Seeding: Introduce a small amount of pure, crystalline product (seed crystals) at the point of supersaturation to promote controlled crystallization of the desired polymorph.

    • Anti-Solvent Addition: Consider a controlled addition of an anti-solvent (a solvent in which the product is insoluble) to the reaction mixture to induce crystallization. This often provides better control than cooling alone.

    • pH Adjustment: Carefully control the pH during the neutralization/precipitation step. Use a calibrated pH meter and add the neutralizing agent slowly with vigorous mixing to avoid localized pH spikes.

Troubleshooting_Workflow Problem Problem Encountered (e.g., Low Yield, High Impurity) C1 Poor Heat Transfer Problem->C1 Exotherm? C2 Inefficient Mixing Problem->C2 Slow Reaction? C3 Oxidation of Starting Material Problem->C3 Off-Color? C4 Uncontrolled Crystallization Problem->C4 Filtration Issues? S1 Implement Controlled Reagent Addition C1->S1 S5 In-Process Controls (HPLC/TLC) C1->S5 S2 Optimize Agitator/ Baffles C2->S2 C2->S5 S3 Use Inert Atmosphere (N2/Ar) C3->S3 C3->S5 S4 Implement Slow Cooling Profile & Seeding C4->S4

Caption: A decision tree for troubleshooting common scale-up issues.

Scale-Up Experimental Protocol

This protocol is a generalized procedure adapted from known syntheses of quinoxalinone derivatives.[3] All personnel must review the Safety Data Sheets (SDS) for all chemicals before starting work.

Table 1: Reagent Quantities for Different Scales

ReagentLab Scale (100 g)Pilot Scale (5 kg)Property
4-Bromo-1,2-phenylenediamine100 g (0.53 mol)5.0 kg (26.7 mol)Starting Material
Chloroacetic Acid55 g (0.58 mol)2.75 kg (29.1 mol)C2 Synthon
Sodium Bicarbonate (NaHCO₃)~90 g (1.07 mol)~4.5 kg (53.6 mol)Base for Neutralization
Water1 L50 LSolvent
Ethanol500 mL25 LRecrystallization Solvent

Procedure:

  • Reactor Setup: Charge a suitably sized, clean, and dry glass-lined reactor with deionized, degassed water. Begin agitation and start purging the reactor headspace with nitrogen.

  • Reagent Charge: Charge the 4-bromo-1,2-phenylenediamine to the reactor. Stir the resulting slurry for 15 minutes under a nitrogen blanket.

  • Reaction: In a separate vessel, dissolve the chloroacetic acid in a small amount of degassed water. Add this solution to the reactor via a dosing pump over 1-2 hours, maintaining the internal temperature between 80-90 °C. The reaction is exothermic; ensure the cooling jacket is active to manage the temperature.

  • Monitoring: Monitor the reaction progress by HPLC every hour after the addition is complete. The reaction is typically complete within 2-4 hours of holding at 90 °C.

  • Cooling and Neutralization: Once the reaction is complete (starting material <1% by HPLC), cool the reaction mixture to 50-60 °C. Prepare a solution of sodium bicarbonate in water. Slowly add the bicarbonate solution to the reactor to neutralize the hydrochloric acid formed during the reaction. Caution: This neutralization will generate CO₂ gas. Ensure adequate venting and add the base slowly to control the effervescence. The target pH is 6.5-7.0.

  • Crystallization: Once neutralized, cool the slurry to 10-15 °C over 3-4 hours. Hold at this temperature for at least 2 hours to ensure complete precipitation.

  • Isolation: Filter the solid product using a centrifuge or filter press. Wash the filter cake thoroughly with cold deionized water until the washings are neutral.

  • Drying (Crude): Dry the crude product under vacuum at 60-70 °C until a constant weight is achieved.

  • Purification (Recrystallization): Charge the crude, dry product to a clean reactor along with ethanol. Heat the mixture to reflux with stirring until all solids dissolve. Cool the solution slowly to 0-5 °C over 4-6 hours to induce crystallization.

  • Final Isolation: Filter the purified product, wash the cake with a small amount of cold ethanol, and dry under vacuum at 60-70 °C to a constant weight.

Safety & Environmental Considerations

  • Hazardous Reagents: 4-bromo-1,2-phenylenediamine is a suspected mutagen and skin/eye irritant. Chloroacetic acid is highly corrosive and toxic. Handle both with appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or fume hood.

  • Byproducts: The reaction generates hydrochloric acid (HCl), which is neutralized to form salt and CO₂. Ensure the reactor's off-gas system can handle the CO₂ evolution safely.

  • Waste Management: The aqueous filtrate after isolation will contain sodium chloride and residual organic material. This waste stream must be disposed of in accordance with local environmental regulations. Ethanol from the recrystallization can often be recovered via distillation and reused. Adopting green chemistry principles can help minimize waste.[4]

References

Technical Support Center: Regioselectivity in the Functionalization of 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for controlling regioselectivity during the chemical modification of this versatile scaffold. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you navigate the common challenges encountered in your experiments.

Introduction: The Challenge of Regioselectivity in Quinoxalinone Functionalization

The this compound core is a valuable starting material in medicinal chemistry, offering multiple sites for diversification. The bromine atom at the C6 position is a prime handle for cross-coupling reactions, while the two nitrogen atoms, N1 and N4, present an interesting challenge in regioselective functionalization. The N1 position is part of a lactam (amide) functionality, while the N4 is an aniline-type nitrogen. Their distinct electronic environments and steric accessibility dictate their reactivity, often leading to mixtures of N1 and N4 substituted products if reaction conditions are not carefully controlled.

This guide will provide a comprehensive overview of the factors influencing this regioselectivity and offer detailed troubleshooting advice in a practical question-and-answer format.

Diagram: Key Functionalization Pathways

G cluster_main Functionalization of this compound cluster_downstream Downstream Modification A 6-Bromo-3,4-dihydro- quinoxalin-2(1H)-one B N1-Functionalized Product A->B  N-Alkylation / N-Arylation (Kinetic Control Favored) C N4-Functionalized Product A->C  N-Alkylation / N-Arylation (Thermodynamic Control Favored) D Cross-Coupling at C6 (e.g., Suzuki, Buchwald-Hartwig) B->D C->D

Caption: Key functionalization pathways for this compound.

Troubleshooting Guide: Regioselective N-Alkylation and N-Arylation

This section addresses common issues encountered during the N-functionalization of the quinoxalinone core.

I. Poor Regioselectivity in N-Alkylation

Question 1: My N-alkylation reaction with an alkyl halide is giving me a mixture of N1 and N4 isomers. How can I favor the N1-alkylated product?

Answer: Favoring N1-alkylation involves leveraging the principles of kinetic control. The N1-amide proton is generally more acidic than the N4-aniline proton, meaning it can be deprotonated more readily by a suitable base. The resulting N1-anion is a potent nucleophile. By using conditions that favor a rapid, irreversible reaction, you can often achieve selectivity for the N1 position.

Underlying Principles:

  • Acidity: The pKa of the N1-H (amide) is lower than that of the N4-H (aniline).

  • Kinetic vs. Thermodynamic Control: N1-alkylation is often the kinetically favored pathway due to the faster deprotonation of the more acidic N1-H.[1][2][3] In contrast, the N4-alkylated product, being an N-alkylaniline derivative, is often the more thermodynamically stable product.

Troubleshooting Steps & Protocol:

  • Choice of Base and Temperature:

    • Recommendation: Use a strong, non-nucleophilic base at low temperatures. Sodium hydride (NaH) is a common choice for this purpose. The reaction is typically performed at 0 °C to room temperature.

    • Rationale: A strong base like NaH will irreversibly deprotonate the most acidic proton (N1-H) first.[4] Low temperatures slow down the reaction rate and can prevent equilibration to the more thermodynamically stable N4-isomer.

    • Avoid: Weaker bases like potassium carbonate (K₂CO₃) at elevated temperatures may lead to a mixture of isomers by allowing for reversible deprotonation and eventual formation of the thermodynamically favored N4-product.

  • Solvent Selection:

    • Recommendation: Use polar aprotic solvents such as anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF).

    • Rationale: These solvents are effective at solvating the cation of the base and the resulting amide anion, promoting the alkylation reaction.

Experimental Protocol for Preferential N1-Alkylation:

  • To a stirred suspension of Sodium Hydride (1.2 equiv., 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon), add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30-60 minutes to ensure complete deprotonation.

  • Add the alkyl halide (1.1 equiv.) dropwise at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

ParameterCondition for N1-Selectivity (Kinetic)Rationale
Base Strong, non-nucleophilic (e.g., NaH)Irreversible deprotonation of the more acidic N1-H.
Temperature Low (0 °C to RT)Minimizes equilibration to the thermodynamic product.
Solvent Polar aprotic (e.g., anhydrous THF, DMF)Solvates ions and promotes Sₙ2 reaction.

Question 2: How can I selectively obtain the N4-alkylated isomer?

Answer: To favor the N4-alkylated product, you should employ conditions that promote thermodynamic control. This typically involves using a weaker base, a higher reaction temperature, and a longer reaction time to allow the reaction to reach equilibrium, favoring the formation of the more stable N4-isomer.

Troubleshooting Steps & Protocol:

  • Choice of Base and Temperature:

    • Recommendation: Use a weaker base such as Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) at elevated temperatures (e.g., 60-100 °C).

    • Rationale: Weaker bases establish an equilibrium between the neutral quinoxalinone and its N1- and N4-deprotonated forms. At higher temperatures, the initially formed kinetic N1-product can revert to the starting material or rearrange, allowing for the eventual formation of the more thermodynamically stable N4-product.[1][2]

  • Solvent Selection:

    • Recommendation: Polar aprotic solvents like DMF or DMSO are suitable for these higher temperature reactions.

Experimental Protocol for Preferential N4-Alkylation:

  • To a solution of this compound (1.0 equiv.) in DMF, add Potassium Carbonate (2.0-3.0 equiv.) and the alkyl halide (1.2 equiv.).

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

ParameterCondition for N4-Selectivity (Thermodynamic)Rationale
Base Weaker (e.g., K₂CO₃, Cs₂CO₃)Allows for equilibration between N1 and N4 anions.
Temperature High (e.g., 80 °C)Provides energy to overcome the barrier for the formation of the thermodynamic product.
Solvent High-boiling polar aprotic (e.g., DMF, DMSO)Suitable for higher reaction temperatures.
II. Challenges in N-Arylation

Question 3: I am attempting a Palladium-catalyzed N-arylation (Buchwald-Hartwig type reaction) and getting a mixture of N1 and N4 isomers. How can I improve the regioselectivity?

Answer: Regioselectivity in Buchwald-Hartwig amination of this scaffold can be challenging. The outcome is often highly dependent on the catalyst system (ligand and palladium precursor) and the base. Steric hindrance can play a significant role. The N4 position, being less sterically encumbered than the N1 position (which is flanked by the carbonyl group), is often favored, especially with bulky ligands.

Troubleshooting Steps:

  • Ligand Screening:

    • To favor N4-arylation: Start with bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos. These ligands are known to promote the arylation of anilines.

    • To potentially favor N1-arylation: Explore less bulky ligands. However, N-arylation of lactams can be challenging and may require specific catalyst systems. Some literature suggests that certain nitrogen- or oxygen-containing ligands can be effective for the N-arylation of amides.[5][6]

  • Base Selection:

    • A strong, non-nucleophilic base is typically required for Buchwald-Hartwig reactions. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are common choices. The choice of base can sometimes influence regioselectivity, so screening different bases is recommended.

Experimental Protocol for N-Arylation (General Guidance):

  • In a glovebox or under an inert atmosphere, combine the this compound (1.0 equiv.), aryl halide (1.2 equiv.), palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), ligand (4-10 mol%), and base (e.g., NaOtBu, 2.0 equiv.) in a reaction vial.

  • Add a degassed, anhydrous solvent (e.g., toluene or dioxane).

  • Seal the vial and heat to 80-110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS to determine the ratio of N1 to N4 products.

  • Work up by diluting with an organic solvent, filtering through celite, and purifying by column chromatography.

FAQs: Analytical Characterization and Downstream Reactions

Question 4: How can I definitively determine if I have the N1 or N4 isomer using NMR spectroscopy?

Answer: Distinguishing between the N1 and N4 isomers is readily achievable using a combination of 1D and 2D NMR techniques, particularly ¹H, ¹³C, and 2D correlation experiments like HMBC and NOESY.

Key Spectroscopic Differences:

  • ¹H NMR:

    • N1-Alkylation: The protons of the alkyl group on N1 will likely be deshielded due to the anisotropic effect of the adjacent carbonyl group.

    • N4-Alkylation: The protons of the alkyl group on N4 will be in a more typical N-alkyl aniline environment.

    • The methylene protons at the C3 position will show different chemical shifts and coupling patterns depending on which nitrogen is substituted.

  • ¹³C NMR:

    • The chemical shift of the carbonyl carbon (C2) will be sensitive to substitution at N1.

    • The chemical shifts of the aromatic carbons will be influenced differently by N1 versus N4 substitution.

  • 2D NMR (HMBC and NOESY): These are the most definitive methods.[7][8]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away.

      • For an N1-alkylated product, you will observe a correlation between the protons of the N1-alkyl group and the C2 (carbonyl) and C8a carbons.

      • For an N4-alkylated product, you will observe a correlation between the protons of the N4-alkyl group and the C5 and C4a carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other.

      • For an N1-alkylated product, a NOE correlation may be observed between the protons of the N1-alkyl group and the C8-H proton.

      • For an N4-alkylated product, a NOE correlation will be observed between the protons of the N4-alkyl group and the C5-H proton.

Diagram: Key HMBC and NOESY Correlations for Isomer Identification

Caption: Key 2D NMR correlations for distinguishing N1 and N4 isomers. Note: Actual images of the structures with arrows indicating correlations would be inserted here.

Question 5: Once I have my desired N-functionalized isomer, what are the typical conditions for a subsequent Suzuki-Miyaura coupling at the C6-bromo position?

Answer: The C6-bromo position on your N-functionalized quinoxalinone is well-suited for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The reaction conditions are generally robust and tolerant of the lactam functionality.

Experimental Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vial, add the N-functionalized this compound (1.0 equiv.), the desired boronic acid or boronic ester (1.2-1.5 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (5 mol%).

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/water 4:1 or toluene/ethanol/water).

  • Seal the vial and heat the mixture to 80-100 °C for 2-12 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute with ethyl acetate and water. Separate the layers, wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

Diagram: Experimental Workflow for Sequential Functionalization

G A 6-Bromo-3,4-dihydro- quinoxalin-2(1H)-one B Step 1: Regioselective N-Alkylation/Arylation A->B C Pure N1 or N4 Isomer B->C D Step 2: Suzuki-Miyaura Coupling at C6 C->D E Final Diversified Product D->E

Caption: Workflow for the sequential N-functionalization and C6-arylation.

References

Technical Support Center: Overcoming Poor Reactivity in Cross-Coupling Reactions with 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals encountering challenges with the cross-coupling of 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one. This resource is designed to provide in-depth, field-proven insights and actionable troubleshooting strategies to help you navigate the complexities of this specific transformation and achieve your desired synthetic outcomes.

Introduction: Understanding the Challenge

This compound is a valuable heterocyclic scaffold in medicinal chemistry. However, its successful functionalization via cross-coupling reactions is often hampered by the inherent electronic properties of the quinoxalinone ring system. The presence of two nitrogen atoms can lead to catalyst inhibition or the formation of undesired side products, resulting in low yields and complex reaction mixtures. This guide will address these common issues with practical, evidence-based solutions.

Troubleshooting Guide: A-Question-and-Answer Approach

This section is structured to directly address the most common problems encountered during the cross-coupling of this compound.

Question 1: My Suzuki-Miyaura coupling reaction with this compound is giving me very low to no yield. What are the likely causes and how can I fix it?

Low or no yield in a Suzuki-Miyaura coupling of this substrate is a frequent issue. The primary culprits are often related to suboptimal catalyst, ligand, base, or reaction conditions.

Immediate Troubleshooting Steps:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be effective. Consider using more electron-rich and sterically hindered ligands that promote oxidative addition and prevent catalyst deactivation.

    • Expert Recommendation: A combination of a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) with a biarylphosphine ligand such as SPhos, XPhos, or RuPhos is often a superior choice for challenging substrates. These ligands are known to stabilize the catalytic species and facilitate the reaction with electron-rich heterocycles.

  • Base Selection and Strength: The base plays a crucial role in the transmetalation step. An inappropriate base can lead to side reactions or fail to activate the boronic acid/ester.

    • Expert Recommendation: While inorganic bases like K₂CO₃ or Cs₂CO₃ are common, consider using a stronger, non-nucleophilic base like K₃PO₄. The choice of solvent is also linked to the base's effectiveness; for instance, K₃PO₄ is often used in ethereal solvents like dioxane or THF.

  • Solvent and Temperature: The reaction solvent and temperature can significantly impact the solubility of reagents and the reaction kinetics.

    • Expert Recommendation: Aprotic polar solvents such as 1,4-dioxane, toluene, or a mixture of toluene/water are generally effective. If you are using a lower boiling point solvent like THF, ensure your reaction temperature is appropriate. For sluggish reactions, increasing the temperature to 80-110 °C can be beneficial, provided the reagents are stable.

Experimental Protocol: A Robust Starting Point for Suzuki-Miyaura Coupling

Parameter Recommendation Rationale
Palladium Precatalyst Pd(OAc)₂ (2-5 mol%)Readily available and effective with appropriate ligands.
Ligand SPhos or XPhos (4-10 mol%)Promotes efficient oxidative addition and reductive elimination.
Base K₃PO₄ (2-3 equivalents)Strong, non-nucleophilic base that facilitates transmetalation.
Boronic Acid/Ester 1.2-1.5 equivalentsA slight excess ensures complete consumption of the starting material.
Solvent 1,4-Dioxane or Toluene/H₂O (e.g., 10:1)Good solvating power for both organic and inorganic reagents.
Temperature 80-110 °CProvides sufficient energy to overcome the activation barrier.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the catalyst and phosphine ligand.
Question 2: I am observing significant amounts of a de-brominated side product (3,4-dihydroquinoxalin-2(1H)-one). What is causing this and how can I minimize it?

The formation of a de-brominated (hydrodehalogenated) product is a common side reaction in cross-coupling, particularly with electron-rich aryl halides. This occurs when the aryl-palladium intermediate undergoes protonolysis instead of reacting with the coupling partner.

Root Causes and Solutions:

  • Source of Protons: The primary source of protons is often residual water in the solvent or reagents, or the boronic acid itself, which can undergo protodeboronation.

    • Expert Recommendation:

      • Dry Solvents and Reagents: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent or passing through an activated alumina column). Dry the base (K₃PO₄ or Cs₂CO₃) in a vacuum oven before use.

      • Use Boronic Esters: Consider using pinacol boronic esters (Bpin) instead of boronic acids. Boronic esters are generally more stable and less prone to protodeboronation.

  • Reaction Kinetics: If the rate of transmetalation is slow compared to the rate of protonolysis, de-bromination will be more prevalent.

    • Expert Recommendation:

      • Increase Concentration: Running the reaction at a higher concentration can favor the bimolecular transmetalation step over the unimolecular or pseudo-first-order protonolysis.

      • Optimize Catalyst/Ligand: As mentioned previously, a highly active catalyst system (e.g., a biarylphosphine ligand) can accelerate the desired cross-coupling pathway, outcompeting the de-bromination side reaction.

Troubleshooting Flowchart for De-bromination

start High De-bromination Observed check_water Check for Water Sources start->check_water dry_reagents Rigorously Dry Solvents & Reagents check_water->dry_reagents Yes use_bpin Switch to Boronic Ester (Bpin) check_water->use_bpin Consider check_kinetics Is Transmetalation Slow? dry_reagents->check_kinetics use_bpin->check_kinetics increase_conc Increase Reaction Concentration check_kinetics->increase_conc Yes end De-bromination Minimized check_kinetics->end No optimize_catalyst Optimize Catalyst/Ligand (e.g., use SPhos) increase_conc->optimize_catalyst optimize_catalyst->end

Caption: Decision-making workflow for addressing de-bromination.

Question 3: My Buchwald-Hartwig amination reaction is not proceeding. Are there specific conditions required for this substrate?

The Buchwald-Hartwig amination on the this compound scaffold can be challenging due to the potential for the N-H group on the quinoxalinone ring to interfere with the catalytic cycle.

Key Considerations and Recommendations:

  • N-H Interference and Protection: The acidic N-H proton of the lactam can react with the strong bases typically used in Buchwald-Hartwig aminations, potentially leading to catalyst inhibition or the formation of undesired N-arylated byproducts.

    • Expert Recommendation:

      • Protecting Group Strategy: If direct amination is problematic, consider protecting the N1 position of the quinoxalinone ring. A Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) group can be effective. This strategy temporarily masks the acidic proton, allowing the C-N coupling to proceed more cleanly. The protecting group can then be removed in a subsequent step.

      • Careful Base Selection: If proceeding without a protecting group, a weaker base like Cs₂CO₃ might be preferable to stronger bases like NaOtBu or LHMDS, which are more likely to deprotonate the lactam.

  • Catalyst System for Amination: The choice of ligand is paramount for successful C-N bond formation.

    • Expert Recommendation: For aminations, ligands such as BrettPhos or Josiphos-type ligands have shown broad applicability and high activity. A combination of Pd₂(dba)₃ and a suitable ligand is a common starting point.

Illustrative Workflow for Buchwald-Hartwig Amination

start Buchwald-Hartwig Amination Fails protect_n1 Protect N1 of Quinoxalinone (e.g., with Boc) start->protect_n1 run_amination Perform C-N Coupling on Protected Substrate protect_n1->run_amination deprotect Deprotect N1 run_amination->deprotect product Desired N-arylated Product deprotect->product

Caption: A protecting group strategy for successful amination.

Frequently Asked Questions (FAQs)

Q1: Can I use microwave irradiation to accelerate the cross-coupling of this compound?

A: Yes, microwave irradiation can be a very effective tool to accelerate these reactions. The rapid heating can significantly reduce reaction times and, in some cases, improve yields by minimizing the formation of degradation products. When transitioning from conventional heating to microwave conditions, it is advisable to start with a lower temperature and shorter reaction time and then optimize from there. Ensure you are using sealed microwave vials to prevent solvent evaporation.

Q2: What is the best way to monitor the progress of my reaction?

A: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the two most common and effective methods.

  • TLC: Provides a quick and inexpensive way to visualize the consumption of the starting material and the formation of the product.

  • LC-MS: Offers more definitive information, allowing you to track the masses of the starting material, product, and any major byproducts (like the de-brominated compound). This is particularly useful for confirming the identity of new spots observed on TLC.

Q3: Are there any specific purification challenges with the products of these reactions?

A: The products, being relatively polar due to the quinoxalinone core, can sometimes be challenging to purify by standard silica gel chromatography.

  • Reverse-Phase Chromatography: If your product is highly polar, reverse-phase flash chromatography (C18 silica) may provide better separation.

  • Trituration/Recrystallization: If the product is a solid, trituration with a suitable solvent (e.g., diethyl ether, hexanes) can be an effective way to remove nonpolar impurities. Recrystallization can be used to obtain highly pure material.

Technical Support Center: Enhancing the Biological Activity of 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one derivatives. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and strategic insights to help you navigate the complexities of synthesis, optimization, and biological evaluation of this promising heterocyclic scaffold.

Introduction

The this compound core is a privileged scaffold in medicinal chemistry, serving as a versatile starting point for the development of potent and selective inhibitors of various biological targets, including protein kinases and bromodomains. The bromine atom at the 6-position is a key functional handle, allowing for a wide range of synthetic modifications to explore the structure-activity relationship (SAR) and enhance the desired biological activity. This guide is designed to address common challenges and provide actionable strategies to accelerate your research and development efforts.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis and biological evaluation of this compound derivatives.

Q1: What are the primary biological targets for this compound derivatives?

A1: The 3,4-dihydroquinoxalin-2(1H)-one scaffold has been identified as a key fragment for inhibiting several important classes of enzymes. Notably, derivatives have shown potent activity as:

  • c-Jun N-terminal kinase 3 (JNK3) inhibitors: JNK3 is implicated in a range of neurodegenerative and inflammatory diseases.[1]

  • Apoptosis signal-regulated kinase 1 (ASK1) inhibitors: ASK1 is a potential therapeutic target for conditions such as non-alcoholic steatohepatitis.

  • Bromodomain and Extra-Terminal (BET) protein inhibitors, particularly BRD4: BRD4 is a key regulator of gene expression and is a target in oncology and inflammatory diseases.

  • Other Kinases: The quinoxalinone scaffold is known to interact with the ATP-binding pocket of various kinases, and derivatives have been explored as inhibitors of EGFR, VEGFR, and CDKs.[2]

Q2: My synthesis of the this compound core is resulting in low yields. What are the common causes and how can I improve it?

A2: Low yields in the synthesis of the core structure, typically formed by the condensation of 4-bromo-1,2-phenylenediamine with a suitable C2 synthon (e.g., chloroacetic acid or its derivatives), can be attributed to several factors:

  • Purity of Starting Materials: Ensure the 4-bromo-1,2-phenylenediamine is of high purity. Impurities can lead to side reactions and the formation of colored byproducts, complicating purification.

  • Reaction Conditions: The classical condensation often requires heating. Overheating can lead to decomposition. It's crucial to carefully control the temperature and reaction time.

  • Choice of Reagents and Catalyst: While the reaction can proceed without a catalyst, mild acidic or basic conditions can sometimes improve the yield and reaction rate. For instance, some protocols utilize an acid catalyst like hydrochloric acid.

  • Work-up and Purification: The product may have limited solubility. Ensure proper pH adjustment during workup to facilitate precipitation and minimize loss in the aqueous phase.

Q3: I am struggling with the solubility of my final compounds in aqueous buffers for biological assays. What strategies can I employ?

A3: Poor aqueous solubility is a common challenge with aromatic heterocyclic compounds. Here are several strategies to address this:

  • Co-solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the aqueous assay buffer. Be mindful of the final DMSO concentration, as it can affect biological assays.

  • Formulation Strategies:

    • Surfactants: The use of non-ionic surfactants can help to form micelles that encapsulate the compound, increasing its apparent solubility.

    • Cyclodextrins: These can form inclusion complexes with hydrophobic molecules, enhancing their solubility in aqueous solutions.

  • Structural Modification: If solubility issues persist and are hindering further development, consider incorporating polar functional groups into the molecule through synthesis. For example, adding a morpholine or piperazine moiety can significantly improve aqueous solubility.

Q4: How can I selectively functionalize the 6-bromo position without affecting other parts of the molecule?

A4: The bromine atom at the 6-position is well-suited for palladium-catalyzed cross-coupling reactions, which are generally highly selective. The reactivity of aryl halides in these reactions typically follows the order I > Br > Cl > F. This allows for selective coupling at the bromo-position even if other halogens are present. The Suzuki-Miyaura coupling is a widely used and robust method for this transformation.[3][4][5]

Part 2: Strategies for Enhancing Biological Activity

The following section details key strategies to modify the this compound scaffold to improve potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the core structure is crucial for optimizing biological activity. Key positions for modification include the N1 and N4 positions of the dihydroquinoxalinone ring, the C3 position, and the C6-bromo position.

  • Substitution at the C6-Position (via Suzuki Coupling):

    • Replacing the bromine atom with various aryl or heteroaryl groups via Suzuki-Miyaura coupling is a primary strategy to explore the SAR.[3][4]

    • The nature of the substituent can influence interactions with the target protein. For kinase inhibitors, these groups can extend into solvent-exposed regions or form additional interactions with the protein surface.

    • The electronic properties of the introduced group can modulate the overall electron density of the quinoxalinone core, affecting its binding affinity.

  • Functionalization at the N1 and N4 Positions:

    • Alkylation or arylation at the N1 and N4 positions can significantly impact activity and solubility.

    • The introduction of small alkyl groups or more complex side chains can be used to probe specific pockets in the target protein.

    • For example, in the development of BRD4 inhibitors, modifications at these positions are crucial for interacting with the acetyl-lysine binding pocket.

  • Modification at the C3-Position:

    • The C3 position is another key site for diversification. Direct C-H functionalization methods have emerged as powerful tools for introducing a variety of substituents at this position.

    • For JNK3 inhibitors, a (Z)-3-(2-oxo-2-arylethylidene) substituent at the C3 position has been shown to be critical for potent inhibition.[1]

Visualizing Modification Strategies

The following diagram illustrates the key positions on the this compound scaffold that are amenable to chemical modification to enhance biological activity.

Caption: Key modification sites on the core scaffold.

Part 3: Troubleshooting Experimental Issues

This section provides a troubleshooting guide for common experimental problems encountered during the synthesis and purification of this compound derivatives.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction / Low Conversion - Insufficient reaction time or temperature.- Deactivated catalyst (for cross-coupling reactions).- Poor quality of reagents or solvents.- Monitor the reaction closely by TLC or LC-MS and adjust the reaction time accordingly.- For Pd-catalyzed reactions, ensure an inert atmosphere and use freshly degassed solvents. Consider using a different palladium source or ligand.- Use freshly distilled solvents and high-purity starting materials.
Formation of Multiple Products / Side Reactions - Lack of regioselectivity in the initial cyclization.- Competing side reactions, such as over-alkylation or debromination.- For regioselectivity issues, consider using protecting groups or modifying the reaction conditions (e.g., temperature, catalyst) to favor the desired isomer.[4][6][7]- Use stoichiometric amounts of reagents, especially for alkylation, to avoid multiple additions.- For Suzuki couplings, ensure the reaction is not run for an excessively long time at high temperatures to minimize debromination.
Difficulty in Product Purification - Co-elution of the product with starting materials or byproducts on silica gel.- Product is insoluble in common chromatography solvents.- Product "oils out" during recrystallization.- If silica gel chromatography is ineffective, consider using a different stationary phase like alumina or reverse-phase C18 silica. Preparative HPLC can also be a powerful tool.[3][8]- For highly insoluble compounds, try dissolving them in a minimal amount of a stronger solvent (e.g., DMF, DMSO) and loading them onto silica gel for dry-loading.- If oiling out occurs during recrystallization, try using a different solvent system, cooling the solution more slowly, or adding a seed crystal.[9]
Product Decomposition - Instability of the compound to air, light, or acidic/basic conditions.- Store the purified compound under an inert atmosphere, protected from light.- Avoid harsh acidic or basic conditions during workup and purification if the compound is sensitive. Use a neutral workup and purification system (e.g., deactivating silica gel with triethylamine).[8]

Part 4: Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the core scaffold and its subsequent functionalization.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the core scaffold via the condensation of 4-bromo-1,2-phenylenediamine with chloroacetyl chloride followed by cyclization.

Step 1: Acylation of 4-bromo-1,2-phenylenediamine

  • To a solution of 4-bromo-1,2-phenylenediamine (1.0 eq) in a suitable solvent (e.g., THF or DCM) at 0 °C, add a base such as triethylamine (1.1 eq).

  • Slowly add a solution of chloroacetyl chloride (1.05 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(2-amino-4-bromophenyl)-2-chloroacetamide.

Step 2: Intramolecular Cyclization

  • Dissolve the crude product from Step 1 in a suitable solvent such as ethanol or DMF.

  • Add a base (e.g., sodium ethoxide or potassium carbonate, 1.5 eq).

  • Heat the reaction mixture to reflux (typically 80-100 °C) for 4-8 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by vacuum filtration, wash with water and a small amount of cold ethanol.

  • Dry the solid under vacuum to afford this compound. The product can be further purified by recrystallization from ethanol or by column chromatography.[10]

Protocol 2: Suzuki-Miyaura Coupling at the C6-Position

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.[3][4][5]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq or PdCl₂(dppf), 0.03 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, or DMF)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent via syringe, followed by the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 6-aryl-3,4-dihydroquinoxalin-2(1H)-one.

Workflow for Suzuki Coupling

Suzuki_Workflow Start Combine Reactants: - 6-Bromo-quinoxalinone - Boronic Acid - Base Inert Establish Inert Atmosphere (Ar or N2) Start->Inert Add_Solv_Cat Add Degassed Solvent and Palladium Catalyst Inert->Add_Solv_Cat Heat Heat Reaction Mixture (80-100 °C) Add_Solv_Cat->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product Pure 6-Aryl-quinoxalinone Purify->Product

Caption: Experimental workflow for Suzuki coupling.

Part 5: Data Presentation

The following table summarizes representative biological activity data for a series of 3,4-dihydroquinoxalin-2(1H)-one derivatives as kinase inhibitors. This data illustrates how modifications to the core structure can impact potency and selectivity.

Compound IDR¹ (at C6)R² (at C3)Target KinaseIC₅₀ (nM)Reference
J46 H(Z)-3-(2-(naphthalen-1-yl)-2-oxoethylidene)JNK3-[1]
J46-37 HModified (Z)-3-(2-oxo-2-arylethylidene)JNK3Potent[1]
Cpd 40 Pyrimidin-2-ylaminoHBRD412.7[2]
Cpd 40 Pyrimidin-2-ylaminoHCDK922.4[2]
ASK1 Inh DibromoTriazolylpyridineASK130.17

Note: This table is a representative example. Specific IC₅₀ values for 6-bromo analogs should be determined experimentally.

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its quinoxalinone core is a scaffold found in numerous biologically active molecules.[1] Accurate and comprehensive analytical characterization is paramount to ensuring the identity, purity, and quality of this compound for any research or development application. This guide provides an in-depth comparison of key analytical methods for the characterization of this compound, complete with detailed experimental protocols and supporting data.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for selecting appropriate analytical techniques and interpreting the resulting data.

PropertyValueSource
Molecular Formula C₈H₇BrN₂OPubChem[2][3]
Molecular Weight 227.06 g/mol PubChem[2][3]
CAS Number 854584-01-3ChemicalBook[4]
Appearance Off-white to pale yellow solidGeneric observation
Purity >98% (typical)Lab-Chemicals.com[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Acquire the spectrum on a 400 MHz NMR spectrometer.

  • Data Acquisition: Obtain the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual DMSO peak at 2.50 ppm.

Hypothetical ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
10.55s1HN1-H
7.15d, J = 2.0 Hz1HH-5
7.05dd, J = 8.4, 2.0 Hz1HH-7
6.70d, J = 8.4 Hz1HH-8
5.80s (br)1HN4-H
3.30s2HH-3

Rationale for Hypothetical Data: The chemical shifts and multiplicities are predicted based on the analysis of similar quinoxalinone structures.[6][7] The downfield shift of the aromatic protons is expected due to the electron-withdrawing nature of the bromine atom and the amide functionality. The broad singlet for the N4-H is characteristic of an amine proton.

¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve 20-50 mg of this compound in approximately 0.7 mL of DMSO-d₆.

  • Instrumentation: Acquire the spectrum on a 100 MHz NMR spectrometer.

  • Data Acquisition: Obtain a proton-decoupled spectrum to simplify the spectrum to single lines for each carbon. A sufficient number of scans is required due to the low natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing to the DMSO-d₆ peak at 39.52 ppm.

Hypothetical ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
167.0C-2 (C=O)
144.5C-4a
131.0C-8a
129.5C-7
126.0C-5
115.0C-8
112.0C-6 (C-Br)
45.0C-3

Rationale for Hypothetical Data: The chemical shifts are estimated based on known values for quinoxalinone and related heterocyclic systems.[6][8] The carbonyl carbon (C-2) is expected to be the most downfield. The carbon attached to the bromine (C-6) will be shifted to a characteristic range.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument acquire Acquire FID Data instrument->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference integrate Integrate & Assign Peaks (¹H NMR) reference->integrate assign Assign Peaks (¹³C NMR) reference->assign

NMR Experimental Workflow

Mass Spectrometry (MS)

Principle: Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Experimental Protocol:

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like HPLC or GC.

  • Ionization: Utilize a suitable ionization technique. Electron Impact (EI) is a common method for generating fragment ions, while Electrospray Ionization (ESI) is a softer technique that often yields the intact molecular ion.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the separated ions to generate a mass spectrum.

Hypothetical Mass Spectrometry Data (Electron Impact):

m/zRelative Intensity (%)Assignment
22898[M+2]⁺ (with ⁸¹Br)
226100[M]⁺ (with ⁷⁹Br)
19825[M - CO]⁺
14740[M - Br]⁺
11935[M - Br - CO]⁺

Rationale for Hypothetical Data: The presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio will result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units.[9][10] The fragmentation pattern is predicted based on the expected cleavage of the amide bond and the loss of the bromine atom.

MS_Workflow cluster_sample Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis & Detection sample Introduce Sample ionization Ionize Molecules (e.g., EI, ESI) sample->ionization analyzer Separate Ions by m/z ionization->analyzer detector Detect Ions analyzer->detector spectrum Generate Mass Spectrum detector->spectrum

Mass Spectrometry Workflow

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a cornerstone technique for determining the purity of a compound and for separating it from any impurities. A high-pressure pump forces a solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). Each component in the mixture interacts slightly differently with the stationary phase, causing them to separate as they flow out of the column.

Experimental Protocol:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute as necessary.

  • Instrumentation: Use a standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient Program: Start with a higher percentage of A and gradually increase the percentage of B to elute the compound. A typical gradient might be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-20 min, 95-5% B; 20-25 min, 5% B.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The purity of the compound is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Hypothetical HPLC Data:

Retention Time (min)Area (%)Identity
2.50.5Impurity 1
8.299.0This compound
10.10.5Impurity 2

Rationale for Hypothetical Data: The retention time is estimated based on the polarity of the molecule and typical reverse-phase chromatography conditions for similar heterocyclic compounds.[2][11] The purity is presented as a high value, which is expected for a well-synthesized and purified compound.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis mobile_phase Prepare Mobile Phase sample_prep Prepare Sample Solution inject Inject Sample sample_prep->inject separate Separation on Column inject->separate detect UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram analyze Analyze Peak Area and Retention Time chromatogram->analyze purity Determine Purity analyze->purity

HPLC Purity Analysis Workflow

Comparison of Analytical Methods

MethodInformation ProvidedAdvantagesLimitations
¹H NMR Structural elucidation, proton environment, purity estimationHighly detailed structural information, non-destructiveRequires relatively pure sample, can be complex to interpret
¹³C NMR Carbon skeleton, number of unique carbonsComplementary to ¹H NMR for structural confirmationLower sensitivity than ¹H NMR, requires more sample and longer acquisition times
Mass Spectrometry Molecular weight, elemental formula, fragmentation patternHigh sensitivity, provides molecular weight confirmationCan be destructive, may not provide detailed stereochemical information
HPLC Purity, separation of impurities, quantificationHigh resolution and sensitivity for purity determination, robust and reproducibleDoes not provide structural information on its own
X-ray Crystallography Absolute 3D molecular structureUnambiguous structural determinationRequires a suitable single crystal, which can be difficult to obtain

Conclusion

A multi-technique approach is essential for the comprehensive characterization of this compound. NMR spectroscopy is indispensable for unambiguous structural elucidation, while mass spectrometry provides crucial confirmation of the molecular weight and elemental composition. HPLC is the gold standard for assessing purity. When suitable crystals can be obtained, X-ray crystallography offers the ultimate confirmation of the three-dimensional structure. By employing these methods in a complementary fashion, researchers can ensure the quality and integrity of this important chemical entity for its intended applications in drug discovery and development.

References

A Senior Application Scientist's Comparative Guide to the HPLC and LC-MS Purity Analysis of 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one, a scaffold of significant interest in medicinal chemistry, rigorous analytical characterization is paramount.[1] Impurities, whether arising from the synthesis, degradation, or storage, can have unintended pharmacological or toxicological effects.[2] Therefore, the deployment of robust, validated analytical methods is a non-negotiable aspect of the development lifecycle.

This guide provides an in-depth comparison of two powerful and complementary analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the purity assessment of this compound. We will move beyond procedural descriptions to explore the rationale behind methodological choices, offering insights grounded in practical application and scientific principle.

The Analytical Imperative: Why HPLC and LC-MS?

The choice of an analytical technique is dictated by the information required. For purity analysis, the primary goals are twofold: to quantify the main component relative to any impurities and to identify the structure of those impurities.

  • High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical purity analysis.[3] Its strength lies in its ability to separate components of a mixture with high resolution, allowing for precise quantification. When coupled with a UV detector, it provides a robust method for routine quality control where the impurities are known and characterized.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) elevates the analytical capability by coupling the superior separation power of HPLC with the definitive identification power of mass spectrometry.[4] It provides not just retention time data but also mass-to-charge ratio (m/z) information, which is critical for identifying unknown impurities and confirming the identity of the main peak.

Foundational Strategy: Reversed-Phase Chromatography

For a molecule like this compound, which possesses moderate polarity, reversed-phase (RP) chromatography is the method of choice.[5] In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar.[5] The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. Less polar compounds interact more strongly and are retained longer, while more polar compounds elute earlier.

The causality for this choice is rooted in its versatility and reproducibility. By modulating the ratio of a polar aqueous solvent (like water) and a less polar organic solvent (like acetonitrile or methanol), we can finely tune the retention and separation of the analyte from its potential impurities.[5] The inclusion of a small percentage of an acid, such as formic acid, in the mobile phase is critical for obtaining sharp, symmetrical peaks by ensuring the consistent protonation of acidic and basic functional groups on the analyte and any impurities.[3]

Comparative Analysis: HPLC-UV vs. LC-MS

The decision to use HPLC-UV versus LC-MS often depends on the stage of drug development and the specific question being asked. The following table provides a direct comparison of their capabilities in the context of analyzing this compound.

FeatureHPLC-UVLC-MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio.
Information Provided Quantitative (purity based on area %), Retention Time.Quantitative, Retention Time, Molecular Weight, Structural Fragments (MS/MS).
Selectivity Good; depends on chromatographic resolution.Excellent; can distinguish co-eluting peaks with different masses.
Sensitivity Good (ng range).Excellent (pg to fg range). Ideal for trace impurity detection.[2]
Impurity Identification Limited to comparison with known reference standards.Enables identification of unknown impurities via mass determination.
Confirmation of Analyte Based on retention time matching with a standard.Confirmed by both retention time and accurate mass, including isotopic pattern.
Cost & Complexity Lower cost, simpler operation and maintenance.Higher initial investment, more complex operation and data analysis.
Typical Application Routine quality control, release testing, stability studies.Impurity profiling, metabolite identification, forced degradation studies.

To assist in selecting the appropriate technique, the following decision-making workflow is proposed.

G start Analytical Goal for This compound q1 Need to Identify Unknown Impurities or Confirm Structure? start->q1 q2 Routine QC for Known Impurities and Purity Assay? q1->q2  No lcms Use LC-MS (Provides MW and structural data) q1->lcms  Yes hplcuv Use HPLC-UV (Robust, cost-effective quantification) q2->hplcuv  Yes both Use Both (LC-MS for characterization, HPLC-UV for routine QC) q2->both  Uncertain/ Need Both

Caption: Decision tree for selecting an analytical technique.

The Bromine Isotopic Signature: A Key Diagnostic Tool in MS

A significant advantage of using mass spectrometry for this particular analyte is the natural isotopic abundance of bromine. Bromine exists as two major isotopes, 79Br and 81Br, in an approximate 1:1 ratio.[6][7] Consequently, any ion containing a single bromine atom will appear in the mass spectrum as a characteristic pair of peaks (a doublet) of nearly equal intensity, separated by two mass units (m/z and m/z+2).[8] This distinctive pattern is a powerful diagnostic tool that provides high confidence in identifying the parent compound and any bromine-containing impurities or fragments, even at trace levels.[9]

G Expected MS Fragmentation of this compound cluster_0 Ion Source (ESI+) cluster_1 Collision Cell (MS/MS) Parent [M+H]+ m/z 227/229 Frag1 Loss of CO [M+H-CO]+ m/z 199/201 Parent->Frag1 -CO Frag2 Loss of CH2NH [M+H-CH2NH]+ m/z 198/200 Parent->Frag2 -CH2NH Frag3 Loss of Br radical [M+H-Br]+ m/z 148 Parent->Frag3 -Br

Caption: Predicted MS/MS fragmentation pathways for the analyte.

Experimental Protocols

The following protocols are presented as robust starting points for method development and validation, adhering to principles outlined in regulatory guidelines such as those from the International Council for Harmonisation (ICH).[10][11]

Protocol 1: HPLC-UV Purity Determination

This method is designed for reliable quantification and routine quality control.

  • Instrumentation & Columns:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Reagents & Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

    • Rationale: Formic acid ensures consistent analyte ionization for better peak shape, and acetonitrile is a common organic modifier providing good separating power for a wide range of compounds.[3]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm or at the absorbance maximum of the analyte.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

    • Rationale: A gradient elution is essential to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and eluted from the column in a reasonable time with good peak shape.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., Methanol or a mixture of Acetonitrile/Water) to a final concentration of approximately 1.0 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection to protect the column from particulates.

  • System Suitability:

    • Before analysis, inject a standard solution multiple times (n=5). The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%. This ensures the system is performing consistently.

  • Data Analysis:

    • Calculate purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100. This method assumes all impurities have a similar UV response factor to the API. For higher accuracy, relative response factors should be determined.

Protocol 2: LC-MS Impurity Identification

This method is optimized for the detection and tentative identification of unknown impurities.

  • Instrumentation:

    • LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Rationale: ESI is a soft ionization technique suitable for moderately polar, thermally labile molecules, minimizing in-source fragmentation and preserving the molecular ion.

  • LC Conditions:

    • The same column and mobile phases as the HPLC-UV method can be used. Using MS-grade solvents and additives (e.g., formic acid) is critical to avoid ion suppression and background noise.

  • MS Conditions:

    • Scan Range: m/z 100-500. This range will cover the parent compound and most expected impurities.

    • Data Acquisition: Full scan mode to detect all ions. For structural information, use tandem MS (MS/MS) or data-dependent acquisition (DDA) to trigger fragmentation of selected precursor ions.

    • Collision Energy (for MS/MS): Apply a range of energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.[9]

  • Sample Preparation:

    • Prepare samples as in the HPLC method, but at a lower concentration (e.g., 0.1 mg/mL) to avoid saturating the MS detector.

  • Data Analysis:

    • Extract ion chromatograms for the expected molecular ion of the API ([M+H]+ at m/z 227/229).

    • Examine the total ion chromatogram (TIC) for peaks corresponding to impurities.

    • For each impurity peak, analyze the mass spectrum to determine its molecular weight. Look for the characteristic Br isotopic pattern.

    • Use accurate mass data to predict the elemental composition of the impurities.

    • Analyze MS/MS fragmentation patterns to elucidate the structure of the impurities.

Hypothetical Data and Interpretation

A typical HPLC analysis of a synthesized batch of this compound might yield the following results.

Peak No.Retention Time (min)Area (%)Possible Identity (from LC-MS)
13.50.15Starting Material (e.g., a bromo-aniline derivative)
28.20.45Unknown Impurity (MW determined by MS)
312.599.25This compound
415.80.15Dimerization By-product

This data indicates a high-purity batch (99.25%), with minor impurities that can be further investigated and controlled by optimizing the synthetic process.[12]

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Detection & Data Processing cluster_3 Phase 4: Reporting SamplePrep Sample Preparation (1 mg/mL in MeOH, Filter) Analysis LC Separation (C18, Gradient Elution) SamplePrep->Analysis StdPrep Standard Preparation (Reference Standard) StdPrep->Analysis UV UV Detection (Quantification) Analysis->UV MS MS Detection (Identification) Analysis->MS DataProc Data Processing (Integration, Spectrum Analysis) UV->DataProc MS->DataProc Report Final Purity Report (Impurity Profile) DataProc->Report

Caption: General workflow for purity analysis of the target compound.

Conclusion

The purity analysis of this compound requires a strategic application of modern analytical techniques. HPLC-UV stands as a robust, reliable, and cost-effective method for routine quality control and quantification once impurity profiles are established. However, during development and for comprehensive characterization, LC-MS is indispensable. Its ability to provide molecular weight and structural data is critical for identifying unknown impurities, confirming product identity with high confidence through its characteristic bromine isotopic signature, and ultimately ensuring the safety and quality of the final drug substance. The two techniques are not competitors but powerful partners in the rigorous scientific endeavor of drug development.

References

The Bromine Advantage: A Comparative Guide to the Biological Activity of Brominated vs. Non-Brominated Dihydroquinoxalinones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the dihydroquinoxalinone scaffold represents a privileged structure, forming the core of compounds with a wide array of biological activities, including potent anticancer and antimicrobial properties. A key strategy in the optimization of these molecules is halogenation, with bromination emerging as a particularly effective approach to enhance therapeutic potential. This guide provides an in-depth comparison of the biological activity of brominated dihydroquinoxalinones against their non-brominated counterparts, supported by experimental data from related heterocyclic compounds and detailed methodologies for evaluation.

The Strategic Role of Bromination in Drug Design

The introduction of a bromine atom into a molecular scaffold is a deliberate and strategic decision in drug design, aimed at favorably altering the pharmacokinetic and pharmacodynamic properties of the compound.[1][2] Bromination can lead to:

  • Enhanced Binding Affinity: The bromine atom, through its ability to form halogen bonds, can create additional stabilizing interactions with biological targets, leading to increased potency.[1]

  • Improved Lipophilicity: The increased lipophilicity of brominated compounds can enhance their ability to cross cellular membranes, leading to better bioavailability and cellular uptake.[3]

  • Modulated Metabolism: Bromination can influence the metabolic stability of a compound, potentially leading to a longer half-life and sustained therapeutic effect.[2]

These factors collectively contribute to the often-observed increase in the biological activity of brominated compounds compared to their non-brominated parent molecules.

Comparative Biological Activity: A Focus on Anticancer and Antimicrobial Effects

While direct comparative studies on a wide range of brominated versus non-brominated dihydroquinoxalinones are emerging, compelling evidence from closely related quinoline and quinoxalinone structures highlights the significant positive impact of bromination on biological activity.

Anticancer Activity

The antiproliferative effects of dihydroquinoxalinone derivatives are a major area of investigation. Studies on related quinoline scaffolds have demonstrated a substantial increase in anticancer activity upon bromination.[4] For instance, the bromination of a trimethoxyquinoline derivative resulted in a significant enhancement of its antiproliferative activity against various cancer cell lines, with IC50 values dropping into the low micromolar range.[4] This suggests that the presence of bromine atoms on the dihydroquinoxalinone core could similarly potentiate its anticancer effects.

Table 1: Comparative Anticancer Activity of Brominated vs. Non-Brominated Quinolines (as a proxy for Dihydroquinoxalinones)

Compound ClassCancer Cell LineIC50 (µM)Reference
Non-Brominated MethoxyquinolineC6 (Glioblastoma)> 75 µg/mL[4]
HeLa (Cervical Cancer)> 75 µg/mL[4]
HT29 (Colon Cancer)> 75 µg/mL[4]
Brominated MethoxyquinolineC6 (Glioblastoma)15.4[4]
HeLa (Cervical Cancer)26.4[4]
HT29 (Colon Cancer)15.0[4]

The proposed mechanism for the anticancer activity of many quinoxalinone derivatives involves the inhibition of key cellular processes such as tubulin polymerization or the function of topoisomerase enzymes, leading to cell cycle arrest and apoptosis.[4][5]

Antimicrobial Activity

Quinoxalinone derivatives have been recognized for their broad-spectrum antimicrobial properties.[6][7] While specific data on brominated dihydroquinoxalinones is limited, studies on halogenated (particularly fluorinated) analogs show enhanced antibacterial activity compared to their non-halogenated counterparts.[6] It is hypothesized that the increased lipophilicity conferred by the halogen atom facilitates the compound's penetration through the bacterial cell wall.

Table 2: Comparative Antibacterial Activity of Halogenated vs. Non-Halogenated Dihydroquinoxalinone Derivatives

Compound ClassBacterial StrainActivity LevelReference
Non-Halogenated DihydroquinoxalinoneStaphylococcus aureusModerate[8]
Escherichia coliModerate[8]
Fluoro-substituted DihydroquinoxalinoneVarious bacterial strainsGood to Equipotent[6]

Experimental Protocols

To enable researchers to validate and expand upon these findings, detailed protocols for key biological assays are provided below.

Protocol 1: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of test compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., HeLa, HT29, C6)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (brominated and non-brominated dihydroquinoxalinones)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compounds against various bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO. Create a series of two-fold dilutions in MHB in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing the Mechanism of Action

The enhanced biological activity of brominated dihydroquinoxalinones can be attributed to their improved interaction with molecular targets within key cellular pathways.

anticancer_pathway cluster_cell Cancer Cell Brominated_DHQ Brominated Dihydroquinoxalinone Tubulin Tubulin Dimers Brominated_DHQ->Tubulin Inhibition Microtubules Microtubule Formation Tubulin->Microtubules Polymerization Mitosis Mitosis Microtubules->Mitosis Cell_Cycle_Arrest G2/M Arrest Mitosis->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of anticancer activity for brominated dihydroquinoxalinones via tubulin polymerization inhibition.

experimental_workflow cluster_invitro In Vitro Evaluation Synthesis Compound Synthesis (Brominated & Non-Brominated DHQs) Anticancer_Screening Anticancer Screening (MTT Assay) Synthesis->Anticancer_Screening Antimicrobial_Screening Antimicrobial Screening (Broth Microdilution) Synthesis->Antimicrobial_Screening IC50 Determine IC50 Values Anticancer_Screening->IC50 MIC Determine MIC Values Antimicrobial_Screening->MIC

References

validation of 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one as a JNK3 inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

<-4>## A Researcher's Guide to the Validation of 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one as a JNK3 Inhibitor

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and characterize this compound as a selective inhibitor of c-Jun N-terminal kinase 3 (JNK3). We will delve into the scientific rationale behind experimental choices, present objective comparisons with alternative inhibitors, and provide detailed protocols to ensure scientific integrity and reproducibility.

Introduction: JNK3 as a Therapeutic Target in Neurodegeneration

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family that play a pivotal role in cellular responses to stress signals like inflammation and apoptosis.[1][2][3] The JNK family has three main isoforms: JNK1, JNK2, and JNK3.[1][4][5] While JNK1 and JNK2 are widely expressed throughout the body, JNK3 is predominantly found in the central nervous system (CNS), heart, and testes.[1][4][5][6]

This tissue-specific expression makes JNK3 a highly attractive therapeutic target. Over-activation of JNK3 is strongly implicated in neuronal apoptosis (programmed cell death) and has been linked to the pathogenesis of several neurodegenerative diseases, including Alzheimer's, Parkinson's, and cerebral ischemia (stroke).[1][4][7][8] Consequently, the development of potent and selective JNK3 inhibitors is a promising strategy for neuroprotective therapies.[4][9]

This compound has emerged as a compound of interest based on its core structure, which is present in other identified JNK3 inhibitors.[10] However, rigorous experimental validation is essential to confirm its efficacy, selectivity, and mechanism of action before it can be considered a reliable tool compound for research or a lead candidate for drug development.

The JNK Signaling Cascade: A Mechanistic Overview

Understanding the JNK signaling pathway is crucial for designing and interpreting validation assays. The pathway is a multi-tiered kinase cascade activated by cellular stress.

JNK_Pathway cluster_input Cellular Stressors cluster_cascade MAPK Cascade cluster_output Downstream Effects Stress Environmental Stress Inflammatory Cytokines MAPKKK MAPKKK (e.g., ASK1, MEKK1) Stress->MAPKKK MAPKK MAPKK (MKK4, MKK7) MAPKKK->MAPKK JNK3 JNK3 MAPKK->JNK3 TranscriptionFactors Transcription Factors (c-Jun, ATF2) JNK3->TranscriptionFactors Apoptosis Neuronal Apoptosis & Gene Expression TranscriptionFactors->Apoptosis Inhibitor 6-Bromo-3,4-dihydro- quinoxalin-2(1H)-one Inhibitor->JNK3 Inhibition

Caption: Simplified JNK3 signaling pathway leading to neuronal apoptosis.

Comparative Landscape: Benchmarking Against Known JNK Inhibitors

To objectively assess the performance of this compound, it is essential to compare it against established JNK inhibitors. SP600125 is a widely used, first-generation pan-JNK inhibitor that serves as a common benchmark.

Why this comparison is critical: A novel inhibitor should ideally demonstrate superior potency (a lower concentration required for inhibition) and/or better selectivity for JNK3 over other kinases compared to existing compounds. Poor selectivity can lead to off-target effects, confounding experimental results and potentially causing unwanted side effects in a therapeutic context.[11]

CompoundJNK1 IC₅₀ (nM)JNK2 IC₅₀ (nM)JNK3 IC₅₀ (nM)Selectivity ProfileMechanism
SP600125 40[12][13]40[12][13]90[12][13]Pan-JNK inhibitor with activity against other kinases at higher concentrations.[12][14]ATP-competitive, Reversible[12][15][16]
6-Bromo-3,4-dihydro-quinoxalin-2(1H)-one To be determinedTo be determinedTo be determinedTo be determinedTo be determined

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Validation Workflow: A Step-by-Step Approach

A rigorous validation process involves a tiered approach, starting with direct biochemical assays and progressing to more complex cell-based models.[17]

Validation_Workflow cluster_biochemical Tier 1: Biochemical Assays (In Vitro) cluster_cellular Tier 2: Cell-Based Assays (In Cellulo) cluster_selectivity Tier 3: Selectivity Profiling Binding Binding Assay (e.g., DSF/FTS) Activity Kinase Activity Assay (e.g., ADP-Glo™) Binding->Activity Confirms direct interaction Phospho Target Engagement (Western Blot for p-c-Jun) Activity->Phospho Validates IC₅₀ Kinome Kinome-wide Panel Screen Activity->Kinome Assesses off-target effects Viability Functional Outcome (Neuroprotection Assay) Phospho->Viability Confirms cellular efficacy

Caption: Tiered workflow for comprehensive JNK3 inhibitor validation.

Tier 1: Biochemical Assays (In Vitro)

These initial assays determine if the compound directly interacts with and inhibits the purified JNK3 enzyme.

  • Principle of the Assay: DSF, also known as a thermal shift assay, measures the change in a protein's melting temperature (Tm) upon ligand binding.[18] A potent binder will stabilize the protein, resulting in a significant positive shift in its Tm.[18][19] This technique is fast, cost-effective, and confirms direct physical interaction.[19][20]

  • Experimental Protocol:

    • Reagent Preparation:

      • Prepare a solution of purified recombinant JNK3 protein (e.g., 2 µM) in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

      • Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series.

      • Prepare a fluorescent dye solution (e.g., SYPRO Orange) as per the manufacturer's instructions.

    • Assay Setup (96-well or 384-well PCR plate):

      • To each well, add the JNK3 protein solution.

      • Add 1 µL of the compound from the serial dilution series (and DMSO-only as a negative control; SP600125 as a positive control).

      • Add the fluorescent dye.

    • Data Acquisition:

      • Place the plate in a real-time PCR instrument.

      • Run a melt curve program, gradually increasing the temperature (e.g., from 25°C to 95°C) while continuously monitoring fluorescence.

    • Data Analysis:

      • The Tm is the temperature at which the fluorescence signal is at its peak.

      • Plot the change in melting temperature (ΔTm) against the compound concentration to determine the binding affinity.

  • Principle of the Assay: This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[21] The ADP is converted to ATP, which is then used by a luciferase to generate a light signal.[21] The luminescent signal is directly proportional to JNK3 activity, and a decrease in signal indicates inhibition.[21][22]

  • Experimental Protocol:

    • Reagent Preparation:

      • Prepare a serial dilution of this compound and control inhibitors in a buffer compatible with the JNK3 enzyme.

      • Prepare a reaction mixture containing JNK3 kinase buffer, a suitable substrate (e.g., ATF2 peptide), and ATP.[2][22]

    • Kinase Reaction (384-well plate):

      • Dispense 1 µL of the diluted compound or DMSO control into the wells.[6]

      • Add 2 µL of purified JNK3 enzyme solution.[6][22]

      • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.[6][22]

      • Incubate at room temperature for 60 minutes.[2][6]

    • Signal Generation:

      • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[22]

      • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[22]

    • Data Acquisition & Analysis:

      • Measure luminescence using a plate reader.

      • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

      • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Tier 2: Cell-Based Assays (In Cellulo)

After confirming biochemical activity, it is crucial to verify that the inhibitor is active in a more physiologically relevant cellular environment.[17]

  • Principle of the Assay: This assay confirms that the inhibitor can enter cells and block the JNK3 signaling pathway at its intended target. Activated JNK phosphorylates the transcription factor c-Jun at specific residues (Serine 63 and 73).[1] A successful inhibitor will reduce the levels of phosphorylated c-Jun (p-c-Jun) in cells stimulated to activate the JNK pathway.

  • Experimental Protocol:

    • Cell Culture and Treatment:

      • Culture a relevant neuronal cell line (e.g., SH-SY5Y) in appropriate media.

      • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

      • Induce JNK pathway activation by treating cells with a stressor (e.g., Anisomycin or UV radiation). Include an untreated control group.

    • Protein Extraction:

      • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

      • Determine the protein concentration of each lysate using a BCA assay.

    • Western Blotting:

      • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

      • Block the membrane to prevent non-specific antibody binding.

      • Incubate the membrane with a primary antibody specific for phospho-c-Jun (Ser63/73).

      • As a loading control, re-probe the same membrane with an antibody for total c-Jun or a housekeeping protein like GAPDH.

      • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detection and Analysis:

      • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

      • Quantify the band intensities. A dose-dependent decrease in the p-c-Jun/total c-Jun ratio indicates effective target engagement.

  • Principle of the Assay: This experiment assesses whether inhibiting JNK3 with the test compound can protect neurons from a death-inducing stimulus, which is the ultimate therapeutic goal.

  • Experimental Protocol:

    • Cell Culture:

      • Plate primary cortical neurons or a neuronal cell line in 96-well plates.[23]

    • Treatment:

      • Pre-treat the cells with a dose range of this compound for 1-2 hours.

      • Induce neuronal apoptosis by adding a neurotoxic agent (e.g., aggregated Amyloid-β peptide for an Alzheimer's model, or glutamate for an excitotoxicity model).[23]

      • Include control wells: untreated cells (negative control) and cells treated with the neurotoxin only (positive control).

    • Incubation:

      • Incubate the cells for a period sufficient to induce significant cell death in the positive control group (e.g., 24-48 hours).

    • Viability Assessment:

      • Measure cell viability using a commercially available assay, such as one based on ATP levels (e.g., CellTiter-Glo®) or metabolic activity (e.g., MTT or resazurin).

    • Data Analysis:

      • Normalize the viability data to the untreated control. A successful neuroprotective compound will show a dose-dependent increase in cell viability in the presence of the neurotoxin.

Tier 3: Selectivity Profiling
  • Principle of the Assay: Kinase inhibitors, especially those that are ATP-competitive, can often inhibit multiple kinases due to the conserved nature of the ATP-binding pocket.[24] Selectivity profiling involves screening the inhibitor against a large panel of different kinases to identify potential off-target activities.[11][25] This is a critical step for validating a tool compound and is essential for preclinical drug development to anticipate potential side effects.[11][24]

  • Methodology:

    • Service Providers: This is typically performed as a service by specialized companies (e.g., Reaction Biology, Eurofins DiscoverX) that maintain large panels of purified kinases (often covering a significant portion of the human kinome).[11]

    • Assay Format: The compound is usually tested at one or two fixed concentrations (e.g., 1 µM and 10 µM) against the kinase panel.[11]

    • Data Analysis: The results are provided as percent inhibition for each kinase at the tested concentration. Any significant off-target inhibition ("hits") should be followed up by determining the full IC₅₀ values for those kinases to quantify the degree of selectivity. The goal is to find a compound with a high selectivity index (IC₅₀ for off-target kinase / IC₅₀ for JNK3).

Conclusion and Future Directions

This guide outlines a systematic and robust workflow for the . By following this multi-tiered approach, researchers can confidently determine the compound's binding affinity, inhibitory potency, cellular efficacy, and kinase selectivity.

Positive results from these studies would establish this compound as a valuable tool for investigating the role of JNK3 in neurodegenerative disease models. Further optimization of this chemical scaffold, guided by the data generated, could lead to the development of next-generation neuroprotective therapeutics with improved potency and safety profiles.[10]

References

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of kinase inhibitor discovery, the 3,4-dihydroquinoxalin-2(1H)-one scaffold has emerged as a privileged structure, demonstrating potent and selective inhibition of various kinases implicated in a range of diseases. This guide provides an in-depth technical comparison of 6-bromo-3,4-dihydroquinoxalin-2(1H)-one analogs, focusing on their structure-activity relationships (SAR) as inhibitors of c-Jun N-terminal kinase 3 (JNK3), a key therapeutic target in neurodegenerative diseases. We will objectively compare their performance with alternative JNK3 inhibitor scaffolds and provide supporting experimental data and detailed protocols to inform rational drug design and development.

The 3,4-dihydroquinoxalin-2(1H)-one Core: A Versatile Scaffold for Kinase Inhibition

The 3,4-dihydroquinoxalin-2(1H)-one core structure has been identified as a key fragment for inhibiting JNK3. The lactam ring and the adjacent aromatic ring provide a rigid framework for interaction with the kinase active site. Modifications at various positions of this scaffold have been explored to enhance potency, selectivity, and pharmacokinetic properties.

A pivotal study identified (Z)-3-(2-(naphthalen-1-yl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one (J46) as a lead compound for JNK3 inhibition. However, this compound exhibited off-target effects on DDR1 and EGFR, along with poor physicochemical properties. This necessitated further optimization, leading to the development of more selective and drug-like analogs.

Structure-Activity Relationship (SAR) of this compound Analogs as JNK3 Inhibitors

The introduction of a bromine atom at the 6-position of the 3,4-dihydroquinoxalin-2(1H)-one scaffold is a common strategy in medicinal chemistry to enhance binding affinity and modulate pharmacokinetic properties. While a systematic SAR study exclusively on 6-bromo analogs is not extensively published, we can extrapolate the expected SAR based on the broader understanding of this scaffold and related kinase inhibitors. The primary point of diversification for these analogs is the substituent at the 3-position, typically a benzylidene or related moiety.

Key SAR Insights:

  • The Role of the 6-Bromo Substituent: The electron-withdrawing nature and steric bulk of the bromine atom at the 6-position can influence the electronic environment of the quinoxalinone ring system, potentially leading to enhanced interactions with the kinase hinge region. Halogen bonding, a non-covalent interaction, may also contribute to improved binding affinity.

  • Substitutions on the 3-Benzylidene Moiety:

    • Electron-donating vs. Electron-withdrawing Groups: The electronic nature of substituents on the phenyl ring of the benzylidene moiety is critical. Generally, electron-withdrawing groups at the meta- and para-positions can enhance potency.

    • Steric Hindrance: Bulky substituents, particularly at the ortho-position of the phenyl ring, can be detrimental to activity due to steric clashes within the ATP-binding pocket.

    • Heterocyclic Rings: Replacement of the phenyl ring with various heterocyclic rings can modulate potency, selectivity, and physicochemical properties.

Below is an illustrative table of representative this compound analogs and their predicted JNK3 inhibitory activity, based on the established SAR of the parent scaffold.

Compound IDR (Substituent on Benzylidene Ring)Predicted JNK3 IC50 (nM)Rationale for Predicted Activity
6-Br-Analog-1 4-H50 - 100Baseline activity of the unsubstituted benzylidene moiety.
6-Br-Analog-2 4-OCH3100 - 200The electron-donating methoxy group may slightly decrease potency.
6-Br-Analog-3 4-Cl20 - 50The electron-withdrawing chloro group is expected to enhance potency.
6-Br-Analog-4 4-CF310 - 30The strongly electron-withdrawing trifluoromethyl group is predicted to significantly improve potency.
6-Br-Analog-5 2-Cl> 500Steric hindrance from the ortho-chloro substituent is likely to reduce binding affinity.
6-Br-Analog-6 3,4-diCl15 - 40The combined electron-withdrawing effect of two chloro groups should lead to high potency.
6-Br-Analog-7 4-Pyridyl30 - 70The pyridine ring can act as a hydrogen bond acceptor, potentially improving binding and solubility.

Comparative Analysis with Alternative JNK3 Inhibitors

To provide a comprehensive evaluation, it is essential to compare the this compound scaffold with other classes of JNK3 inhibitors.

Aminopyrazole-Based JNK3 Inhibitors

A prominent class of alternative JNK3 inhibitors is based on an aminopyrazole scaffold.[1][2][3][4][5] These compounds have been optimized for high potency and isoform selectivity.

Key Features of Aminopyrazole Inhibitors:

  • High Selectivity: Extensive SAR studies have led to the development of aminopyrazole derivatives with significant selectivity for JNK3 over other JNK isoforms (JNK1 and JNK2) and other related kinases like p38α.[1][4]

  • Good Pharmacokinetic Properties: Optimization of this scaffold has yielded compounds with favorable drug metabolism and pharmacokinetic (DMPK) properties, including brain penetration, which is crucial for treating neurodegenerative diseases.[1][3][4][5]

Comparative Performance Data:

Compound ClassRepresentative CompoundJNK3 IC50 (nM)JNK1 IC50 (nM)Selectivity (JNK1/JNK3)Reference
Quinoxalinone J46-37Potent (exact value not specified)>50-fold selective vs DDR1/EGFRHigh
Aminopyrazole Compound 26nPotent (exact value not specified)>50-fold selective vs JNK1>50[1][4]
Established Kinase Inhibitors: A Broader Perspective

While not direct JNK3 inhibitors, examining established kinase inhibitors such as Gefitinib, Erlotinib, and Lapatinib, which target the EGFR/HER2 pathway, provides valuable insights into the principles of kinase inhibitor design and evaluation.[3][6][7][8]

  • Mechanism of Action: These are ATP-competitive inhibitors that target the intracellular tyrosine kinase domain of EGFR and/or HER2.[3][6][8]

  • Clinical Significance: Their success in treating specific cancers, particularly non-small cell lung cancer and breast cancer, underscores the importance of targeting specific kinase-driven oncogenic pathways.[3][8]

Experimental Protocols

To ensure the integrity and reproducibility of research in this area, detailed experimental protocols are provided below.

Synthesis of 6-Bromo-3-(substituted-benzylidene)-3,4-dihydroquinoxalin-2(1H)-one Analogs

A general and efficient method for the synthesis of these analogs involves the Knoevenagel condensation of this compound with a substituted benzaldehyde.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired substituted benzaldehyde (1.1 equivalents) in a suitable solvent such as ethanol or acetic acid.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or pyrrolidine.

  • Reaction Conditions: Reflux the reaction mixture for 4-8 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If necessary, purify the product further by recrystallization or column chromatography.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro JNK3 Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[1][9][10][11]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Kinase Reaction: In a 384-well plate, add the JNK3 enzyme, the test compound dilution, and a substrate/ATP mixture (e.g., ATF2 as substrate).

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • Reaction Termination: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][12]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells (e.g., a relevant cancer cell line or a neuronal cell line for neuroprotection studies) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized detergent-based solution).

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualization of Key Concepts

To visually represent the core concepts discussed in this guide, the following diagrams are provided.

Caption: Core scaffold of this compound and key points for chemical modification.

JNK3 Inhibition Assay Workflow prep 1. Prepare Reagents: - JNK3 Enzyme - Substrate (ATF2) - ATP - Test Compound Dilutions reaction 2. Kinase Reaction: - Add reagents to 384-well plate - Incubate for 60 min at RT prep->reaction Dispense stop 3. Stop Reaction: - Add ADP-Glo™ Reagent - Incubate for 40 min at RT reaction->stop Terminate detect 4. Signal Generation: - Add Kinase Detection Reagent - Incubate for 30 min at RT stop->detect Convert ADP to ATP read 5. Read Luminescence detect->read Measure Signal analyze 6. Data Analysis: - Calculate % Inhibition - Determine IC50 read->analyze Process Data

References

comparative analysis of different synthetic routes to 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-3,4-dihydroquinoxalin-2(1H)-one is a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its structure, featuring a bicyclic lactam fused to a brominated benzene ring, provides a versatile platform for the development of novel therapeutics. The bromine atom, in particular, serves as a convenient handle for further functionalization through cross-coupling reactions, enabling the exploration of a broad chemical space. Given its importance, the efficient and scalable synthesis of this quinoxalinone derivative is of paramount interest to the drug development community. This guide will dissect and compare the most prevalent synthetic strategies to empower researchers in selecting the optimal route for their specific needs.

Synthetic Pathway Overview

The synthesis of this compound can be broadly categorized into two main strategies:

  • Direct Condensation/Cyclization: This approach involves the reaction of a substituted o-phenylenediamine with a two-carbon electrophile, leading to the direct formation of the quinoxalinone ring.

  • Two-Step Acylation and Intramolecular Cyclization: This strategy entails the acylation of an o-phenylenediamine derivative followed by a subsequent intramolecular cyclization to construct the heterocyclic ring.

This guide will delve into the specifics of each approach, presenting detailed protocols, mechanistic insights, and a comparative analysis of their respective advantages and disadvantages.

Logical Workflow for the Synthesis of this compound

cluster_0 Starting Material cluster_1 Route 1: Direct Condensation cluster_2 Route 2: Two-Step Acylation & Cyclization 4-bromo-1,2-phenylenediamine 4-bromo-1,2-phenylenediamine Condensation Condensation 4-bromo-1,2-phenylenediamine->Condensation Acylation Acylation 4-bromo-1,2-phenylenediamine->Acylation Ethyl Chloroacetate Ethyl Chloroacetate Ethyl Chloroacetate->Condensation Chloroacetyl Chloride Chloroacetyl Chloride Chloroacetyl Chloride->Condensation Target_Molecule This compound Condensation->Target_Molecule Direct Formation Chloroacetyl Chloride_2 Chloroacetyl Chloride Chloroacetyl Chloride_2->Acylation N-(2-amino-4-bromophenyl)-2-chloroacetamide N-(2-amino-4-bromophenyl)-2-chloroacetamide Acylation->N-(2-amino-4-bromophenyl)-2-chloroacetamide Intramolecular Cyclization Intramolecular Cyclization N-(2-amino-4-bromophenyl)-2-chloroacetamide->Intramolecular Cyclization Intramolecular Cyclization->Target_Molecule

Caption: Synthetic strategies for this compound.

Route 1: Direct Condensation/Cyclization of 4-Bromo-1,2-phenylenediamine

This is the most straightforward approach, involving a one-pot reaction between 4-bromo-1,2-phenylenediamine and a suitable C2 electrophile. The two most common reagents for this transformation are ethyl chloroacetate and chloroacetyl chloride.

Method 1A: Reaction with Ethyl Chloroacetate

This method involves the condensation of 4-bromo-1,2-phenylenediamine with ethyl chloroacetate. The reaction typically proceeds in the presence of a base to facilitate the nucleophilic attack of the amine and subsequent cyclization.

Reaction Mechanism

Start 4-Bromo-1,2-phenylenediamine + Ethyl Chloroacetate Step1 Nucleophilic attack of one amino group on the carbonyl carbon of ethyl chloroacetate. Start->Step1 Intermediate1 Tetrahedral Intermediate Step1->Intermediate1 Step2 Elimination of ethoxide to form an N-acylated intermediate. Intermediate1->Step2 Intermediate2 N-(2-amino-4-bromophenyl)-2-chloroacetamide Step2->Intermediate2 Step3 Intramolecular nucleophilic attack of the second amino group on the carbon bearing the chlorine. Intermediate2->Step3 Intermediate3 Cyclized Intermediate Step3->Intermediate3 Step4 Proton transfer and tautomerization. Intermediate3->Step4 Product This compound Step4->Product

Caption: Mechanism of condensation with ethyl chloroacetate.

Experimental Protocol (Adapted from El-Hamouly et al.) [1]

  • To a solution of 4-bromo-1,2-phenylenediamine (1.87 g, 10 mmol) in a suitable solvent such as ethanol or acetonitrile (30 mL), add ethyl chloroacetate (1.35 g, 11 mmol) and a base like triethylamine (1.5 mL, 11 mmol).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with a cold solvent, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Discussion:

This method is attractive due to its one-pot nature. However, the reactivity of ethyl chloroacetate is lower than that of chloroacetyl chloride, which may necessitate longer reaction times or higher temperatures. A potential side reaction is the formation of the uncyclized N-acylated intermediate. The choice of base and solvent can be critical in optimizing the yield and minimizing side products.

Method 1B: Reaction with Chloroacetyl Chloride

A more reactive acylating agent, chloroacetyl chloride, can also be employed. This reaction is typically faster and may proceed at lower temperatures.

Experimental Protocol (Conceptual, based on related procedures) [2]

  • Dissolve 4-bromo-1,2-phenylenediamine (1.87 g, 10 mmol) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (30 mL) and cool the solution in an ice bath.

  • Add a base, such as triethylamine (1.5 mL, 11 mmol), to the solution.

  • Slowly add a solution of chloroacetyl chloride (1.24 g, 11 mmol) in the same solvent dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Discussion:

The higher reactivity of chloroacetyl chloride can lead to faster reaction rates and potentially higher yields. However, it is also more susceptible to hydrolysis and requires careful handling under anhydrous conditions. The use of a non-nucleophilic base is crucial to prevent unwanted side reactions with the acyl chloride.

Route 2: Two-Step Acylation and Intramolecular Cyclization

This strategy provides a more controlled approach to the synthesis of the target molecule. It involves the initial formation of an N-acylated intermediate, which is then cyclized in a separate step.

Step 1: Synthesis of N-(2-amino-4-bromophenyl)-2-chloroacetamide

This intermediate is prepared by the selective acylation of one of the amino groups of 4-bromo-1,2-phenylenediamine with chloroacetyl chloride.

Experimental Protocol (Adapted from related syntheses of N-aryl-2-chloroacetamides) [3][4]

  • Dissolve 4-bromo-1,2-phenylenediamine (1.87 g, 10 mmol) in a suitable solvent such as DCM (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of chloroacetyl chloride (1.13 g, 10 mmol) in DCM dropwise over a period of 30 minutes, ensuring the temperature remains low.

  • Stir the reaction mixture at 0 °C for an additional hour and then allow it to warm to room temperature overnight.

  • The formation of a precipitate may be observed. Filter the solid, wash with cold DCM, and dry to obtain the desired product.

Discussion:

Controlling the stoichiometry of the reactants is key to achieving selective mono-acylation. The use of a slight excess of the diamine can help to minimize the formation of the di-acylated byproduct. The product can often be isolated by simple filtration, which simplifies the purification process.

Step 2: Intramolecular Cyclization of N-(2-amino-4-bromophenyl)-2-chloroacetamide

The isolated N-acylated intermediate is then cyclized, typically under basic conditions, to form the final quinoxalinone ring.

Experimental Protocol (Conceptual)

  • Suspend N-(2-amino-4-bromophenyl)-2-chloroacetamide (2.64 g, 10 mmol) in a suitable solvent like ethanol or isopropanol (40 mL).

  • Add a base, such as sodium bicarbonate or potassium carbonate (20 mmol), to the suspension.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting solid by recrystallization or column chromatography to yield this compound.

Discussion:

This intramolecular cyclization is a classic example of a nucleophilic substitution reaction where the free amino group displaces the chlorine atom. The choice of base and solvent can influence the reaction rate and yield. This two-step approach offers better control over the reaction and may lead to a purer final product compared to the one-pot methods.

Comparative Analysis

FeatureRoute 1A (Ethyl Chloroacetate)Route 1B (Chloroacetyl Chloride)Route 2 (Two-Step)
Number of Steps One-potOne-potTwo steps
Reagent Reactivity ModerateHighHigh (Acyl Chloride)
Reaction Conditions Typically requires heatingCan often be performed at lower temperaturesAcylation at low temp, cyclization requires heating
Control over Reaction ModerateModerateHigh
Potential for Side Products Formation of uncyclized intermediateDi-acylation, hydrolysis of acyl chlorideDi-acylation in the first step
Ease of Purification May require chromatographyMay require chromatographyIntermediate may be purified by filtration, final product may require purification
Overall Yield Variable, often moderatePotentially higher than 1AOften good to high due to better control
Scalability GoodGood, with careful control of exothermExcellent
Safety Considerations Standard laboratory precautionsChloroacetyl chloride is corrosive and lachrymatoryChloroacetyl chloride is corrosive and lachrymatory

Conclusion

The choice of synthetic route for this compound will ultimately depend on the specific requirements of the researcher, including scale, available equipment, and desired purity.

  • For rapid, small-scale synthesis , the one-pot condensation with chloroacetyl chloride (Route 1B) may be the most efficient option, provided that the reaction is carefully controlled.

  • For larger-scale synthesis where purity and reproducibility are paramount , the two-step acylation and intramolecular cyclization (Route 2) is the recommended approach. The ability to isolate and purify the intermediate allows for greater control over the final product quality.

  • The direct condensation with ethyl chloroacetate (Route 1A) offers a compromise between the one-pot convenience and the use of a less hazardous reagent, although it may require more optimization to achieve high yields.

By understanding the nuances of each synthetic pathway, researchers can make an informed decision to efficiently and effectively produce this valuable building block for their drug discovery and development endeavors.

References

The Translational Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising molecule in a petri dish to a clinically effective therapeutic is fraught with challenges. A significant hurdle lies in the translation of preclinical in vitro data to in vivo efficacy. The 6-bromo-3,4-dihydroquinoxalin-2(1H)-one scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing potential across a spectrum of therapeutic areas, including inflammation, oncology, and neurology. This guide provides an in-depth technical comparison of the in vitro and in vivo performance of compounds based on this versatile core, offering insights into the experimental nuances and potential pitfalls in their preclinical evaluation.

The Quinoxalinone Core: A Scaffold of Therapeutic Promise

The this compound moiety offers a unique combination of structural rigidity and synthetic tractability, making it an attractive starting point for the development of targeted therapies. The bromine atom at the 6-position provides a handle for further chemical modification, allowing for the fine-tuning of physicochemical properties and target engagement. Our exploration will delve into specific examples of these compounds, highlighting the critical importance of robust preclinical models in predicting clinical success.

Anti-Inflammatory Activity: From Enzyme Inhibition to Edema Reduction

A key area of investigation for quinoxalinone derivatives has been their anti-inflammatory potential. The translation from in vitro enzyme inhibition to in vivo reduction of inflammation is a classic example of the complexities of drug development.

In Vitro vs. In Vivo Efficacy of a Quinoxalinone-Based Anti-Inflammatory Agent

To illustrate the translation of anti-inflammatory efficacy, we will consider a representative quinoxalinone derivative, Compound 7b , a potent inhibitor of lipoxygenase (LOX) in vitro and an effective anti-inflammatory agent in vivo.[1][2]

Parameter In Vitro Assay Result In Vivo Model Result Reference Compound In Vivo Result
Efficacy Soybean Lipoxygenase (LOX) InhibitionIC₅₀ value availableCarrageenan-Induced Paw Edema in rats41% inhibitionIndomethacin47% inhibition

Data Interpretation and Causality:

The in vitro data for Compound 7b indicates potent inhibition of soybean lipoxygenase, a key enzyme in the inflammatory cascade. This provides a clear mechanistic hypothesis for its anti-inflammatory effects. The subsequent in vivo evaluation in the carrageenan-induced paw edema model in rats confirms this potential, with a 41% reduction in inflammation, comparable to the well-established nonsteroidal anti-inflammatory drug (NSAID) indomethacin (47% inhibition).[1][2] This strong correlation between in vitro target engagement and in vivo efficacy underscores the value of selecting relevant preclinical models.

The choice of the carrageenan-induced paw edema model is critical. This acute inflammatory model is well-characterized and involves the release of various inflammatory mediators, providing a robust system to assess the efficacy of anti-inflammatory compounds.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol outlines the standardized procedure for inducing and evaluating acute inflammation in a rodent model.

Materials:

  • Male Wistar rats (150-200 g)

  • Lambda-carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • Test compound (e.g., Compound 7b) and vehicle

  • Reference drug (e.g., Indomethacin)

  • Oral gavage needles

Procedure:

  • Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: Randomly divide the animals into control, reference, and test groups.

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the vehicle, reference drug, or test compound orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Anticancer Activity: From Cell Viability to Tumor Regression

The development of anticancer agents heavily relies on the successful translation from cytotoxicity in cancer cell lines to tumor growth inhibition in animal models. Quinoxalinone derivatives have been explored as inhibitors of various kinases involved in cancer progression.

In Vitro vs. In Vivo Efficacy of a Quinoxalinone-Based Anticancer Agent

Here, we examine a pyrrolo[1,2-a]quinoxalin-4(5H)-one derivative, Compound 2 , a potent non-covalent Bruton's tyrosine kinase (BTK) inhibitor.[3][4]

Parameter In Vitro Assay Result In Vivo Model Result
Efficacy BTK InhibitionIC₅₀ = 7.41 nMU937 Xenograft ModelTumor Growth Inhibition (TGI) = 65.61%
Cell Viability (U937 cells)Potent

Data Interpretation and Causality:

Compound 2 demonstrates high potency against BTK in vitro, with a low nanomolar IC₅₀ value. This is further reflected in its potent inhibition of the U937 lymphoma cell line. The in vivo evaluation in a U937 xenograft model in mice shows a significant tumor growth inhibition of 65.61%.[3][4] This demonstrates a successful translation from potent in vitro activity to substantial in vivo anti-tumor efficacy.

The choice of a xenograft model using a cell line with known target expression (in this case, U937 cells which are relevant for BTK inhibitors) is crucial for establishing a clear link between the compound's mechanism of action and its in vivo effects.

Experimental Protocol: Human Tumor Xenograft Model in Nude Mice

This protocol details the establishment and use of a xenograft model to evaluate the in vivo efficacy of anticancer compounds.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Human cancer cell line (e.g., U937)

  • Matrigel

  • Test compound (e.g., Compound 2) and vehicle

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Cell Culture: Culture the human cancer cells under appropriate conditions.

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size, measure their dimensions using calipers regularly.

  • Grouping and Treatment: When tumors reach a predetermined size, randomize the mice into control and treatment groups. Administer the test compound or vehicle according to the planned dosing schedule.

  • Efficacy Evaluation: Continue to measure tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Neurological Applications: Modulating AMPA Receptors for Cognitive Enhancement

The this compound scaffold has also been investigated for its potential in treating neurological disorders by modulating the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.

In Vitro vs. In Vivo Efficacy of a Quinoxalinone-Based AMPA Receptor Modulator

Data Interpretation and Causality:

The in vivo anticonvulsant effect of these quinoxaline derivatives provides strong evidence of their central nervous system activity. The correlation with in silico docking studies pointing towards AMPA receptor antagonism suggests a plausible mechanism of action. However, direct in vitro functional assays are necessary to confirm the antagonistic activity and to establish a clear structure-activity relationship.

Experimental Protocol: In Vitro Evaluation of AMPA Receptor Modulation

This protocol provides a general framework for assessing the effect of test compounds on AMPA receptor function using electrophysiology.

Materials:

  • Cell line expressing AMPA receptors (e.g., HEK293 cells) or primary neurons

  • Patch-clamp electrophysiology setup

  • AMPA receptor agonist (e.g., glutamate or AMPA)

  • Test compound

  • External and internal recording solutions

Procedure:

  • Cell Preparation: Culture cells expressing AMPA receptors on coverslips.

  • Electrophysiological Recording: Perform whole-cell patch-clamp recordings from the cells.

  • Agonist Application: Apply a known concentration of an AMPA receptor agonist to elicit an inward current.

  • Compound Application: Co-apply the test compound with the agonist to determine its effect on the AMPA receptor-mediated current.

  • Data Analysis: Measure the peak amplitude and kinetics of the current in the absence and presence of the test compound to determine if it acts as a positive or negative modulator.

Visualizing the Path from Lab Bench to Preclinical Model

To better understand the flow of preclinical evaluation, the following diagrams illustrate the typical workflows.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Target Identification Target Identification Compound Synthesis Compound Synthesis Target Identification->Compound Synthesis Primary Screening Primary Screening (e.g., Enzyme Inhibition, Receptor Binding) Compound Synthesis->Primary Screening Lead Optimization Lead Optimization (e.g., Cell-based Assays) Primary Screening->Lead Optimization Pharmacokinetics Pharmacokinetics (ADME) Lead Optimization->Pharmacokinetics Candidate Selection Efficacy Models Efficacy Models (e.g., Disease Models) Pharmacokinetics->Efficacy Models Toxicology Toxicology Studies Efficacy Models->Toxicology

Caption: A generalized workflow from in vitro discovery to in vivo validation.

signaling_pathway cluster_inflammation Inflammatory Cascade Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX Leukotrienes Leukotrienes Arachidonic Acid->Leukotrienes LOX Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Quinoxalinone Quinoxalinone LOX LOX Quinoxalinone->LOX Inhibits

Caption: Simplified signaling pathway for inflammation and the target of LOX inhibitors.

Conclusion: Bridging the Gap with Rigorous Science

The successful development of this compound based compounds, and indeed any novel therapeutic, hinges on a thorough and mechanistically-driven preclinical evaluation. As we have seen, a strong correlation between in vitro and in vivo data is achievable when a clear mechanistic hypothesis is tested in relevant and well-validated models. The journey from bench to bedside is long, but by embracing scientific integrity, employing self-validating experimental systems, and meticulously documenting our findings, we can more effectively bridge the translational gap and unlock the full therapeutic potential of promising chemical scaffolds like the quinoxalinones.

References

Navigating the Kinome: A Comparative Guide to the Selectivity of 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge in the development of targeted therapies. The human kinome, with its vast and structurally related landscape, presents a significant hurdle in achieving target specificity, a critical determinant of both efficacy and safety. This guide provides an in-depth technical comparison of the kinase selectivity profile of inhibitors based on the 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one scaffold. While specific profiling data for this exact compound is not widely published, we will explore the known kinase targets of the broader quinoxalinone class, delve into the rationale for inhibitor design, and provide detailed experimental workflows for determining a comprehensive selectivity profile.

The Quinoxalinone Scaffold: A Privileged Structure in Kinase Inhibition

The quinoxaline core is a well-established heterocyclic scaffold in medicinal chemistry, recognized for its ability to interact with the ATP-binding site of various kinases.[1] The 3,4-dihydroquinoxalin-2(1H)-one modification provides a three-dimensional structure that can be further functionalized to enhance potency and selectivity. The introduction of a bromine atom at the 6-position is a strategic chemical modification aimed at probing and exploiting specific sub-pockets within the kinase active site, potentially leading to enhanced selectivity.

Known Kinase Targets of Quinoxalinone Derivatives

While a comprehensive kinome-wide screen of this compound is not publicly available, research on analogous structures provides valuable insights into its likely targets. Two prominent kinase families that have been successfully targeted by quinoxalinone-based inhibitors are the Pim kinases and the Janus kinases (JAKs).

Pim Kinases: Key Regulators of Cell Survival and Proliferation

The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are crucial downstream effectors of many cytokine and growth factor signaling pathways.[2] Their overexpression is implicated in a variety of hematological malignancies and solid tumors, making them attractive targets for cancer therapy.[2]

A study on novel quinoxaline derivatives as dual Pim-1/2 inhibitors highlighted the importance of substitutions on the quinoxaline ring. Specifically, the introduction of halogenated substituents at the 6- or 7-position was designed to interact with a unique hydrophobic pocket within the hinge region of the Pim kinase ATP-binding site.[2] This design strategy suggests that this compound could exhibit inhibitory activity against Pim kinases.

JAK Family Kinases: Central Nodes in Cytokine Signaling

The Janus kinases (JAK1, JAK2, JAK3, and TYK2) are non-receptor tyrosine kinases that play a pivotal role in the JAK-STAT signaling pathway, which is essential for mediating cellular responses to a wide array of cytokines and growth factors.[3] Dysregulation of JAK-STAT signaling is a hallmark of various inflammatory diseases and cancers.[3]

Research has identified quinoxalinone-containing compounds as potent inhibitors of JAK2 and JAK3.[3][4] The quinoxalinone scaffold can effectively occupy the ATP-binding pocket of these kinases, and further derivatization can enhance both potency and selectivity.

Visualizing the Signaling Landscape

To appreciate the therapeutic potential of inhibiting these kinases, it is essential to understand their position within cellular signaling networks.

Pim1_Pathway Cytokines Cytokines / Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAKs JAKs Receptor->JAKs STATs STAT3 / STAT5 JAKs->STATs Pim1 Pim-1 Kinase STATs->Pim1 Transcription Downstream Downstream Effectors (e.g., BAD, c-Myc, p21) Pim1->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Simplified Pim-1 Kinase Signaling Pathway.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene

Caption: Overview of the JAK-STAT Signaling Pathway.

Determining the Kinase Selectivity Profile: A Step-by-Step Guide

To ascertain the precise kinase selectivity profile of this compound, a systematic experimental approach is necessary. This involves screening the compound against a broad panel of kinases and then performing dose-response studies for any identified hits.

Experimental Workflow

Kinase_Profiling_Workflow start Start: Synthesize & Purify This compound single_point Single-Point Kinase Screen (e.g., at 1 µM and 10 µM) start->single_point panel Broad Kinome Panel (>400 kinases) single_point->panel analyze_hits Analyze Data: Identify Primary Hits (% Inhibition > 50-70%) panel->analyze_hits dose_response Dose-Response (IC50) Determination for Primary Hits analyze_hits->dose_response selectivity_analysis Selectivity Analysis: Compare IC50 values across kinases dose_response->selectivity_analysis off_target Identify Potential Off-Targets selectivity_analysis->off_target end End: Comprehensive Selectivity Profile selectivity_analysis->end

Caption: Experimental workflow for kinase selectivity profiling.

Key Experimental Protocols

This assay measures kinase activity by quantifying the amount of ATP remaining in the reaction after kinase-catalyzed phosphorylation.[5][6] A decrease in ATP corresponds to higher kinase activity.

Principle: The Kinase-Glo™ reagent contains luciferase, which in the presence of ATP, catalyzes the oxidation of luciferin to produce light. The luminescent signal is directly proportional to the ATP concentration.[5]

Protocol:

  • Reaction Setup: In a 96- or 384-well plate, combine the kinase, substrate, ATP, and the test compound (this compound) in an appropriate kinase buffer.

  • Incubation: Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes) to allow for the kinase reaction to proceed.

  • Detection: Add an equal volume of Kinase-Glo™ reagent to each well.

  • Signal Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal and then measure luminescence using a plate reader.

  • Data Analysis: The inhibitory effect of the compound is determined by the increase in luminescence (less ATP consumed) compared to a vehicle control.

This is considered a "gold standard" method that directly measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP or [γ-³³P]ATP to a substrate.[1][7]

Principle: The assay quantifies the incorporation of the radioactive phosphate into the substrate (peptide or protein).

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the kinase, substrate, a mix of cold and radiolabeled ATP, and the test compound in a suitable buffer.

  • Incubation: Incubate the reaction at 30°C for a specific duration.

  • Reaction Termination and Separation: Spot the reaction mixture onto phosphocellulose paper (e.g., P81). The phosphorylated substrate binds to the paper, while the unreacted [γ-³²P]ATP is washed away.

  • Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or a phosphorimager.

  • Data Analysis: A decrease in radioactive signal in the presence of the inhibitor indicates its potency.

This is a bead-based, non-radioactive, homogeneous assay that measures the binding event between an antibody specific for the phosphorylated substrate and the substrate itself.[8]

Principle: The assay utilizes donor and acceptor beads that are brought into proximity when the substrate is phosphorylated and bound by a phospho-specific antibody. Laser excitation of the donor bead results in the generation of singlet oxygen, which diffuses to the nearby acceptor bead, triggering a chemiluminescent signal.

Protocol:

  • Kinase Reaction: Perform the kinase reaction in a microplate well containing the kinase, substrate, ATP, and the test compound.

  • Detection: Add a mixture of streptavidin-coated donor beads (which bind to a biotinylated substrate) and protein A-coated acceptor beads (which bind to a phospho-specific antibody).

  • Incubation: Incubate in the dark to allow for bead-antibody-substrate complex formation.

  • Signal Measurement: Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis: A decrease in the AlphaScreen signal indicates inhibition of the kinase.

Interpreting the Selectivity Profile: Beyond a Single IC50 Value

A comprehensive kinase selectivity profile is more than just a list of IC50 values. It provides a holistic view of a compound's interaction with the kinome. Key metrics for comparison include:

  • Selectivity Score: A quantitative measure of promiscuity, often defined as the number of kinases inhibited above a certain threshold (e.g., 50% inhibition at 1 µM) divided by the total number of kinases screened.

  • Kinome Tree Representation: Visualizing the inhibited kinases on a phylogenetic tree of the human kinome provides an intuitive understanding of the inhibitor's selectivity across different kinase families.

Conclusion: A Rational Path to Characterizing this compound Inhibitors

While the precise kinase selectivity profile of this compound remains to be fully elucidated through broad-panel screening, the existing literature on the quinoxalinone scaffold strongly suggests potential activity against key cancer targets such as Pim and JAK kinases. The strategic placement of the bromine atom offers a promising avenue for achieving enhanced selectivity.

This guide provides the foundational knowledge and detailed experimental frameworks necessary for any research or drug discovery team to comprehensively characterize the kinase selectivity of this and other novel inhibitors. By employing a systematic approach to profiling and a deep understanding of the underlying biology and assay technologies, the scientific community can continue to advance the development of more effective and safer targeted therapies.

References

A Spectroscopic Journey: Unraveling the Synthesis of 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A definitive guide to the spectroscopic comparison of 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one with its precursors, 4-bromo-1,2-diaminobenzene and ethyl bromoacetate. This guide provides an in-depth analysis of the transformational journey from simple aromatic and aliphatic precursors to a complex heterocyclic scaffold, tracked through the lens of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction

In the landscape of medicinal chemistry and drug development, quinoxalinone derivatives hold a prominent position due to their diverse pharmacological activities. Among these, this compound is a key intermediate, offering a versatile scaffold for the synthesis of a wide array of biologically active molecules. The strategic incorporation of a bromine atom provides a reactive handle for further functionalization, making it a valuable building block in the design of novel therapeutics.

This technical guide, intended for researchers, scientists, and professionals in drug development, offers a comprehensive spectroscopic comparison of this compound with its precursors: 4-bromo-1,2-diaminobenzene and ethyl bromoacetate. By dissecting the characteristic signals in ¹H NMR, ¹³C NMR, IR, and MS, we will illuminate the key structural changes that occur during the synthesis, providing a robust analytical framework for reaction monitoring and product characterization.

The Synthetic Pathway: A Spectroscopic Perspective

The synthesis of this compound is achieved through the condensation reaction of 4-bromo-1,2-diaminobenzene and ethyl bromoacetate. This reaction involves the formation of a new heterocyclic ring, a process that is readily monitored by observing the appearance and disappearance of specific spectroscopic signatures.

Synthesis_Pathway Precursor1 4-bromo-1,2-diaminobenzene Product This compound Precursor1->Product Precursor2 Ethyl bromoacetate Precursor2->Product

Caption: Synthetic route to this compound.

Comparative Spectroscopic Analysis

A thorough understanding of the spectroscopic characteristics of both the starting materials and the final product is paramount for ensuring the success of the synthesis and the purity of the target molecule.

4-bromo-1,2-diaminobenzene: The Aromatic Core

This precursor provides the core aromatic structure and the two nucleophilic amine groups essential for the cyclization reaction.

Spectroscopic Data Summary for 4-bromo-1,2-diaminobenzene

Spectroscopic TechniqueKey Features
¹H NMR Aromatic protons in the region of δ 6.5-7.5 ppm. Broad signals for the two amine (-NH₂) groups.
¹³C NMR Six distinct signals for the aromatic carbons, with the carbon attached to the bromine atom appearing at a characteristic chemical shift.
IR (cm⁻¹) N-H stretching vibrations (symmetric and asymmetric) for the primary amine groups around 3200-3400 cm⁻¹. C-Br stretching vibration typically below 700 cm⁻¹.
Mass Spec (m/z) Molecular ion peak exhibiting a characteristic M/M+2 isotopic pattern due to the presence of bromine.
Ethyl bromoacetate: The Electrophilic Partner

This reagent provides the two-carbon unit that will form part of the heterocyclic ring and the carbonyl group of the final quinoxalinone.

Spectroscopic Data Summary for Ethyl bromoacetate

Spectroscopic TechniqueKey Features
¹H NMR A triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-OCH₂-) of the ethyl group. A singlet for the α-bromo methylene protons (-CH₂Br).[1]
¹³C NMR Signals corresponding to the carbonyl carbon (C=O), the methylene carbon attached to bromine (-CH₂Br), the methylene carbon of the ethyl group (-OCH₂-), and the methyl carbon (-CH₃).
IR (cm⁻¹) Strong C=O stretching vibration of the ester group around 1730-1750 cm⁻¹. C-Br stretching vibration.[1]
Mass Spec (m/z) Molecular ion peak with the characteristic M/M+2 isotopic pattern for a bromine-containing compound.
This compound: The Target Heterocycle

The formation of the quinoxalinone ring results in a distinct set of spectroscopic signals that confirm the successful cyclization and transformation of the precursors.

Spectroscopic Data Summary for this compound

Spectroscopic TechniqueKey Features
¹H NMR Appearance of new signals for the methylene protons (-CH₂-) in the heterocyclic ring and the two N-H protons. The aromatic proton signals will show a different splitting pattern compared to the starting diamine.
¹³C NMR A new signal for the amide carbonyl carbon (C=O) and the methylene carbon of the heterocyclic ring. The number and chemical shifts of the aromatic carbon signals will be altered due to the new ring fusion.
IR (cm⁻¹) Disappearance of the primary amine N-H stretching bands and the ester C=O band. Appearance of a new amide C=O stretching vibration (typically around 1680 cm⁻¹) and N-H stretching bands for the secondary amines/amides.
Mass Spec (m/z) A molecular ion peak corresponding to the molecular weight of the product (227.06 g/mol for C₈H₇BrN₂O), exhibiting the characteristic M/M+2 isotopic pattern for bromine.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following experimental protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • Reference the spectrum to the solvent peak.

NMR_Workflow A Sample Preparation B ¹H NMR Acquisition A->B C ¹³C NMR Acquisition A->C D Data Processing & Analysis B->D C->D

Caption: General workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk. For liquid samples, a thin film can be prepared between two salt plates.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • The data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

    • Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

Conclusion

The spectroscopic comparison of this compound with its precursors provides a clear and detailed roadmap for monitoring the synthesis and confirming the identity of this important heterocyclic compound. The distinct changes in the NMR, IR, and mass spectra serve as reliable indicators of the chemical transformation, offering invaluable insights for researchers in the field of organic and medicinal chemistry. By leveraging these spectroscopic techniques, scientists can ensure the integrity of their synthetic intermediates and final products, a critical step in the journey of drug discovery and development.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends beyond its final reaction. The proper disposal of chemical waste is a critical, yet often overlooked, aspect of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one, a halogenated heterocyclic compound frequently utilized in medicinal chemistry and materials science. Our focus is to empower you with the knowledge to manage this waste stream responsibly, ensuring the safety of your team and the integrity of our environment.

Understanding the Compound: Hazard Profile of this compound

Before delving into disposal protocols, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a brominated organic compound. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified with the following hazards[1][2]:

  • Harmful if swallowed: This indicates acute oral toxicity.

  • Causes skin irritation: Direct contact can lead to dermal irritation.

  • Causes serious eye irritation: Poses a significant risk to ocular health upon contact.

  • May cause respiratory irritation: Inhalation of dust or aerosols can irritate the respiratory tract.

These classifications necessitate careful handling and the use of appropriate Personal Protective Equipment (PPE) at all stages, including disposal.

Hazard Classification GHS Pictogram Precautionary Statement
Acute toxicity, oral (Category 4)WarningH302: Harmful if swallowed
Skin irritation (Category 2)WarningH315: Causes skin irritation
Eye irritation (Category 2A)WarningH319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationWarningH335: May cause respiratory irritation

Table 1: GHS Hazard Summary for this compound.[1][2]

The Core Principle: Segregation of Halogenated Waste

The foundational principle for the disposal of this compound is its classification as a halogenated organic compound . Halogenated wastes must be segregated from non-halogenated waste streams.[3][4][5] The rationale behind this segregation is primarily due to the different disposal methods required. The combustion of halogenated compounds can produce acidic gases, such as hydrogen bromide (HBr), and potentially form halogenated dioxins and furans if not incinerated at appropriate temperatures and with suitable emission control technologies.[6][7][8][9] Therefore, specialized incineration facilities are often required. Mixing halogenated and non-halogenated waste streams unnecessarily increases the volume of waste that requires this more complex and costly treatment.[4]

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe and compliant disposal of this compound from the point of generation to its final removal from your facility.

Step 1: Immediate Waste Collection and Containerization
  • Designated Waste Container: Utilize a clearly labeled, dedicated waste container for "Halogenated Organic Waste."[3] This container should be made of a material compatible with the chemical and any solvents used. For solid waste, a securely sealable polyethylene bag or a wide-mouthed, screw-cap plastic container is appropriate. For solutions, a glass or compatible plastic solvent waste container should be used.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and a clear identification of its contents, including "this compound" and any solvents present.[3] Ensure the label includes the accumulation start date.

  • Secure Storage: Keep the waste container sealed at all times, except when adding waste.[10] Store the container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[5][11] It is crucial to prevent mixing with incompatible chemicals such as strong oxidizing agents or bases.[12][13][14][15]

Step 2: Waste Characterization and Profiling

Your institution's Environmental Health and Safety (EHS) office will require a detailed characterization of the waste. This typically involves:

  • Completing a Hazardous Waste Tag: Fill out a hazardous waste tag provided by your EHS department.[16][17] This tag will require information on the chemical constituents and their approximate concentrations.

Step 3: Arranging for Disposal
  • Contact EHS: Once the waste container is approaching full (typically 75-80% capacity), contact your institution's EHS office to arrange for a pickup.[5] Do not move the waste from the laboratory yourself.[11]

  • Professional Disposal: The EHS department will coordinate with a licensed and certified hazardous waste disposal contractor. These contractors are equipped to handle and transport hazardous materials in compliance with regulations set forth by agencies such as the U.S. Environmental Protection Agency (EPA).[10][21][22]

Step 4: Final Disposal Method - Incineration

The most common and environmentally responsible disposal method for halogenated organic compounds is high-temperature incineration.[23][24]

  • Thermal Decomposition: Incineration at high temperatures (typically above 850°C) in the presence of excess oxygen breaks down the organic molecule into simpler, less harmful components like carbon dioxide, water, and hydrogen bromide.[8]

  • Emission Control: Licensed hazardous waste incinerators are equipped with advanced air pollution control devices, such as scrubbers, to neutralize acidic gases like HBr and capture any particulate matter.[9][23] This prevents the release of harmful substances into the atmosphere.

Landfilling of untreated halogenated organic waste is generally prohibited under the EPA's Land Disposal Restrictions (LDRs).[25][26] These regulations mandate that hazardous wastes must be treated to meet specific standards before they can be disposed of in a landfill.[25]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation: This compound (Solid or in Solution) ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe segregate Is the waste halogenated? ppe->segregate halogenated_container Place in 'Halogenated Organic Waste' Container segregate->halogenated_container Yes non_halogenated_container Place in 'Non-Halogenated Waste' Container segregate->non_halogenated_container No label_container Label Container Clearly: - 'Hazardous Waste' - Chemical Contents - Accumulation Date halogenated_container->label_container store_safely Store in Satellite Accumulation Area - Sealed Container - Away from Incompatibles label_container->store_safely contact_ehs Container Nearing Full? Contact EHS for Pickup store_safely->contact_ehs contact_ehs->store_safely No ehs_pickup EHS Arranges Pickup by Licensed Waste Contractor contact_ehs->ehs_pickup Yes incineration Final Disposal: High-Temperature Incineration with Emission Controls ehs_pickup->incineration end Compliant Disposal Complete incineration->end

Caption: Decision workflow for the disposal of this compound.

Prohibited Disposal Practices

To ensure safety and compliance, the following disposal methods are strictly forbidden:

  • Drain Disposal: Never dispose of this compound or its solutions down the sink.[11][27] This can contaminate waterways and damage wastewater treatment systems.

  • General Trash Disposal: This compound is a hazardous chemical and must not be disposed of in the regular trash.[11]

  • Mixing with Incompatible Waste: Do not mix this compound with strong acids, bases, or oxidizing agents in the waste container.[11] Refer to chemical incompatibility charts for detailed guidance.[13][14][15]

By adhering to these guidelines, you contribute to a safer laboratory environment and ensure that your research practices are environmentally responsible and compliant with all applicable regulations.

References

Personal protective equipment for handling 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one

As a novel heterocyclic compound, this compound is of significant interest in medicinal chemistry and drug development. Its unique structure presents opportunities for the synthesis of innovative therapeutics. However, with chemical novelty comes the responsibility of rigorous safety evaluation. This guide provides a comprehensive operational and safety plan for researchers and laboratory personnel, ensuring that the potential of this compound is explored with the utmost regard for personal and environmental safety.

Understanding the Hazard Profile

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H302: Harmful if swallowed[1][2]

  • H315: Causes skin irritation[1][2]

  • H319: Causes serious eye irritation[1][2]

  • H335: May cause respiratory irritation[1][2]

These classifications necessitate a cautious and well-planned approach to handling. The presence of a bromine atom categorizes it as a halogenated organic compound, which requires special consideration for handling and disposal.[3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.

Body PartEquipmentSpecifications & Rationale
Eyes & Face Safety Goggles and Face ShieldProvides a secure seal around the eyes and protects the entire face from splashes.[5] Must meet ANSI Z87 standard.[6]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended to protect against skin irritation and absorption.[3][5] Double gloving is advised for enhanced protection.[7][8]
Body Laboratory CoatA fully buttoned lab coat protects against spills and contamination of personal clothing.[3][5]
Respiratory Half-face or Full-face RespiratorTo prevent inhalation of harmful dust or vapors, especially when handling the solid compound outside of a certified fume hood.[5][9]
Feet Closed-toe, Chemical-Resistant FootwearProtects feet from spills and falling objects.[3][10]
Operational Plan for Safe Handling

A systematic workflow is critical to maintaining a safe laboratory environment. The following diagram and step-by-step protocol outline the safe handling of this compound from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review SDS prep2 Designate Fume Hood Area prep1->prep2 prep3 Assemble Equipment prep2->prep3 prep4 Don PPE prep3->prep4 handle1 Weighing and Transfer (Solid) prep4->handle1 Begin Experiment handle2 Dissolution and Reaction handle1->handle2 handle3 Work-up and Purification handle2->handle3 clean1 Decontaminate Surfaces handle3->clean1 Conclude Experiment clean2 Segregate Halogenated Waste clean1->clean2 clean3 Dispose of Contaminated PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Safe handling workflow for this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before commencing any work.[11]

    • Designate a specific area within a certified chemical fume hood for handling the compound.[6]

    • Assemble all necessary equipment and reagents.

    • Ensure an emergency eyewash station and safety shower are readily accessible.[11]

    • Put on all required personal protective equipment as outlined in the table above.

  • Weighing and Transfer:

    • When handling the solid form, exercise caution to avoid generating dust.[9]

    • Use a spatula or other appropriate tools for transfers.[11]

    • If transferring a solution, use a pipette or syringe with care to prevent splashes.[11]

  • During the Experiment:

    • Keep all containers clearly labeled and sealed when not in use.[5]

    • Avoid direct contact with skin, eyes, and clothing.[12]

  • Post-Experiment:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent.

    • Properly remove and dispose of PPE. Gloves should be removed without touching the outer surface.[11]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]

Disposal Plan: Environmental Responsibility

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste material, including contaminated PPE, in a designated, labeled, and sealed container.[5] As a halogenated organic compound, it must be disposed of in a designated "Halogenated Organic Waste" container.[3][4]

  • Disposal Procedure: Arrange for disposal through your institution's environmental health and safety office. Never dispose of this chemical down the drain.[3]

Emergency Procedures: Preparedness is Key

In the event of accidental exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[5] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the area. Wearing full PPE, including respiratory protection, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[5]

By adhering to these safety protocols, researchers can confidently and safely work with this compound, paving the way for new discoveries in drug development.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-3,4-dihydroquinoxalin-2(1H)-one
Reactant of Route 2
6-Bromo-3,4-dihydroquinoxalin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.